molecular formula C16H21NO B1521566 8-Benzyl-8-azabicyclo[4.3.1]decan-10-one CAS No. 936110-21-3

8-Benzyl-8-azabicyclo[4.3.1]decan-10-one

Cat. No.: B1521566
CAS No.: 936110-21-3
M. Wt: 243.34 g/mol
InChI Key: YRWJDTZCVQMORQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Benzyl-8-azabicyclo[4.3.1]decan-10-one is a useful research compound. Its molecular formula is C16H21NO and its molecular weight is 243.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-benzyl-8-azabicyclo[4.3.1]decan-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c18-16-14-8-4-5-9-15(16)12-17(11-14)10-13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWJDTZCVQMORQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CN(CC(C1)C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(1S,6R)-8-benzyl-8-azabicyclo[4.3.1]decan-10-one IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (1S,6R)-8-benzyl-8-azabicyclo[4.3.1]decan-10-one

Abstract

This technical guide provides a comprehensive overview of the bicyclic heteroalkaloid, (1S,6R)-8-benzyl-8-azabicyclo[4.3.1]decan-10-one. The 8-azabicyclo[4.3.1]decane framework is a core structural motif present in various biologically active natural products and serves as a valuable scaffold in medicinal chemistry. This document delineates the systematic IUPAC nomenclature, explores prevalent synthetic strategies, details methods for spectroscopic characterization, and discusses the chemical reactivity and potential applications of this compound. The content is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering both foundational knowledge and practical insights.

Part 1: Structural Elucidation and IUPAC Nomenclature

The precise chemical structure of a molecule is unequivocally defined by its IUPAC name. The name (1S,6R)-8-benzyl-8-azabicyclo[4.3.1]decan-10-one encapsulates the parent bicyclic system, substituent groups, functional groups, and stereochemistry. A systematic deconstruction of the name provides a clear path to understanding the molecule's architecture.

The Bicyclo[4.3.1]decane Core

The foundation of the name is "bicyclo[4.3.1]decane".

  • "decane" : Indicates a ten-carbon alkane skeleton.

  • "bicyclo" : Specifies that the ten atoms are arranged in a structure containing two rings. These rings share two common atoms known as bridgehead atoms.[1]

  • "[4.3.1]" : These numbers, presented in descending order, denote the number of atoms in each of the three "bridges" connecting the two bridgehead atoms.[1][2]

    • One bridge contains four atoms.

    • The second bridge contains three atoms.

    • The third and shortest bridge contains one atom.

The total number of atoms in the bicyclic system is the sum of the bridge lengths plus the two bridgehead atoms (4 + 3 + 1 + 2 = 10).

Numbering Convention and Heteroatom Placement

According to IUPAC rules, numbering of a bicyclic system begins at one bridgehead atom and proceeds along the longest path to the second bridgehead.[1] The numbering then continues along the next longest path and finally, the shortest path is numbered.

  • "8-aza" : This prefix indicates that the carbon atom at position 8 is replaced by a nitrogen atom, a convention known as replacement nomenclature.[1][3]

  • "10-one" : This suffix signifies the presence of a ketone functional group (C=O) at position 10.

  • "8-benzyl" : A benzyl group (C₆H₅CH₂–) is attached to the nitrogen atom at position 8.

The diagram below illustrates the numbering of the 8-azabicyclo[4.3.1]decan-10-one system.

IUPAC_Numbering N1 1 N2 2 N1->N2 N10 10 N1->N10 N3 3 N2->N3 N4 4 N3->N4 N5 5 N4->N5 N6 6 N5->N6 N7 7 N6->N7 N8 N8 N7->N8 N9 9 N8->N9 N9->N1 N10->N6 O10 O N10->O10 label_4 4-atom bridge label_3 3-atom bridge label_1 1-atom bridge

Sources

An In-Depth Technical Guide to 8-Benzyl-8-azabicyclo[4.3.1]decan-10-one: Molecular Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 8-azabicyclo[4.3.1]decane scaffold is a significant structural motif in medicinal chemistry, forming the core of various biologically active compounds. Its rigid, three-dimensional structure allows for precise orientation of functional groups, making it a valuable template for designing ligands that target specific biological receptors. This guide focuses on a key derivative, 8-Benzyl-8-azabicyclo[4.3.1]decan-10-one, providing a comprehensive overview of its molecular properties, a detailed examination of its synthetic pathway via the Mannich reaction, and a thorough guide to its structural characterization using modern spectroscopic techniques.

Core Molecular Data

The fundamental properties of this compound are essential for any research or development endeavor. These identifiers and physicochemical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₆H₂₁NO[1][2]
Molecular Weight 243.34 g/mol [1][2]
CAS Number 936110-21-3[1][2]
Canonical SMILES C1CC2C(C(=O)C(C1)CN2CC3=CC=CC=C3)C
InChI Key YRWJDTZCVQMORQ-UHFFFAOYSA-N[2]

Synthetic Protocol: The Mannich Reaction

The construction of the 8-azabicyclo[4.3.1]decan-10-one core is classically achieved through a bicyclic Mannich condensation. This powerful three-component reaction involves an enolizable ketone (cycloheptanone), a primary amine (benzylamine), and a non-enolizable aldehyde (formaldehyde).[3][4][5] The causality behind this choice lies in its efficiency in forming two carbon-carbon bonds and a carbon-nitrogen bond in a single synthetic operation, leading to the rapid assembly of the complex bicyclic architecture.

Reaction Mechanism

The mechanism of the Mannich reaction is a well-established, two-part process that begins with the formation of an electrophilic Eschenmoser-like salt and culminates in a nucleophilic attack by the ketone enol.[3][4][5]

  • Formation of the Iminium Ion: Benzylamine first acts as a nucleophile, attacking the carbonyl carbon of formaldehyde. Subsequent dehydration under acidic conditions generates a highly reactive N-benzyliminium ion. This step is crucial as it creates the potent electrophile necessary for the cyclization.[2][3][4]

  • Enolization and Nucleophilic Attack: Cycloheptanone, in the acidic medium, tautomerizes to its more stable enol form. The electron-rich double bond of the enol then attacks the electrophilic carbon of the iminium ion.

  • Intramolecular Cyclization: The initial C-C bond formation is followed by a second intramolecular Mannich reaction. The secondary amine formed attacks the ketone carbonyl, leading to a second iminium ion intermediate which is then attacked by an enol tautomer of the same molecule to forge the second C-C bond and complete the bicyclic system.

Diagram: Generalized Mannich Reaction Workflow

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Cycloheptanone Cycloheptanone (Enolizable Ketone) Enolization Enolization of Cycloheptanone Cycloheptanone->Enolization Acid Catalyst Benzylamine Benzylamine (Primary Amine) Iminium Formation of N-Benzyliminium Ion Benzylamine->Iminium Formaldehyde Formaldehyde (Non-enolizable Aldehyde) Formaldehyde->Iminium Condensation Attack Nucleophilic Attack & Intramolecular Cyclization Iminium->Attack Electrophile Enolization->Attack Product This compound Attack->Product

Caption: A logical workflow of the Mannich reaction for the synthesis of the target compound.

Experimental Protocol (Adapted from House et al.)

The following protocol is adapted from the established synthesis of analogous 8-azabicyclo[4.3.1]decan-10-ones.[6] This self-validating system includes steps for reaction setup, workup, and purification, with explanations for each choice.

Materials:

  • Cycloheptanone

  • Benzylamine hydrochloride

  • Paraformaldehyde

  • Methanol

  • Hydrochloric acid (conc.)

  • Sodium hydroxide solution (50%)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A mixture of cycloheptanone (1.0 eq), benzylamine hydrochloride (1.05 eq), and paraformaldehyde (2.5 eq) in methanol is prepared in a round-bottom flask equipped with a reflux condenser. A small amount of concentrated hydrochloric acid is added as a catalyst.

    • Expert Insight: Using the hydrochloride salt of the amine and additional acid ensures the reaction medium remains acidic, which is necessary for both iminium ion formation and ketone enolization. Paraformaldehyde is used as a solid source of formaldehyde, which is easier to handle than aqueous formalin.

  • Reflux: The reaction mixture is heated to reflux and maintained for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Expert Insight: The extended reflux period is necessary to drive the multiple equilibria involved in this tandem reaction towards the thermodynamically stable bicyclic product.

  • Workup: After cooling to room temperature, the methanol is removed under reduced pressure. The residue is dissolved in water and washed with diethyl ether to remove any unreacted cycloheptanone. The aqueous layer is then made strongly basic (pH > 12) by the careful addition of 50% sodium hydroxide solution while cooling in an ice bath.

    • Expert Insight: This acid-base workup is critical. The initial ether wash removes non-basic impurities. Basification deprotonates the tertiary amine of the product, rendering it soluble in organic solvents for extraction.

  • Extraction: The basic aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Purification: The crude oil is purified by column chromatography on silica gel.

    • Expert Insight: Chromatography is typically necessary to separate the desired product from any polymeric side products or other impurities formed during the reaction.

Structural Characterization and Spectroscopic Analysis

Confirmation of the structure of this compound is achieved through a combination of spectroscopic methods. Below are the expected data based on the analysis of closely related structures.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of the bicyclic system. The expected chemical shifts are based on data from the closely related isomer, (1RS,6RS)-7-Benzyl-7-azabicylo[4.3.1]decan-2-one.

Expected ¹H NMR Data (CDCl₃, 400 MHz):

  • δ 7.20-7.40 (m, 5H): A multiplet corresponding to the five protons of the phenyl ring on the benzyl group.

  • δ ~3.8 & ~3.3 (2d, J ≈ 14 Hz, 2H): Two doublets representing the diastereotopic benzylic protons (CH₂Ph). The large geminal coupling constant is characteristic.

  • δ ~2.2-3.0 (m): A series of complex multiplets corresponding to the protons on the carbons alpha to the nitrogen and the carbonyl group, as well as the bridgehead protons.

  • δ ~1.4-2.2 (m): A complex region of overlapping multiplets from the remaining methylene protons of the seven-membered ring.

Expected ¹³C NMR Data (CDCl₃, 101 MHz):

  • δ > 210: A signal for the ketone carbonyl carbon (C10).

  • δ ~139 (s), ~128 (d), ~127 (d): Signals for the aromatic carbons of the benzyl group.

  • δ ~58 (t): The benzylic carbon (CH₂Ph).

  • δ ~40-60: Multiple signals in this region for the carbons adjacent to the nitrogen atom and the bridgehead carbons.

  • δ ~20-40: Signals corresponding to the remaining methylene carbons of the cycloheptane ring.

Diagram: Key Spectroscopic Correlations

G cluster_structure This compound cluster_techniques Spectroscopic Techniques cluster_data Expected Data Points Structure Chemical Structure HNMR ¹H NMR Structure->HNMR CNMR ¹³C NMR Structure->CNMR IR Infrared (IR) Structure->IR MS Mass Spectrometry Structure->MS Aromatic_H δ 7.2-7.4 (5H) HNMR->Aromatic_H Benzyl_H δ ~3.3-3.8 (2H) HNMR->Benzyl_H Keto_C δ > 210 CNMR->Keto_C Keto_IR ν ~1715 cm⁻¹ IR->Keto_IR Mol_Ion m/z = 243 MS->Mol_Ion Benzyl_Frag m/z = 91 MS->Benzyl_Frag

Caption: Correlation between the chemical structure and expected key spectroscopic data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • ~1715 cm⁻¹: A strong, sharp absorption characteristic of a carbonyl (C=O) stretch in a six-membered or larger ring ketone.[7][8]

  • ~3030 cm⁻¹: C-H stretching for the aromatic ring.

  • ~2850-2960 cm⁻¹: C-H stretching for the aliphatic portions of the molecule.

  • ~1600 & ~1495 cm⁻¹: C=C stretching absorptions characteristic of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the structure.

  • m/z 243: The molecular ion peak (M⁺), corresponding to the molecular weight of the compound.

  • m/z 91: A prominent peak corresponding to the tropylium ion ([C₇H₇]⁺), which is the base peak for many N-benzyl compounds due to the stable benzyl cation formed upon fragmentation.

Applications in Drug Discovery and Medicinal Chemistry

The 8-azabicyclo[4.3.1]decane scaffold is considered a "privileged" structure in medicinal chemistry. Its rigid conformation reduces the entropic penalty of binding to a receptor, potentially leading to higher affinity and selectivity. Derivatives of this and related azabicyclic systems have been investigated for a range of therapeutic targets, including:

  • Central Nervous System (CNS) Disorders: The scaffold's ability to cross the blood-brain barrier makes it suitable for targeting CNS receptors. Analogues have been explored as ligands for nicotinic and muscarinic acetylcholine receptors, as well as serotonin transporters.[1]

  • Analgesics: Certain diazabicyclo[4.3.1]decane derivatives have been investigated as ligands for opioid receptors, suggesting potential applications in pain management.

  • Antiviral Agents: The rigid bicyclic framework can be used to mimic peptide turns, making it a candidate for inhibiting viral proteases.

The N-benzyl group in the title compound serves as a common protecting group in synthesis but also acts as a versatile handle for further functionalization or as a key pharmacophoric element for interacting with aromatic-binding pockets in target proteins.

Conclusion

This compound is a foundational molecule within a medicinally important class of compounds. Its synthesis, rooted in the classic and efficient Mannich reaction, provides access to a rigid, three-dimensional scaffold. A thorough understanding of its molecular formula, weight, and spectroscopic characteristics is paramount for any researcher utilizing this compound as a building block for more complex molecules. The insights provided in this guide serve as a comprehensive technical resource for scientists and professionals engaged in the synthesis, characterization, and application of novel azabicyclic compounds in drug discovery and development.

References

  • Arctom. CAS NO. 936110-21-3 | this compound. Arctom. Available at: [Link]

  • BIOFOUNT. 936110-21-3|this compound. BIOFOUNT. Available at: [Link]

  • Paliulis, O., et al. (2013). Synthesis of 10-methyl-8,10-diazabicyclo[4.3.
  • Wikipedia. Mannich reaction. Available at: [Link]

  • Marquès, C., et al. (2024). Synthesis of the ABC Core of Daphniphyllum Alkaloids with a [5–6–7] Azatricyclic Scaffold via Ring Expansion of Azabicyclic and Azatricyclic Building Blocks. The Journal of Organic Chemistry.
  • AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Available at: [Link]

  • SUST Repository. Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Available at: [Link]

  • BYJU'S. Mannich Reaction Mechanism. Available at: [Link]

  • Unacademy. Mannich Reaction Mechanism. Available at: [Link]

  • Sahu, J. K., et al. (2012). Synthesis and Characterization of Some Mannich Bases as Potential Antimicrobial Agents. Journal of Applied Pharmaceutical Science, 2(7), 185-189.
  • Sethi, R., et al. (2015). Synthesis, Characterization and Biological studies on Mannich Bases of 2-Substituted Benzimidazole Derivatives. Journal of Pharmacy and Technology Research and Management, 3(1), 57-64.
  • Tramontini, M., & Angiolini, L. (2012). Mannich bases in medicinal chemistry and drug design. Current medicinal chemistry, 19(6), 782-839.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Available at: [Link]

  • NIST. Benzyl alcohol. NIST WebBook. Available at: [Link]

  • Gašpar, J., et al. (2022). Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. Molecules, 27(23), 8345.
  • House, H. O., et al. (1963). The Chemistry of Carbanions. V. The Mannich Reaction. The Journal of Organic Chemistry, 28(9), 2407–2416.
  • Bremner, J. B., et al. (2010). Synthesis and Biological Evaluation of a New Family of Constrained Azabicyclic Homocholine Analogues. Australian Journal of Chemistry, 63(1), 134-144.

Sources

A Technical Guide to the Synthesis of 8-Azabicyclo[4.3.1]decane Ring Systems from Tropone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of synthetic strategies for constructing the 8-azabicyclo[4.3.1]decane ring system, a scaffold of significant interest in medicinal chemistry, utilizing tropone and its derivatives as versatile starting materials. We will delve into the mechanistic underpinnings of key cycloaddition reactions, provide detailed experimental protocols, and discuss the characterization of the resulting bicyclic amines. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage these advanced synthetic methodologies.

Introduction: The Significance of the 8-Azabicyclo[4.3.1]decane Scaffold and the Utility of Tropone

The 8-azabicyclo[4.3.1]decane core is a key structural motif found in a variety of biologically active natural products and synthetic compounds. Its rigid, three-dimensional architecture provides a unique conformational constraint that is highly sought after in the design of novel therapeutic agents. Derivatives of this scaffold have shown promise in targeting a range of biological systems, making the development of efficient and stereocontrolled synthetic routes a critical endeavor.

Tropone, a non-benzenoid aromatic compound, serves as an exceptionally versatile building block in organic synthesis.[1][2] Its unique electronic properties and propensity to participate in a wide array of cycloaddition reactions make it an ideal starting point for the construction of complex polycyclic systems.[3][4] The seven-membered ring of tropone provides the carbon framework for the cycloheptane portion of the 8-azabicyclo[4.3.1]decane system, while its conjugated pi-system offers multiple avenues for functionalization and ring formation.

This guide will focus on the strategic use of tropone to access the 8-azabicyclo[4.3.1]decane core, with a particular emphasis on cycloaddition strategies that allow for the direct incorporation of the nitrogen atom at the bridgehead position.

Synthetic Strategies: Cycloaddition Reactions of Tropone

The construction of the 8-azabicyclo[4.3.1]decane ring system from tropone can be elegantly achieved through various cycloaddition reactions. These reactions leverage the diene or higher-order pi-system of tropone to react with a suitable partner, thereby forming the bicyclic core in a convergent and often stereoselective manner.

[4+3] Cycloaddition Reactions

While tropone itself can act as a 4π component in Diels-Alder reactions, a more relevant approach for the synthesis of the 7-azabicyclo[4.3.1]decane system involves the reaction of oxidopyridinium ions, which can be considered aza-analogs of tropones, in [4+3] cycloaddition reactions.[5][6] For the synthesis of the 8-azabicyclo[4.3.1]decane system, a conceptually similar approach involving a nitrogen-containing three-atom component would be required.

A plausible, though less documented, strategy involves the reaction of tropone with a 1,3-dipole containing a nitrogen atom, such as an azomethine ylide. This would constitute a [3+4] cycloaddition, directly installing the five-membered piperidine ring and the crucial nitrogen atom at the bridgehead position.

Diagram 1: Conceptual [3+4] Cycloaddition for 8-Azabicyclo[4.3.1]decane Synthesis

G cluster_0 Tropone cluster_1 Azomethine Ylide cluster_2 8-Azabicyclo[4.3.1]decane Core Tropone Tropone Product 8-Azabicyclo[4.3.1]decane Core Tropone->Product [3+4] Cycloaddition Ylide Azomethine Ylide Ylide->Product

Caption: Conceptual pathway for the synthesis of the 8-azabicyclo[4.3.1]decane core via a [3+4] cycloaddition reaction between tropone and an azomethine ylide.

Multi-step Strategies Involving Initial Carbocycle Formation

A more established approach involves a multi-step sequence wherein the carbocyclic framework is first constructed, followed by the introduction of the nitrogen atom. An intramolecular Heck reaction has been successfully employed for the synthesis of the related 7-azabicyclo[4.3.1]decane ring system.[7][8][9] A similar strategy could be envisioned for the 8-azabicyclo isomer, starting from a tropone derivative.

Experimental Workflow: Intramolecular Heck Reaction Approach

The general workflow for this approach is as follows:

  • Nucleophilic Addition to a Tropone Derivative: A nitrogen-containing nucleophile is added to a tropone derivative, such as tricarbonyl(tropone)iron, to introduce the nitrogen-containing side chain.

  • Functionalization: The appended side chain is functionalized to introduce a halide or triflate suitable for a subsequent Heck reaction.

  • Intramolecular Heck Reaction: The final ring closure is effected via a palladium-catalyzed intramolecular Heck reaction to form the 8-azabicyclo[4.3.1]decane core.

Diagram 2: Workflow for Intramolecular Heck Reaction Strategy

G A Tropone Derivative B Nucleophilic Addition of Nitrogen-containing Side Chain A->B C Functionalization of Side Chain (e.g., Halogenation) B->C D Intramolecular Heck Reaction C->D E 8-Azabicyclo[4.3.1]decane Product D->E

Caption: A multi-step synthetic workflow for the 8-azabicyclo[4.3.1]decane system utilizing an intramolecular Heck reaction.

Experimental Protocols

The following are representative, detailed protocols for key transformations in the synthesis of azabicyclo[4.3.1]decane systems, adapted from literature procedures for related compounds.[7][10]

Protocol for Nucleophilic Addition to Tricarbonyl(tropone)iron

Objective: To introduce a nitrogen-containing side chain onto the tropone ring system.

Materials:

  • Tricarbonyl(tropone)iron

  • Amine nucleophile (e.g., allylamine)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Argon atmosphere

Procedure:

  • To a solution of tricarbonyl(tropone)iron (1.0 eq) in a minimal amount of ethyl acetate under an argon atmosphere, add the amine nucleophile (2.0 eq).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add a solution of di-tert-butyl dicarbonate (1.5 eq) and sodium bicarbonate (2.0 eq) in ethanol.

  • Subject the mixture to ultrasonication for 1 hour at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Intramolecular Heck Reaction

Objective: To effect the ring closure to form the bicyclic amine.

Materials:

  • Functionalized tropone derivative (from section 3.1)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Acetonitrile

  • Argon atmosphere

Procedure:

  • To a solution of the functionalized tropone derivative (1.0 eq) in anhydrous acetonitrile under an argon atmosphere, add palladium(II) acetate (0.1 eq), triphenylphosphine (0.2 eq), and triethylamine (3.0 eq).

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 8-azabicyclo[4.3.1]decane derivative.

Data Summary

The following table summarizes typical yields for the key steps in the synthesis of a related 7-azabicyclo[4.3.1]decane system, which can serve as a benchmark for the synthesis of the 8-azabicyclo isomer.[10]

StepReactionReagents and ConditionsTypical Yield (%)
1Nucleophilic Addition & Boc Protection1) Allylamine, EtOAc, 23 °C, 1 h; 2) Boc₂O, NaHCO₃, EtOH, ultrasound, 23 °C, 1 h68 (two steps)
2Photochemical DemetallationAcetic acid, hν (360 nm), 23 °C, 6 h74
3Intramolecular Heck ReactionPd(OAc)₂, PPh₃, Et₃N, MeCN, reflux50-70

Characterization

The synthesized 8-azabicyclo[4.3.1]decane derivatives should be thoroughly characterized using a suite of analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the connectivity and stereochemistry of the bicyclic system.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the product.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural determination.

Conclusion

The synthesis of the 8-azabicyclo[4.3.1]decane ring system from tropone represents a powerful strategy for accessing a medicinally relevant scaffold. Cycloaddition reactions and multi-step sequences involving key transformations like the intramolecular Heck reaction provide viable routes to these complex molecules. The methodologies outlined in this guide offer a solid foundation for researchers to explore the synthesis of novel 8-azabicyclo[4.3.1]decane derivatives for applications in drug discovery and development. Further exploration of asymmetric cycloaddition reactions and the development of more convergent synthetic routes will undoubtedly expand the utility of tropone in the synthesis of these important aza-bicyclic systems.

References

  • BYJU'S. What is Tropolone?[Link]

  • Zhang, D., & Li, A. (2014). Synthesis of Naturally Occurring Tropones and Tropolones. National Institutes of Health. [Link]

  • Tria, P. S., & Toste, F. D. (2014). Carbocycloaddition Strategies for Troponoid Synthesis. National Institutes of Health. [Link]

  • Royal Society of Chemistry. (2021). Cycloaddition and functionalization reactions involving tropone. RSC Publishing. [Link]

  • Wikipedia. Tropone. [Link]

  • Chinese Chemical Society. (2021, April 7). Organocatalytic Stereoselective [8+2] Cycloaddition of Tropones with Azlactones. CCS Chemistry. [Link]

  • Semantic Scholar. Synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators. [Link]

  • chemeurope.com. Tropone. [Link]

  • ACS Publications. (2023, August 8). Quantum Chemical Study of the Cycloaddition Reaction of Tropone with 1,1-Diethoxyethene Catalyzed by B(C6F5)3 or BPh3. ACS Omega. [Link]

  • KTU ePubl. Synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators. [Link]

  • National Institutes of Health. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. PMC. [Link]

  • ResearchGate. (2023). (PDF) Synthesis of 7-azabicyclo[4.3.1]decane ring system from tricarbonyl(tropone)iron via intramolecular Heck reactions. [Link]

  • Beilstein Archives. (2023, May 26). Synthesis of 7-azabicyclo[4.3.1]decane ring system from tricarbonyl(tropone)iron via intramolecular Heck reactions. [Link]

  • ResearchGate. Different examples of natural products with 8‐azabicyclo[4.3.1]‐decane.... [Link]

  • Semantic Scholar. (2023, October 23). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. [Link]

  • Beilstein Journals. Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. [Link]

  • ACS Publications. (2021, May 5). Generation of the 7-Azabicyclo[4.3.1]decane Ring System via (4 + 3) Cycloaddition of Oxidopyridinium Ions. The Journal of Organic Chemistry. [Link]

  • NSF Public Access Repository. Generation of the 7-Azabicyclo[4.3.1]decane Ring System via (4+3) Cy- cloaddition of Oxidopyridinium Ion. [Link]

Sources

Physical and chemical properties of 8-Benzyl-8-azabicyclo[4.3.1]decan-10-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 8-Benzyl-8-azabicyclo[4.3.1]decan-10-one

Introduction: The 8-Azabicyclo[4.3.1]decane Scaffold

The 8-azabicyclo[4.3.1]decane framework represents a class of bridged bicyclic amines that has garnered significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure provides a unique scaffold for orienting functional groups in precise spatial arrangements, making it an attractive building block for designing ligands that target complex biological receptors. This guide focuses on a key derivative, this compound, a versatile intermediate whose chemical properties and reactivity are of considerable importance to researchers exploring novel therapeutics, particularly in the realm of neuroscience. Derivatives of the related 8,10-diazabicyclo[4.3.1]decane system, for instance, have been identified as potent nicotinic modulators, highlighting the potential of this scaffold in treating diseases related to the central and peripheral nervous systems[1][2]. This document provides a comprehensive overview of the known physical and chemical properties, spectroscopic characteristics, and synthetic methodologies related to this compound.

Molecular Structure and Physicochemical Properties

This compound is characterized by a seven-membered cycloheptane ring bridged by a nitrogen atom, which is itself substituted with a benzyl group. The presence of a ketone at the C-10 position is a key feature, offering a reactive site for further chemical modification.

Caption: 2D structure of this compound.

A summary of the core physical and chemical data for this compound is presented below.

PropertyValueSource(s)
CAS Number 936110-21-3[3]
Molecular Formula C₁₆H₂₁NO[4]
Molecular Weight 243.34 g/mol
Appearance Solid below 28°C, Liquid above 29°C
Melting Point 28-29°C
Boiling Point 342.9°C at 760 mmHg (Predicted)
Purity ≥95% (Commercially available)

Synthesis and Reactivity

Synthetic Approach

The synthesis of the 8-azabicyclo[4.3.1]decan-10-one core is typically achieved through established methods in organic chemistry. While a specific, detailed synthesis for the N-benzyl derivative is not extensively published, related azabicyclic ketones have been prepared and their methodologies can be readily adapted[5]. A plausible synthetic pathway often involves the construction of the bicyclic system through intramolecular cyclization reactions.

SynthesisWorkflow cluster_start Starting Materials cluster_process Key Synthetic Steps cluster_end Final Product start1 Cycloheptanone Derivative step1 Mannich Reaction or Intramolecular Cyclization start1->step1 start2 Benzylamine start2->step1 step2 Purification (e.g., Chromatography) step1->step2 Crude Product product This compound step2->product Purified Product

Caption: Generalized synthetic workflow for azabicyclic ketones.

Key Chemical Reactions

The chemical reactivity of this compound is dominated by the ketone and the N-benzyl functionalities.

  • Reduction of the Ketone : The carbonyl group at C-10 can be readily reduced to a hydroxyl group. Studies on the reduction of the parent 8-azabicyclo[4.3.1]decanones with sodium borohydride show that the reaction proceeds with high stereoselectivity[5]. Hydride attack occurs from the less sterically hindered face, yielding the corresponding (10s)-alcohol as the major product[5]. This transformation is crucial for accessing a new family of constrained alcohol analogues for biological evaluation.

  • N-Debenzylation : The benzyl group serves as a common protecting group for the nitrogen atom. It can be removed via catalytic transfer hydrogenolysis, for example, using ammonium formate and a palladium catalyst[5]. This deprotection step unmasks the secondary amine, allowing for the introduction of diverse substituents at the N-8 position, thereby enabling the generation of a library of analogues for structure-activity relationship (SAR) studies.

Spectroscopic Characterization

¹H NMR Spectroscopy:

  • Aromatic Region (δ 7.2-7.4 ppm): A multiplet corresponding to the five protons of the phenyl ring from the benzyl group is expected.

  • Benzylic Protons (δ ~3.5-4.2 ppm): The two protons of the -NCH₂Ph group will likely appear as a singlet or a pair of doublets (an AB quartet) if there is restricted rotation.

  • Bicyclic Protons (δ 1.5-3.5 ppm): The 14 protons on the bicyclic core will produce a series of complex, overlapping multiplets. Protons adjacent to the nitrogen (at C-1, C-7, C-9, and C-6) will be shifted downfield. 2D NMR techniques such as COSY and HSQC would be essential for definitive assignment.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon (δ ~208-215 ppm): The ketone carbon (C-10) is expected to have a characteristic downfield chemical shift. The exact position is sensitive to ring strain and conformation[2].

  • Aromatic Carbons (δ ~127-138 ppm): Four signals are anticipated for the phenyl ring carbons.

  • Benzylic Carbon (δ ~55-65 ppm): The -NCH₂Ph carbon signal.

  • Bicyclic Carbons (δ ~20-70 ppm): Signals corresponding to the remaining eight carbon atoms of the bicyclic framework.

Infrared (IR) Spectroscopy:

  • C=O Stretch: A strong, sharp absorption band is expected in the range of 1690-1715 cm⁻¹. The exact frequency can provide insights into the strain of the bicyclic system[2].

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion (M+H)⁺: In ESI-MS, the protonated molecular ion would be observed at m/z 244.34.

  • Fragmentation: A characteristic fragmentation pattern would likely involve the loss of the benzyl group (C₇H₇, 91 Da) or the tropylium ion fragment at m/z 91.

Applications in Drug Discovery

The rigid 8-azabicyclo[4.3.1]decane scaffold is a valuable starting point for the design of neurologically active agents.

  • Nicotinic Acetylcholine Receptor (nAChR) Ligands: The N-benzyl derivative and its reduced alcohol analogue have been evaluated for their activity at nAChRs[5]. Specifically, the acetate ester of the corresponding alcohol demonstrated potency in the mid-micromolar range at α3β4 and α4β2 nAChR subtypes[5]. This suggests that the scaffold can be optimized to develop selective and potent modulators for these important ion channels, which are implicated in cognitive function, pain, and addiction.

  • Scaffold for Chemical Libraries: The dual reactivity of the ketone and the N-benzyl group makes this molecule an ideal intermediate for combinatorial chemistry. Reduction of the ketone followed by esterification, and N-debenzylation followed by re-alkylation or acylation, allows for the systematic exploration of chemical space around the core structure.

Experimental Protocols

Protocol 1: General Procedure for Reduction of this compound

This protocol is adapted from methodologies used for similar azabicyclic ketones.[5]

  • Dissolve this compound (1.0 eq) in a suitable alcoholic solvent such as methanol or ethanol.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise to the cooled solution, ensuring the temperature remains below 10°C.

  • Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and continue stirring for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product, 8-Benzyl-8-azabicyclo[4.3.1]decan-10-ol.

  • Purify the crude alcohol via column chromatography on silica gel if necessary.

Conclusion

This compound is a strategically important chemical entity that serves as a gateway to a diverse range of complex nitrogen-containing molecules. Its well-defined three-dimensional structure and versatile chemical handles make it an invaluable tool for medicinal chemists and researchers in drug development. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for leveraging this scaffold to its full potential in the creation of next-generation therapeutics.

References

  • Al-Harrasi, A. & Reissig, H.-U. (n.d.). Supporting Informations: Synthese neuartiger enantiomerenreiner Kohlenhydratmimetika durch Lewis-Säure-induzierte Umlagerung von 1,3-dioxolanyl-substitutierten 3,6-Dihydro-2H-1,2-oxazinen. Wiley-VCH.
  • Paliulis, O., Peters, D., Holzer, W., & Šačkus, A. (2013). Synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators. ARKIVOC, 2013(iv), 1-12.
  • Sigma-Aldrich. (n.d.). 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one. Product Page.
  • Kaunas University of Technology. (2013). Synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators. KTU ePubl.
  • CymitQuimica. (n.d.). Safety Data Sheet: this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 51723261, (1S,6R)-8-benzyl-8-azabicyclo[4.3.1]decan-10-one. PubChem.
  • Chemical Abstracts Service. (n.d.). CAS NO. 936110-21-3 | this compound.
  • Selleck Chemicals. (n.d.). This compound. Product Page.
  • Santa Cruz Biotechnology. (n.d.). This compound. Product Page.
  • Carroll, A. R., et al. (2010). Synthesis and Biological Evaluation of a New Family of Constrained Azabicyclic Homocholine Analogues. Australian Journal of Chemistry, 63(6), 946-953.
  • D'yakonov, V. A., et al. (2012). The Chemistry of Bridged Lactams and Related Heterocycles. Molecules, 17(7), 7731-7775.

Sources

The Synthetic Chemist's Guide to Diazabicycloalkanes: A Journey from Core Principles to Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Allure of the Bridged Nitrogen Scaffold

Diazabicycloalkanes, with their conformationally rigid, three-dimensional structures, represent a privileged scaffold in modern medicinal chemistry. Their unique topology allows for precise spatial orientation of substituents, making them invaluable as mimics of peptide turns, as chiral ligands in asymmetric catalysis, and as core components of a diverse array of biologically active molecules. From the well-known catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO) to complex alkaloids and novel therapeutic agents, the diazabicyclic core is a recurring motif that continues to inspire innovation in synthetic chemistry and drug discovery.

This technical guide provides a comprehensive overview of the key synthetic strategies for the construction of diazabicycloalkanes, intended for researchers, scientists, and professionals in drug development. Moving beyond a mere recitation of protocols, this document delves into the mechanistic underpinnings of each synthetic approach, offering insights into the rationale behind experimental choices and providing a framework for troubleshooting and optimization. The protocols and data presented herein are drawn from peer-reviewed literature, providing a self-validating system of trustworthy and reproducible methodologies.

I. Foundational Strategies: The Mannich Reaction and its Progeny

The Mannich reaction, a cornerstone of nitrogen-containing heterocycle synthesis, remains a highly effective and versatile method for constructing the diazabicycloalkane framework, particularly for 3,7-diazabicyclo[3.3.1]nonanes (bispidines). This one-pot, multicomponent reaction typically involves the condensation of a piperidin-4-one derivative, a primary amine, and an aldehyde (often formaldehyde).

The elegance of the Mannich approach lies in its convergent nature, rapidly assembling complex bicyclic systems from readily available starting materials. The choice of reactants and reaction conditions can be tailored to achieve a wide range of functionalized bispidine derivatives.

Mechanism of the Mannich Cyclocondensation for Bispidine Synthesis

The reaction proceeds through a stepwise formation of two new carbon-nitrogen bonds and two new carbon-carbon bonds. The key intermediate is a pre-formed iminium ion, which then undergoes an intramolecular cyclization cascade.

Mannich_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Piperidinone Piperidin-4-one Iminium Iminium Ion Formation Piperidinone->Iminium Amine Primary Amine Amine->Iminium Formaldehyde Formaldehyde Formaldehyde->Iminium First_Cyclization First Intramolecular Mannich Reaction Iminium->First_Cyclization Nucleophilic attack by enol/enamine Second_Cyclization Second Intramolecular Mannich Reaction First_Cyclization->Second_Cyclization Formation of second iminium ion Bispidine 3,7-Diazabicyclo[3.3.1]nonane Second_Cyclization->Bispidine Final ring closure

Caption: Generalized mechanism of the Mannich reaction for bispidine synthesis.

Experimental Protocol: Synthesis of 3,7-Disubstituted-3,7-diazabicyclo[3.3.1]nonan-9-ones

This protocol is adapted from the work of Malmakova et al. and provides a general procedure for the synthesis of bispidinone derivatives.

Materials:

  • 1-(3-ethoxypropyl)-4-oxopiperidine

  • Paraformaldehyde

  • Primary amine (e.g., 1-(3-aminopropyl)imidazole or 1-(2-aminoethyl)piperazine)

  • Glacial acetic acid

  • Methanol

  • Standard glassware for organic synthesis

  • Nitrogen atmosphere setup

Procedure:

  • To a solution of 1-(3-ethoxypropyl)-4-oxopiperidine (1 equivalent) in methanol, add the primary amine (1 equivalent) and paraformaldehyde (2 equivalents).

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Stir the reaction mixture under a nitrogen atmosphere at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, a viscous oil, is purified by column chromatography on alumina (Brockmann Grade III) using a suitable eluent system (e.g., benzene:dioxane 5:1) to afford the desired 3,7-diazabicyclo[3.3.1]nonan-9-one.

Characterization:

The structure of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR and 13C NMR. The "chair-chair" conformation of the bispidine core can be confirmed by the presence of a doublet of doublets for the equatorial protons at C2,4 and C6,8 in the 1H NMR spectrum, with characteristic large geminal and smaller vicinal coupling constants.

II. The Power of Pericyclic Reactions: Cycloaddition Strategies

Cycloaddition reactions are powerful tools for the construction of cyclic systems in a highly stereocontrolled manner. In the context of diazabicycloalkane synthesis, Diels-Alder ([4+2] cycloaddition) and 1,3-dipolar cycloaddition reactions are particularly prominent.

A. The Diels-Alder Reaction: A Classic Approach to [2.2.2] and Related Systems

The Diels-Alder reaction provides an efficient route to the 1,4-diazabicyclo[2.2.2]octane (DABCO) core and its derivatives. This reaction typically involves the cycloaddition of a diene with a dienophile. While the classic synthesis of DABCO itself involves the cyclization of piperazine derivatives, Diels-Alder strategies offer a versatile platform for accessing a wider range of substituted analogs.

A general representation of a Diels-Alder approach to a diazabicyclic system is shown below:

Diels_Alder cluster_reactants Reactants cluster_product Product Diene Diene with Nitrogen Atoms Diazabicycloalkene Diazabicycloalkene Diene->Diazabicycloalkene Dienophile Dienophile Dienophile->Diazabicycloalkene [4+2] Cycloaddition

Caption: General schematic of a Diels-Alder reaction for diazabicycloalkane synthesis.

Experimental Protocol: Diels-Alder Reaction of Anthracene and Maleic Anhydride

While not a direct synthesis of a diazabicycloalkane, this classic experiment illustrates the principles and techniques of the Diels-Alder reaction, which can be adapted for the synthesis of nitrogen-containing bicyclic systems.

Materials:

  • Anthracene (0.80 g)

  • Maleic anhydride (0.40 g)

  • Xylene (10 mL)

  • Ethyl acetate

  • Hexane

  • 25-mL round-bottomed flask with stir bar

  • Reflux condenser

  • Heating/stirring plate

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Combine anthracene and maleic anhydride in the round-bottomed flask.

  • Add xylene to the flask and attach the reflux condenser.

  • Heat the mixture to reflux with stirring until all solids dissolve. Continue refluxing for approximately 30 minutes.

  • Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 10-15 minutes to induce crystallization.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a cold mixture of ethyl acetate and hexane.

  • Dry the product under vacuum to obtain the Diels-Alder adduct.

Characterization:

The product can be characterized by its melting point and infrared (IR) spectroscopy. The disappearance of the C=C stretching frequencies of the diene and dienophile and the appearance of new signals corresponding to the bicyclic adduct in the IR spectrum confirm the reaction's success.

B. 1,3-Dipolar Cycloaddition: Accessing Diverse Diazabicyclic Scaffolds

1,3-dipolar cycloadditions are highly versatile for the synthesis of five-membered heterocyclic rings and can be ingeniously applied to construct various diazabicycloalkane systems. A particularly elegant example is the catalytic asymmetric [3+2] cycloaddition of azomethine ylides with azirines to furnish diazabicyclo[3.1.0]hexanes.

This reaction not only constructs the bicyclic core but also allows for the stereoselective installation of multiple stereocenters, a highly desirable feature in medicinal chemistry.

Experimental Protocol: Catalytic Asymmetric [3+2] Cycloaddition for Diazabicyclo[3.1.0]hexanes

This protocol is based on the work of de la Torre et al. and describes the synthesis of substituted 1,3-diazabicyclo[3.1.0]hexanes.

Materials:

  • CuI/(R)-Fesulphos catalytic system

  • α-Substituted iminoester (azomethine ylide precursor)

  • Azirine (dipolarophile)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, prepare the CuI/(R)-Fesulphos catalyst by stirring CuI and the (R)-Fesulphos ligand in the anhydrous solvent.

  • To the catalyst mixture, add the azirine followed by the α-substituted iminoester.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or below) and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and purify the crude product by column chromatography on silica gel to afford the desired diazabicyclo[3.1.0]hexane.

Key Considerations for Asymmetric Induction:

The choice of the chiral ligand is paramount for achieving high enantioselectivity. In this case, the (R)-Fesulphos ligand in combination with a copper(I) salt provides a chiral environment that directs the approach of the dipolarophile to the azomethine ylide, leading to the preferential formation of one enantiomer. The reaction often proceeds with high diastereoselectivity as well.

III. Modern Marvels: Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, including nitrogen heterocycles. This powerful reaction, often catalyzed by ruthenium-based complexes (e.g., Grubbs' catalysts), allows for the formation of a new double bond within a molecule through the intramolecular reaction of two existing alkene moieties. RCM is particularly useful for the synthesis of medium to large-sized rings, which can be challenging to construct using traditional cyclization methods.

Mechanism of Ring-Closing Metathesis

The catalytic cycle of RCM involves the formation of a metallacyclobutane intermediate, which then undergoes a retro-[2+2] cycloaddition to release a volatile byproduct (typically ethylene) and the desired cyclic alkene.

RCM_Mechanism cluster_reactants Reactants cluster_intermediates Catalytic Cycle cluster_product Product Diene Acyclic Diene (with N atoms) Metallacyclobutane1 [2+2] Cycloaddition Diene->Metallacyclobutane1 Catalyst Ru Catalyst Catalyst->Metallacyclobutane1 Alkene_Complex Alkene Complex Metallacyclobutane1->Alkene_Complex Ring opening Metallacyclobutane2 Retro-[2+2] Cycloaddition Diazacycloalkene Diazacycloalkene Metallacyclobutane2->Diazacycloalkene Retro-[2+2] cycloaddition Ethylene Ethylene (byproduct) Metallacyclobutane2->Ethylene Alkene_Complex->Metallacyclobutane2 Intramolecular [2+2] cycloaddition Diazacycloalkene->Catalyst Catalyst regeneration

The Azabicyclo[4.3.1]decane Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The azabicyclo[4.3.1]decane core is a fascinating and synthetically challenging bridged bicyclic amine scaffold that has emerged as a "privileged structure" in medicinal chemistry. Its rigid, three-dimensional architecture provides a unique framework for the precise spatial orientation of functional groups, enabling high-affinity and selective interactions with a variety of biological targets. This technical guide provides a comprehensive overview of the diverse biological activities associated with azabicyclo[4.3.1]decane derivatives, with a primary focus on their well-established role as potent inhibitors of the FK506-binding proteins (FKBPs) and their emerging potential in other therapeutic areas. We will delve into the synthetic strategies, structure-activity relationships (SAR), mechanisms of action, and key experimental protocols relevant to the exploration of this versatile chemical scaffold.

Introduction: The Allure of the Azabicyclo[4.3.1]decane Core

The synthesis of complex, three-dimensional molecules is a cornerstone of modern drug discovery. The azabicyclo[4.3.1]decane ring system, present in a number of biologically active alkaloids, offers a rigid and sterically defined scaffold that is increasingly being exploited for the development of novel therapeutics.[1][2][3] Its unique conformational constraints allow for the presentation of substituents in well-defined vectors, which can lead to enhanced binding affinity and selectivity for target proteins compared to more flexible acyclic or monocyclic analogues.[1]

The journey into the biological significance of this scaffold has been significantly propelled by the discovery of its role in modulating the activity of immunophilins, particularly the FK506-binding proteins (FKBPs). This guide will first explore this primary area of research in depth before expanding to other promising biological activities.

Potent and Selective Inhibition of FK506-Binding Proteins (FKBPs)

A predominant and extensively studied biological activity of diazabicyclo[4.3.1]decane derivatives is their potent inhibition of FKBPs, a family of peptidyl-prolyl isomerases (PPIases) involved in protein folding and trafficking.[1] Of particular interest are FKBP51 and FKBP52, which are co-chaperones in the heat shock protein 90 (Hsp90) complex and play crucial roles in regulating steroid hormone receptor signaling.[1]

Mechanism of Action: Modulating the Stress Response and Beyond

FKBP51 is a key negative regulator of the glucocorticoid receptor (GR), which is central to the body's stress response. Elevated levels of FKBP51 are associated with stress-related psychiatric conditions such as major depressive disorder and post-traumatic stress disorder (PTSD).[4][5][6] Diazabicyclo[4.3.1]decane-based inhibitors have been identified as specific and potent modulators of FKBP51, offering a promising therapeutic avenue for these disorders.[1][7][8][9] These compounds bind to the PPIase active site of FKBPs, displacing the natural ligands and modulating the protein's function.[1] The diazabicyclo[4.3.1]decan-2-one scaffold has demonstrated higher affinity for FKBP51/52 compared to related bicyclic systems, which is attributed to the sulfonamide nitrogen's ability to accept a hydrogen bond that mimics a putative transition state.[1]

Signaling Pathway of FKBP51 in Glucocorticoid Receptor Regulation

FKBP51_GR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisol Cortisol GR_Hsp90 GR-Hsp90 Complex Cortisol->GR_Hsp90 Binds GRE Glucocorticoid Response Element (GRE) GR_Hsp90->GRE Translocates & Binds FKBP51 FKBP51 FKBP51->GR_Hsp90 Inhibits GR Nuclear Translocation FKBP52 FKBP52 FKBP52->GR_Hsp90 Promotes GR Nuclear Translocation Azabicyclo_inhibitor Azabicyclo[4.3.1]decane Inhibitor Azabicyclo_inhibitor->FKBP51 Inhibits Gene_Transcription Gene Transcription (Stress Response) GRE->Gene_Transcription Regulates

Caption: FKBP51's role in the glucocorticoid receptor signaling pathway.

Structure-Activity Relationship (SAR) Highlights

The development of potent and selective FKBP inhibitors has been guided by extensive SAR studies. Key findings for the diazabicyclo[4.3.1]decane scaffold include:

  • Bicyclic Core: The rigid [4.3.1] system is crucial for fixing the conformation of the ligand, leading to higher affinity compared to monocyclic analogues.[1]

  • Alpha-Methyl Substitution: A single methyl group in the alpha position to the anchor point of the diazabicyclo[4.3.1]decane scaffold can lead to a significant, up to 20-fold, increase in binding affinity for FKBPs.[7][10] This "magic methyl" effect is entropically driven and results from the displacement of a water molecule at the protein-ligand interface.[10][11]

  • Substituents: The nature and position of substituents on the bicyclic core and its side chains significantly influence binding affinity and selectivity for different FKBP isoforms.[1][7]

Compound ID Modification FKBP51 Binding Affinity (Kd, nM) Selectivity (FKBP51/FKBP52) Reference
Lead Compound Unsubstituted diazabicyclo[4.3.1]decan-2-one core15.2~1[12]
Compound A (S)-α-methyl substitution1.8~1.5[10]
Compound B (R)-α-methyl substitution10.5~1[10]
Compound C Varied R-group on sulfonamide0.5 - 500.5 - 10[1][7]
Therapeutic Potential in Neuropsychiatric and Neurodegenerative Disorders

The potent and selective inhibition of FKBP51 by azabicyclo[4.3.1]decane derivatives positions them as promising candidates for the treatment of a range of central nervous system (CNS) disorders.[1][8] These include:

  • Psychiatric Disorders: By modulating the stress response through GR sensitization, these compounds have potential in treating depression, anxiety, and PTSD.[1][4]

  • Neurodegenerative Diseases: FKBP inhibitors have shown neuroprotective and neuroregenerative properties in preclinical models, suggesting potential applications in conditions like Alzheimer's and Parkinson's disease.[1][13]

Emerging Biological Activities of Azabicyclo[4.3.1]decane Derivatives

While FKBP inhibition is the most prominent activity, the unique structural features of the azabicyclo[4.3.1]decane scaffold lend themselves to interactions with other biological targets.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Derivatives of 8,10-diaza-bicyclo[4.3.1]decane have been identified as valuable nicotinic modulators.[14] These compounds show potential for treating a variety of disorders related to cholinergic dysfunction in both the central and peripheral nervous systems.[15] The rigid bicyclic framework allows for precise positioning of pharmacophoric elements to interact with the diverse subtypes of nAChRs.

Anticancer Potential

While direct evidence for the anticancer activity of azabicyclo[4.3.1]decane derivatives is still emerging, related bicyclo[3.3.1]nonane and azabicyclo[3.3.1]nonane structures have demonstrated significant cytotoxic effects against various cancer cell lines.[16][17][18] The presence of a methoxy group on phenylcarbamoyl-substituted bicyclo[3.3.1]nonanes has been shown to enhance their anticancer potency.[5][8] This suggests that functionalized azabicyclo[4.3.1]decane analogues could be a promising area for anticancer drug discovery.

Antimicrobial and Antiviral Activities

The broader class of azabicyclic compounds has shown promise as antimicrobial and antiviral agents. For instance, diazabicyclo analogues of the HIV entry inhibitor Maraviroc have been synthesized and evaluated.[] Additionally, various bicyclic compounds have been screened for their activity against different viruses, including cytomegalovirus. While specific studies on azabicyclo[4.3.1]decane derivatives in this area are limited, the scaffold's potential for generating diverse chemical libraries makes it an attractive starting point for antimicrobial and antiviral research.

Experimental Protocols and Methodologies

The evaluation of the biological activities of azabicyclo[4.3.1]decane derivatives requires a suite of specialized assays.

FKBP Binding and Inhibition Assays

4.1.1. Fluorescence Polarization (FP)-Based Binding Assay

This is a widely used, robust, and inexpensive method to measure the binding affinity of ligands to FKBPs in a high-throughput format.[20][21][22][23][24]

Workflow for a Competitive FP-Based FKBP51 Binding Assay

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Reagents Prepare Reagents: - FKBP51 Protein - Fluorescent Tracer - Test Compound (Azabicyclo derivative) - Assay Buffer Plate Plate Components in 384-well plate: 1. Assay Buffer 2. Test Compound (serial dilution) 3. FKBP51 Protein 4. Fluorescent Tracer Reagents->Plate Incubate Incubate at Room Temperature Plate->Incubate Reader Read Fluorescence Polarization (mP) Incubate->Reader Analysis Data Analysis: - Plot mP vs. [Test Compound] - Determine IC50 value Reader->Analysis

Sources

A Technical Guide to the Stereoselective Synthesis of 8-Azabicyclo[4.3.1]decan-10-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 8-azabicyclo[4.3.1]decane framework is a pivotal structural motif in medicinal chemistry and natural product synthesis, valued for its rigid conformational properties and three-dimensional complexity.[1][2] The synthesis of its derivatives, particularly the keystone intermediate 8-azabicyclo[4.3.1]decan-10-one, presents significant stereochemical challenges. Control over the relative and absolute stereochemistry during the construction of this bicyclic system is paramount for modulating biological activity. This guide provides an in-depth analysis of the core strategies for the stereoselective synthesis of this target ketone. We will dissect the underlying principles of stereocontrol in key transformations, including annulation reactions and stepwise cyclizations, and examine the facial selectivity of subsequent modifications to the ketone. This document is intended for researchers and professionals in drug development, offering field-proven insights and detailed protocols grounded in authoritative literature.

The Conformational Landscape: The Root of Stereocontrol

Understanding the three-dimensional structure of the 8-azabicyclo[4.3.1]decane system is fundamental to predicting and controlling the stereochemical outcome of its synthesis. The scaffold consists of a piperidine ring fused to a seven-membered azepane ring, sharing a nitrogen and two bridgehead carbons.

Spectroscopic and crystallographic studies have revealed that the piperidine ring typically adopts a flattened chair conformation.[3] This conformational preference is a direct consequence of the steric strain imposed by the fused polymethylene chain of the seven-membered ring.[3] This inherent structural bias is the primary determinant of facial selectivity, creating two distinct steric environments for the approach of reagents. The concave, or endo, face is significantly more hindered than the convex, or exo, face, a feature that can be exploited to achieve high levels of diastereoselectivity.

Figure 1: Conformational bias in 8-azabicyclo[4.3.1]decan-10-one.

Core Synthetic Strategies and Associated Stereochemistry

The assembly of the 8-azabicyclo[4.3.1]decan-10-one core can be approached through several strategic pathways. The choice of strategy dictates the specific stereochemical control points that must be addressed.

Strategy A: Double Mannich Annulation

The double Mannich reaction is a powerful and convergent strategy for the synthesis of azabicyclic ketones.[4] In a hypothetical application to this system, one could envision a one-pot tandem reaction involving a cycloheptanone derivative, a primary amine (e.g., methylamine), and formaldehyde.

The causality of stereocontrol in this annulation is complex and substrate-dependent. The initial Mannich reaction forms an aminomethyl cycloheptanone, which then undergoes an intramolecular Mannich cyclization. The stereochemistry of the newly formed bridgehead carbons is established in this final ring-closing step. The transition state of this cyclization is influenced by the substituents on the cycloheptanone ring, often proceeding through a chair-like conformation to minimize steric interactions, thereby dictating the final relative stereochemistry.

G start Cycloheptanone + R-NH2 + 2x CH2O mannich1 First Mannich Reaction start->mannich1 intermediate Aminomethyl Cycloheptanone Intermediate mannich1->intermediate mannich2 Intramolecular Mannich Cyclization (Stereodetermining Step) intermediate->mannich2 product 8-Azabicyclo[4.3.1]- decan-10-one mannich2->product

Figure 2: Workflow for a Double Mannich Annulation strategy.
Strategy B: Stepwise Construction via Azepane Cyclization

A more linear and often more controllable approach involves the initial formation of the seven-membered azepane ring, followed by the closure of the six-membered piperidone ring. This strategy offers discrete steps where stereochemistry can be rigorously controlled. A highly effective execution of this concept has been demonstrated in the synthesis of the related 8,10-diazabicyclo[4.3.1]decane system, and its principles are directly applicable here.[1][5]

The key transformation involves the reaction of a meso-dihalide, such as dimethyl 2,7-dibromooctanedioate, with a primary amine.[1] This reaction proceeds via a sequence of two intermolecular and intramolecular SN2 reactions. Each SN2 displacement occurs with a Walden inversion of the stereocenter. The use of a meso starting material, which is achiral, thus leads directly to the formation of the cis-disubstituted azepane, a chiral product, with high diastereoselectivity.[1] The presence of a minor trans isomer can often be attributed to partial epimerization of the starting dibromide under the reaction conditions.[1]

Once the stereochemically defined cis-azepane dicarboxylate is formed, the second ring is typically closed via a Dieckmann condensation. This intramolecular cyclization forges the final C-C bond to yield the β-ketoester, which can then be hydrolyzed and decarboxylated to afford the target 8-azabicyclo[4.3.1]decan-10-one.

G cluster_0 Stereocontrolled Azepane Formation cluster_1 Bicyclic Ring Closure meso meso-2,7-Dibromo- octanedioate sn2 Double SN2 with R-NH2 (Walden Inversion x2) meso->sn2 cis cis-Azepane Dicarboxylate sn2->cis dieckmann Dieckmann Condensation cis->dieckmann hydrolysis Hydrolysis & Decarboxylation dieckmann->hydrolysis product Target Ketone hydrolysis->product

Figure 3: Stepwise synthesis highlighting stereocontrol.
  • To a solution of meso-dimethyl 2,7-dibromooctanedioate (1.0 eq) in tetrahydrofuran (THF), add a solution of methylamine (2.5 eq) in THF dropwise at room temperature.

  • Seal the reaction vessel and heat to 80 °C for 24 hours.

  • Cool the reaction mixture to room temperature and filter to remove the precipitated methylammonium bromide.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate the cis-dimethyl 1-methylazepane-2,7-dicarboxylate.

  • Self-Validation: The stereochemical outcome is validated by 1H NMR spectroscopy, where the cis configuration typically results in distinct coupling constants for the protons at C2 and C7. The diastereomeric ratio can be quantified by integration of key signals, with an expected ratio of approximately 10:1 (cis/trans).[1]

Stereoselective Reduction of the C-10 Ketone

Once the 8-azabicyclo[4.3.1]decan-10-one scaffold is synthesized, the ketone functionality serves as a handle for further elaboration. The stereochemical outcome of its reduction is a critical consideration. Due to the conformational rigidity of the bicyclic system, reductions of the C-10 carbonyl proceed with a high degree of facial selectivity.

The approach of a hydride reagent (e.g., from NaBH4 or LiAlH4) is sterically directed to the more accessible exo face of the carbonyl, away from the polymethylene bridge. This results in the predominant formation of the endo-alcohol. The stereoselectivity of this reduction is exceptionally high, with diastereomeric ratios often exceeding 49:1 in favor of the single alcohol isomer.[6] This predictable outcome is a testament to the powerful influence of the scaffold's intrinsic steric bias.

Ketone SubstrateReducing AgentDiastereomeric Ratio (endo:exo alcohol)Reference
8-Methyl-8-azabicyclo[4.3.1]decanoneSodium Borohydride49 : 1[6]
10-Methyl-10-azabicyclo[4.3.1]decan-8-oneSodium / EthanolPredominantly ß-alcohol (equatorial)[7]
N-Substituted 8-azabicyclo[4.3.1]decanonesSodium BorohydrideMajor product is (10s)-alcohol[6]
  • Dissolve 8-methyl-8-azabicyclo[4.3.1]decan-10-one (1.0 eq) in methanol at 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of acetone, followed by water.

  • Extract the aqueous mixture with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Self-Validation: The product is expected to be the (10s)-alcohol as the major diastereomer, verifiable by 2D NOESY NMR experiments which would show correlation between the C10 proton and protons on the exo face of the molecule.[6]

Authoritative Methods for Stereochemical Assignment

The unambiguous determination of relative and absolute stereochemistry is non-negotiable. The following methods are considered the gold standard in the field:

  • 2D NMR Spectroscopy: Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for determining the relative stereochemistry of diastereomers. Spatial proximity between specific protons, as indicated by cross-peaks in the NOESY spectrum, provides definitive proof of configuration.[6]

  • Single-Crystal X-ray Crystallography: This technique provides an absolute and unequivocal determination of the three-dimensional structure of a crystalline compound, serving as the ultimate arbiter in stereochemical assignment.[3][6][8]

Conclusion

The stereoselective synthesis of 8-azabicyclo[4.3.1]decan-10-one is a solvable but nuanced challenge that hinges on a deep understanding of conformational analysis and reaction mechanisms. High levels of diastereocontrol can be achieved either through convergent annulation strategies or, more reliably, through stepwise constructions that set key stereocenters early in the sequence. The inherent conformational bias of the bicyclic scaffold not only directs the formation of the ring system but also ensures predictable and high facial selectivity in subsequent transformations, such as the reduction of the C-10 ketone. By leveraging these principles, chemists can effectively access stereochemically pure 8-azabicyclo[4.3.1]decane building blocks for applications in drug discovery and beyond.

References

  • Paliulis, O., Peters, D., Holzer, W., & SACKUS, A. (2013). Synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators. ARKIVOC: Online Journal of Organic Chemistry. [Link]

  • Paliulis, O., Peters, D., Holzer, W., & Sackus, A. (2013). Scheme 1. Synthesis of 8,10-diazabicyclo[4.3.1]decan-7,9-diones. ResearchGate. [Link]

  • Paliulis, O., et al. (2013). Synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators. Kaunas University of Technology ePubl. [Link]

  • Halliday, J. I., Chebib, M., Turner, P., & McLeod, M. D. (2010). Synthesis and Biological Evaluation of a New Family of Constrained Azabicyclic Homocholine Analogues. Australian Journal of Chemistry, 63(5), 859-866. [Link]

  • Földesi, A., et al. (2008). Synthesis of azoxabicyclo[3.3.1]nonanones based on diastereoselective reactions of 1,1-bis(trimethylsilyloxy)ketene acetals with isoquinolines and quinolines. Organic & Biomolecular Chemistry, 6(15), 2804-14. [Link]

  • Paliulis, O., Peters, D., Holzer, W., & Sackus, A. (2013). Scheme 2. Synthesis of 8,10-diazabicyclo[4.3.1]decanes. ResearchGate. [Link]

  • Galvez, E., Ardid, I., Fuentes, L., Florencio, F., & et. al. (1986). Structural and conformational study of azabicyclanones. Journal of Molecular Structure, 142, 281-284. [Link]

  • Dalpozzo, R., & Bertamino, A. (2021). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Molecules, 26(11), 3343. [Link]

  • ResearchGate. (n.d.). Different examples of natural products with 8-azabicyclo[4.3.1]-decane scaffold. ResearchGate. [Link]

  • Reissig, H.-U., et al. (2014). Synthesis of new enantiopure poly(hydroxy)aminooxepanes as building blocks for multivalent carbohydrate mimetics. Beilstein Journal of Organic Chemistry, 10, 133-143. [Link]

  • Padwa, A., et al. (2012). A versatile enantioselective synthesis of azabicyclic ring systems: a concise total synthesis of (+)-grandisine D and unnatural analogues. Angewandte Chemie International Edition, 51(24), 5961-5. [Link]

  • House, H. O., Wickham, P. P., & Muller, H. C. (1962). The Synthesis of Certain Azabicyclic Ketones. Journal of the American Chemical Society, 84(16), 3139-3147. [Link]

  • Pomplun, S. (2016). Design and synthesis of bicyclic ligands for the FK506-binding proteins 511 and 52. Ludwig-Maximilians-Universität München. [Link]

  • Hausch, F., et al. (2021). Alpha-methyl-substituted diazabicyclo[4.3.1] decane derivates for treatment of psychiatric disorders.
  • Sandoz Ltd. (1988). Heterocyclic carboxylic acid amides and esters.
  • D'Alonzo, D., et al. (2020). Thiazolylketol Acetates as Glycosyl Donors: Stereoselective Synthesis of a C-Ketoside. Molecules, 25(23), 5576. [Link]

  • Foote, R. S. (1969). Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives. Oregon State University. [Link]

  • PubChem. (n.d.). 8-Methyl-8-azabicyclo(4.3.1)decan-10-one. National Center for Biotechnology Information. [Link]

  • Donaldson, W. A., & Tao, C. (2006). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Tetrahedron Letters, 47(16), 2755-2757. [Link]

  • CSIC. (n.d.). Crystallography and Structural Biology Publications. csic.es. [Link]

Sources

A Technical Guide to the Research Applications of Bicyclic Aliphatic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Advantage of Rigidity

In the vast landscape of chemical scaffolds used in modern research, bicyclic aliphatic amines occupy a unique and powerful niche. Unlike their flexible acyclic counterparts, these bridged ring systems possess a conformational rigidity that offers researchers a significant advantage: the ability to present functional groups in a precise and predictable three-dimensional orientation.[1][2] This structural pre-organization minimizes the entropic penalty associated with binding to biological targets, often leading to enhanced potency and selectivity.[3] Furthermore, the inherent three-dimensionality of these scaffolds allows for the exploration of chemical space beyond the flat, aromatic systems that have traditionally dominated medicinal chemistry, paving the way for novel molecular designs with improved physicochemical properties.[4][5][6]

This guide provides an in-depth exploration of the core applications of these versatile building blocks, focusing on their strategic implementation in medicinal chemistry and organic catalysis. We will delve into the causality behind their efficacy, provide actionable experimental protocols, and present data that underscores their transformative potential for researchers, scientists, and drug development professionals.

Chapter 1: Foundational Scaffolds and Synthetic Strategies

The utility of any building block is predicated on its accessibility. Bicyclic aliphatic amines, while structurally complex, can be synthesized through various established routes. Two of the most fundamental and widely utilized scaffolds are quinuclidine (1-azabicyclo[2.2.2]octane) and 1,4-diazabicyclo[2.2.2]octane (DABCO).

Core Structures: Quinuclidine and DABCO

Quinuclidine and DABCO are archetypal bicyclic aliphatic amines. Their cage-like structures render the nitrogen lone pairs highly accessible, making them potent nucleophiles and non-nucleophilic bases.[1][7] The reactivity of quinuclidine's single nitrogen atom is significantly higher than that of a comparable acyclic amine like triethylamine, a direct consequence of its rigid structure which prevents steric hindrance.[1] DABCO, with its two bridgehead nitrogen atoms, serves as an exceptional catalyst and reagent in a multitude of organic transformations.[8][9][10]

Representative Synthetic Protocol: The Modified Meisenheimer Synthesis of Quinuclidine

The synthesis of the quinuclidine core, while challenging, can be achieved through multi-step sequences. The Meisenheimer synthesis provides a classical example of constructing this bicyclic system.

Experimental Protocol: Synthesis of Quinuclidine [7]

  • Step 1: Condensation. 4-methylpyridine is heated with formaldehyde at 120°C. This reaction forms 2-(pyridine-4-yl)ethanol, though yields can be modest and side products may form.

  • Step 2: Reduction. The pyridine ring of the resulting alcohol is reduced using sodium in ethanol. This converts the aromatic pyridine to a piperidine ring.

  • Step 3: Halogenation. The alcohol functional group is converted to an iodide by treatment with hydrogen iodide. This creates a good leaving group for the subsequent cyclization.

  • Step 4: Intramolecular Cyclization. The piperidine salt is treated with a dilute aqueous solution of sodium hydroxide. The basic conditions facilitate an intramolecular nucleophilic substitution, where the piperidine nitrogen attacks the carbon bearing the iodide, forming the second ring and completing the quinuclidine scaffold.

  • Step 5: Purification. Quinuclidine is then isolated from the reaction mixture by distillation with water.

Note: This protocol is a classical approach and modern variations exist to improve yield and reduce the use of hazardous reagents.

Chapter 2: Driving Innovation in Medicinal Chemistry

The rigid nature of bicyclic aliphatic amines makes them privileged scaffolds in drug design. They serve as bioisosteres for common motifs like phenyl rings or tert-butyl groups and enable the precise positioning of pharmacophoric elements to optimize interactions with biological targets.[5][6]

Application in Neurodegenerative Diseases: Targeting the Central Nervous System

Many neurological disorders involve the dysfunction of neurotransmitter receptors or enzymes within the central nervous system (CNS).[11][12] The development of small molecules that can modulate these targets is a cornerstone of neuropharmacology. Bicyclic amines, particularly the tropane alkaloid family (e.g., atropine, scopolamine, cocaine), have a long history in this area.[13][14][15] These natural products, containing the 8-azabicyclo[3.2.1]octane core, are well-known for their potent anticholinergic activity.[15][16]

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

Tropane alkaloids like atropine and scopolamine act as competitive, non-selective antagonists of muscarinic acetylcholine receptors (mAChRs).[14] These receptors are crucial for mediating the effects of the neurotransmitter acetylcholine in the CNS and peripheral nervous system. By blocking these receptors, tropane alkaloids can produce a range of effects, including decreased smooth muscle spasm, reduced secretions, and effects on heart rate and consciousness.[14][15]

Below is a diagram illustrating the general principle of competitive antagonism at a muscarinic receptor.

G cluster_receptor Muscarinic Receptor (mAChR) cluster_ligands cluster_response Receptor Binding Site Response Signal Transduction Receptor->Response Initiates NoResponse Blocked Signal Receptor->NoResponse ACh Acetylcholine (Agonist) ACh->Receptor Binds & Activates Tropane Tropane Alkaloid (Antagonist) Tropane->Receptor Binds & Blocks

Caption: Competitive antagonism at the muscarinic acetylcholine receptor.

Structure-Activity Relationships (SAR) in NAAA Inhibitors

Recent research has expanded the application of bicyclic scaffolds beyond classical targets. For instance, azabicyclo[3.2.1]octane derivatives have been developed as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammatory conditions.[17] A key finding in this work was the critical importance of stereochemistry.

Compound IDScaffoldStereochemistryh-NAAA IC50 (µM)
20 azabicyclo[3.2.1]octaneendo0.23
21 azabicyclo[3.2.1]octaneexoInactive
Data adapted from a study on NAAA inhibitors, demonstrating the crucial role of stereochemistry for biological activity.[17]

The data clearly shows that the endo-isomer 20 is a submicromolar inhibitor, while the corresponding exo-diastereoisomer 21 is completely inactive.[17] This stark difference highlights how the rigid bicyclic core enforces a specific spatial arrangement of the substituents, and only the endo configuration correctly positions the interacting groups within the enzyme's active site.

Chapter 3: Powering Asymmetric Catalysis

The well-defined structures of bicyclic aliphatic amines also make them excellent organocatalysts and ligands in asymmetric synthesis. Their ability to create a specific chiral environment around a reacting center is paramount to achieving high enantioselectivity.

DABCO: A Versatile Catalyst in Organic Synthesis

1,4-Diazabicyclo[2.2.2]octane (DABCO) is a widely used, inexpensive, and non-toxic organocatalyst.[9][18] It functions as both a strong nucleophile and a base, catalyzing a vast array of reactions, including cycloadditions, coupling reactions, and, most famously, the Baylis-Hillman reaction.[8][9][19]

The Baylis-Hillman Reaction: Mechanism and Workflow

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a nucleophilic tertiary amine like DABCO.[8] The reaction creates a dense and highly functionalized product, a hydroxy carbonyl compound, which is a valuable synthetic intermediate.

Catalytic Cycle of the DABCO-Catalyzed Baylis-Hillman Reaction

G cluster_cycle Catalytic Cycle DABCO DABCO A Zwitterionic Adduct A (DABCO + Alkene) DABCO->A 1. Conjugate Addition Alkene Activated Alkene (e.g., Acrylate) Alkene->A Aldehyde Aldehyde B Intermediate B (Adduct A + Aldehyde) Aldehyde->B Product Baylis-Hillman Adduct A->B 2. Aldol Addition C Intermediate C (Proton Transfer) B->C 3. Proton Transfer C->DABCO Catalyst Regeneration C->Product 4. Elimination

Caption: The catalytic cycle of the Baylis-Hillman reaction catalyzed by DABCO.

Experimental Protocol: A General Procedure for the Baylis-Hillman Reaction [8]

  • Reactant Preparation: To a solution of the aldehyde (1.0 mmol) in a suitable solvent (e.g., DMF, THF, or solvent-free), add the activated alkene (1.2 mmol).

  • Catalyst Addition: Add DABCO (0.1-0.3 mmol, 10-30 mol%) to the mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions can take several hours to days depending on the substrates.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired Baylis-Hillman adduct.

Conclusion and Future Outlook

Bicyclic aliphatic amines represent a class of compounds whose structural rigidity and three-dimensionality provide a distinct advantage in both medicinal chemistry and catalysis. From the potent biological activity of tropane alkaloids to the catalytic prowess of DABCO, these scaffolds have proven to be indispensable tools for scientific innovation.[10][13] As drug discovery moves towards more complex and sterically demanding targets, the ability of bicyclic amines to create precisely tailored, three-dimensional molecules will become even more critical.[2][4] Future research will undoubtedly uncover new synthetic routes to novel bicyclic systems and expand their application into emerging fields such as materials science, where their rigid frameworks can be used to construct highly ordered polymers and functional nanomaterials.[20] The principles outlined in this guide serve as a foundation for researchers looking to harness the unique power of these remarkable chemical entities.

References

  • Saikia, P. (2017). ACTIVITY OF DABCO: CATALYTIC SCOPE IN ORGANIC SYNTHESIS. Journal of Applied and Fundamental Sciences, 3(2). Available at: [Link]

  • (2018). DABCO as a Base and an Organocatalyst in Organic Synthesis: A Review. Chemistry Central Journal. Available at: [Link]

  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463. Available at: [Link]

  • Guchhait, S. K., & Chaudhary, P. (2021). The versatility of DABCO as a reagent in organic synthesis: a review. Organic & Biomolecular Chemistry, 19(44), 9649-9679. Available at: [Link]

  • Wikipedia. (n.d.). DABCO. Available at: [Link]

  • Baghernejad, B. (2014). 1,4‐Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry, 5(2), 266-273. Available at: [Link]

  • Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796. Available at: [Link]

  • Khatri, D., & Juvekar, A. (2016). Important tropane alkaloids and derivatives used in therapeutics. ResearchGate. Available at: [Link]

  • (n.d.). Pharmacological profile of tropane alkaloids. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Semantic Scholar. Available at: [Link]

  • (n.d.). A Study of the Synthesis of Quinuclidine and Related Compounds. The University of Liverpool Repository. Available at: [Link]

  • Guarna, A., et al. (2007). Design, Synthesis, and Applications of 3-Aza-6,8-Dioxabicyclo[3.2.1]Octane-Based Scaffolds for Peptidomimetic Chemistry. ResearchGate. Available at: [Link]

  • Bauer, M. R., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 12(4), 448-471. Available at: [Link]

  • (n.d.). The Synthesis and Application of Functionalised Quinuclidines. The University of Liverpool Repository. Available at: [Link]

  • Adpressa, D., et al. (2020). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. Organic Letters, 22(17), 6946-6951. Available at: [Link]

  • Musiał, W., et al. (2021). Mono- and Dicationic DABCO/Quinuclidine Composed Nanomaterials for the Loading of Steroidal Drug: 32 Factorial Design and Physicochemical Characterization. Pharmaceutics, 13(10), 1700. Available at: [Link]

  • Zhang, Y., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 1030792. Available at: [Link]

  • Reitti, M., et al. (2024). Mono- and Bis-Carbonyl Hypoiodites of the Tertiary Amines Quinuclidine and DABCO. Crystal Growth & Design. Available at: [Link]

  • Conto, S., & Silvani, A. (2021). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, 19(3), 485-497. Available at: [Link]

  • Bauer, M. R., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Sasso, E., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 63(15), 8239-8257. Available at: [Link]

  • Zhang, Y., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry. Available at: [Link]

  • Conto, S., & Silvani, A. (2021). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. Available at: [Link]

  • Hindle, A., et al. (2021). Modular Synthesis of Bicyclic Twisted Amides and Anilines. ResearchGate. Available at: [Link]

  • Hindle, A., et al. (2021). Modular Synthesis of Bicyclic Twisted Amides and Anilines. ResearchGate. Available at: [Link]

  • Rahman, M. A., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 28(14), 5483. Available at: [Link]

  • (2010). Taking aim at neurodegenerative diseases. Drug Discovery News. Available at: [Link]

  • Laura, M. (2020). Drug Design and Discovery Targeting Neurodegenerative Diseases. Journal of Drug Designing. Available at: [Link]

  • (2021). Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. Technology Networks. Available at: [Link]

Sources

An In-depth Technical Guide to 8-Benzyl-8-azabicyclo[4.3.1]decan-10-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Benzyl-8-azabicyclo[4.3.1]decan-10-one, a notable member of the azabicyclic chemical scaffold class. While specific literature on this exact molecule is emerging, this document, authored from the perspective of a Senior Application Scientist, consolidates foundational knowledge by drawing upon established principles and data from closely related analogues. We will explore its chemical identity, propose a robust synthetic pathway, detail expected analytical characterization, and discuss its potential applications in modern drug discovery, particularly within the realm of central nervous system (CNS) disorders and receptor modulation.

Introduction: The Significance of the Azabicyclo[4.3.1]decane Scaffold

The 8-azabicyclo[4.3.1]decane core is a rigid, three-dimensional structure that has garnered significant interest in medicinal chemistry. Its constrained conformation reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. The incorporation of a benzyl group on the nitrogen atom not only serves as a common protecting group in multi-step syntheses but can also contribute to the molecule's pharmacological profile through hydrophobic and aromatic interactions with protein targets. Derivatives of the broader azabicycloalkane class have shown promise as modulators of nicotinic acetylcholine receptors and as ligands for opioid receptors, highlighting the therapeutic potential of this structural motif.[1][2]

Compound Identification and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application in research and development.

PropertyValue
CAS Number 936110-21-3
Molecular Formula C₁₆H₂₁NO
Molecular Weight 243.34 g/mol
Chemical Structure (See Figure 1)
Predicted LogP ~3.5
Predicted pKa ~8.5 (tertiary amine)

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Proposed Synthesis Pathway

Caption: Proposed Mannich reaction for synthesis.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established Mannich reaction principles for the formation of azabicyclic ketones.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cycloheptanone (1.0 eq) and benzylamine (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Addition of Reagents: Add paraformaldehyde (2.2 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Rationale and Self-Validation

The choice of a Mannich reaction is predicated on its reliability in forming carbon-carbon bonds via an amino methyl intermediate. The use of a cyclic ketone, an amine, and formaldehyde is a classic approach for the construction of azabicyclic systems.[4] The protocol's self-validating nature lies in the continuous monitoring via TLC or LC-MS. The disappearance of starting materials and the appearance of a new, single major spot/peak corresponding to the product's expected mass would validate the reaction's success.

Structural Elucidation and Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data (Expected)
TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz) δ 7.2-7.4 ppm (m, 5H): Aromatic protons of the benzyl group.δ 3.5-3.7 ppm (s, 2H): Methylene protons of the benzyl group (N-CH₂-Ph).δ 2.0-3.0 ppm (m): Protons on the carbons alpha to the nitrogen and the carbonyl group, as well as the bridgehead protons.δ 1.2-1.9 ppm (m): Remaining aliphatic protons of the cycloheptane ring.
¹³C NMR (CDCl₃, 100 MHz) δ ~210 ppm: Carbonyl carbon (C=O).δ 127-138 ppm: Aromatic carbons of the benzyl group.δ ~60 ppm: Methylene carbon of the benzyl group (N-CH₂-Ph).δ 40-60 ppm: Carbons adjacent to the nitrogen and the bridgehead carbons.δ 20-40 ppm: Remaining aliphatic carbons.
FT-IR (KBr, cm⁻¹) ~2920, 2850: C-H stretching of aliphatic groups.~1700: Strong C=O stretching of the ketone.~1600, 1495, 1450: C=C stretching of the aromatic ring.~1100-1200: C-N stretching.
Mass Spectrometry (ESI+) m/z: 244.17 [M+H]⁺
Purity Assessment

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and an Evaporative Light Scattering Detector (ELSD) is the recommended method for purity analysis. A single, sharp peak with greater than 95% purity is the standard for use in biological assays.

Potential Applications in Drug Discovery

The rigid 8-azabicyclo[4.3.1]decane scaffold, functionalized with a benzyl group, presents a compelling starting point for the development of novel therapeutics, particularly for CNS targets.

Central Nervous System (CNS) Activity

Bicyclic amines are privileged structures in CNS drug discovery due to their ability to adopt well-defined three-dimensional conformations that can lead to high-affinity interactions with receptors and ion channels.[5] The lipophilicity imparted by the benzyl group may also enhance blood-brain barrier permeability, a critical factor for CNS-acting drugs.

Opioid and Nicotinic Receptor Modulation

Derivatives of diazabicyclo[4.3.1]decane have been identified as opioid receptor ligands.[2] This suggests that the mono-aza analogue, this compound, could serve as a scaffold for developing novel analgesics with potentially fewer side effects than traditional opioids. Furthermore, the structural similarity to compounds known to modulate nicotinic acetylcholine receptors opens avenues for research into cognitive enhancers and treatments for neurodegenerative diseases.[1]

Caption: Hypothetical signaling pathways for the target compound.

Conclusion

This compound represents a molecule of significant interest for medicinal chemists and drug discovery professionals. While direct research on this compound is in its early stages, this guide provides a solid foundation for its synthesis, characterization, and potential therapeutic applications by leveraging data from closely related analogues. The unique conformational constraints of the azabicyclo[4.3.1]decane core, combined with the versatility of the N-benzyl group, make it a promising scaffold for the development of the next generation of CNS-active agents.

References

  • Paliulis, O., Peters, D., Holzer, W., & Šačkus, A. (2013). Synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators. ARKIVOC, 2013(4), 1-12. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 8,10-diazabicyclo[4.3.1]decan-7,9-diones. Retrieved from ResearchGate. [Link]

  • Paliulis, O., Peters, D., Holzer, W., & Šačkus, A. (2013). Synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Scheme 2. Synthesis of 8,10-diazabicyclo[4.3.1]decanes. Retrieved from ResearchGate. [Link]

  • Synthesis and Screening for Analgesic and Anti-inflammatory Activities of Some Novel Amino Acid-containing Bicyclo Compounds. Journal of Young Pharmacists. [Link]

  • Halliday, J. I., Chebib, M., Turner, P., & McLeod, M. D. (2006). Double-Mannich Annulation of Cyclic Ketones Using N,N-Bis(ethoxymethyl)alkylamine Reagents. Organic Letters, 8(15), 3399–3401. [Link]

  • ResearchGate. (n.d.). Different examples of natural products with 8-azabicyclo[4.3.1]-decane... Retrieved from ResearchGate. [Link]

  • Nielsen, S. M., et al. (2017). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 8(5), 1034-1045. [Link]

  • MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023(1), M1561. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Reduction of 8-Benzyl-8-azabicyclo[4.3.1]decan-10-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 8-azabicyclo[4.3.1]decane scaffold is a significant structural motif in medicinal chemistry and drug development, often serving as a rigid core for ligands targeting various receptors and enzymes. The N-benzyl protected form, 8-Benzyl-8-azabicyclo[4.3.1]decan-10-one, is a key intermediate in the synthesis of novel therapeutics. The stereoselective reduction of the C10-carbonyl group is a critical transformation, yielding the corresponding endo and exo alcohols. The stereochemistry of the resulting hydroxyl group can profoundly influence the biological activity of the final compound. This guide provides detailed protocols and scientific rationale for the stereoselective reduction of this ketone, analysis of the resulting products, and a discussion of alternative reduction strategies.

Understanding the Stereochemistry: Endo vs. Exo Isomers

The rigid bicyclic structure of 8-azabicyclo[4.3.1]decan-10-one dictates that the approach of a reducing agent to the carbonyl group is sterically hindered. This results in the potential formation of two diastereomeric alcohols: endo and exo. The terms endo and exo describe the relative stereochemistry of the hydroxyl group with respect to the bridges of the bicyclic system. In this context, the exo isomer is formed when the hydride attacks from the less sterically hindered face of the carbonyl, while the endo isomer results from attack on the more hindered face. The choice of reducing agent is paramount in controlling the stereochemical outcome of this reduction.

Protocol 1: Diastereoselective Reduction with Sodium Borohydride

Sodium borohydride (NaBH₄) is a mild and versatile reducing agent commonly used for the reduction of ketones to alcohols.[1][2] Due to its moderate reactivity, it can be safely used in protic solvents like methanol and ethanol.

Scientific Rationale

The stereoselectivity of the reduction of bicyclic ketones with sodium borohydride is primarily governed by steric hindrance. For this compound, the azepane ring conformation directs the approach of the borohydride anion. The hydride transfer will preferentially occur from the less sterically encumbered face of the carbonyl group, leading to a predominance of one diastereomer. Based on studies of similar bicyclic systems, the attack is expected to favor the formation of the exo-alcohol.

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_dissolve Dissolve Ketone in Methanol prep_cool Cool to 0 °C prep_dissolve->prep_cool reac_add Add NaBH4 portion-wise prep_cool->reac_add reac_stir Stir at 0 °C to RT reac_add->reac_stir reac_monitor Monitor by TLC reac_stir->reac_monitor work_quench Quench with Acetone/Water reac_monitor->work_quench work_evap Evaporate Methanol work_quench->work_evap work_extract Extract with DCM work_evap->work_extract work_dry Dry Organic Layer work_extract->work_dry work_concentrate Concentrate in vacuo work_dry->work_concentrate pur_chrom Column Chromatography work_concentrate->pur_chrom

Caption: Workflow for NaBH4 Reduction.

Detailed Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (10-15 mL per gram of ketone).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: To the stirred solution, add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The disappearance of the starting ketone spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Work-up:

    • Cool the reaction mixture back to 0 °C and quench the excess sodium borohydride by the slow addition of acetone (5 mL), followed by water (10 mL).

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the diastereomers.[3]

Protocol 2: Stereoselective Reduction with L-Selectride® for the Endo Isomer

For applications requiring the thermodynamically less stable endo-alcohol, a bulkier reducing agent is necessary to favor attack from the more hindered face. L-Selectride® (Lithium tri-sec-butylborohydride) is an effective reagent for this purpose.

Scientific Rationale

L-Selectride® is a sterically demanding hydride source. Its large size prevents approach from the less hindered exo face of the bicyclic ketone. Consequently, the hydride is delivered to the carbonyl carbon from the more hindered endo face, leading to the preferential formation of the endo-alcohol.

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_dissolve Dissolve Ketone in THF prep_cool Cool to -78 °C prep_dissolve->prep_cool reac_add Add L-Selectride® dropwise prep_cool->reac_add reac_stir Stir at -78 °C reac_add->reac_stir reac_monitor Monitor by TLC reac_stir->reac_monitor work_quench Quench with NaOH and H2O2 reac_monitor->work_quench work_warm Warm to RT work_quench->work_warm work_extract Extract with Ethyl Acetate work_warm->work_extract work_dry Dry Organic Layer work_extract->work_dry work_concentrate Concentrate in vacuo work_dry->work_concentrate pur_chrom Column Chromatography work_concentrate->pur_chrom

Caption: Workflow for L-Selectride® Reduction.

Detailed Step-by-Step Protocol
  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) (20 mL per gram of ketone).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe to the stirred solution over 20-30 minutes, maintaining the temperature at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up:

    • While maintaining the temperature at -78 °C, slowly quench the reaction by the dropwise addition of water (5 mL), followed by 1 M sodium hydroxide (5 mL) and 30% hydrogen peroxide (5 mL). Caution: The addition of hydrogen peroxide can be exothermic.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Comparative Analysis of Reduction Methods

Reducing AgentPredominant IsomerRelative ReactivitySolventTemperatureKey Considerations
Sodium Borohydride exoMildMethanol, Ethanol0 °C to RTCost-effective, easy to handle.
L-Selectride® endoStrongTHF-78 °CSterically hindered, requires anhydrous conditions.
Lithium Aluminum Hydride Mixture, often exoVery StrongTHF, Diethyl Ether0 °C to RTHighly reactive, reduces other functional groups.[1]
Catalytic Hydrogenation Mixture, often endoVariesEthanol, Acetic AcidRTMay also cleave the N-benzyl group.[4]

Analysis and Characterization

  • ¹H NMR Spectroscopy: The chemical shift and coupling constants of the proton at C10 are diagnostic for determining the stereochemistry. In the exo-isomer, the C10-H proton is typically observed at a different chemical shift and will exhibit different coupling constants to the adjacent bridgehead protons compared to the endo-isomer.

  • ¹³C NMR Spectroscopy: The chemical shift of the C10 carbon will differ between the two diastereomers.

  • Infrared (IR) Spectroscopy: The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ confirms the presence of the hydroxyl group. The disappearance of the sharp carbonyl peak from the starting material (around 1700-1720 cm⁻¹) is also a key indicator of a successful reduction.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.

Further Transformations: N-Debenzylation

The benzyl protecting group can be removed to yield the corresponding secondary amine, which can be a valuable intermediate for further functionalization. Catalytic transfer hydrogenation is a mild and efficient method for this transformation.

Protocol: Catalytic Transfer Hydrogenation
  • Preparation: Dissolve the N-benzyl alcohol (1.0 eq) in methanol (20 mL).

  • Catalyst and Hydrogen Source: Add 10% Palladium on carbon (10% w/w) and ammonium formate (5 eq).

  • Reaction: Reflux the mixture for 1-2 hours, monitoring by TLC.

  • Work-up: Cool the reaction, filter through a pad of Celite®, and wash the pad with methanol. Concentrate the filtrate under reduced pressure to obtain the debenzylated product.

Conclusion

The reduction of this compound is a versatile transformation that can be controlled to yield either the exo or endo alcohol with high diastereoselectivity. The choice of reducing agent is the key determinant of the stereochemical outcome. Sodium borohydride provides a straightforward and cost-effective route to the exo isomer, while sterically hindered reagents like L-Selectride® are necessary for the synthesis of the endo isomer. Careful execution of the provided protocols and thorough characterization of the products will enable researchers to confidently synthesize these valuable building blocks for drug discovery and development.

References

  • Santai Technologies, Inc. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Retrieved from [Link]

  • u/frdman69. (2023). Help with separation of diastereomers. Reddit. Retrieved from [Link]

  • Paliulis, O., Peters, D., Holzer, W., & Šačkus, A. (2013). Synthesis of 10-methyl-8,10-diazabicyclo[4.3.
  • U.S. Patent No. 4,789,673. (1988). Heterocyclic carboxylic acid amides and esters.
  • Arias-Pérez, M. S., et al. (1989). Synthesis, structural and conformational study of some esters derived from 8-phenethyl-8-azabicyclo[4.3.1]decan-10α-ol. Journal of Molecular Structure, 218, 247-252.
  • U.S. Patent No. 4,789,673. (1988). Heterocyclic carboxylic acid amides and esters.
  • Chromatography Forum. (2008). Separation of diastereomers. Retrieved from [Link]

Sources

Application Notes and Protocols for the N-Debenzylation of 8-Benzyl-8-azabicyclo[4.3.1]decan-10-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 8-Azabicyclo[4.3.1]decane Scaffold and the N-Benzyl Protecting Group

The 8-azabicyclo[4.3.1]decane core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Its rigid, three-dimensional architecture provides a unique conformational constraint that is often key to potent and selective interactions with biological targets. In the synthesis of novel therapeutics based on this framework, the use of protecting groups is indispensable. The N-benzyl group, in particular, is a widely employed protecting group for the bridgehead nitrogen atom due to its stability under a broad range of reaction conditions and its relatively straightforward removal.

The successful and high-yielding deprotection of the N-benzyl group from intermediates such as 8-Benzyl-8-azabicyclo[4.3.1]decan-10-one is a critical step in the synthetic route towards the final active pharmaceutical ingredients. The presence of a ketone functionality within the bicyclic system necessitates a careful selection of debenzylation conditions to ensure chemoselectivity, avoiding the undesired reduction of the carbonyl group.

This comprehensive guide provides detailed protocols and technical insights into the most effective methods for the N-debenzylation of this compound, empowering researchers, scientists, and drug development professionals to navigate this crucial synthetic transformation with confidence.

Methodology Overview: A Comparative Analysis of N-Debenzylation Strategies

The cleavage of the N-benzyl bond can be achieved through several distinct chemical pathways. The choice of the optimal method is contingent upon the overall molecular architecture, the presence of other functional groups, and the desired scale of the reaction. Here, we delve into the most pertinent strategies for the deprotection of this compound.

Catalytic Hydrogenation: The Workhorse of N-Debenzylation

Catalytic hydrogenation is a robust and widely utilized method for the removal of N-benzyl groups.[1][2] The reaction proceeds via the hydrogenolysis of the carbon-nitrogen bond on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).

Mechanism of Action: The reaction is initiated by the oxidative addition of the C-N bond to the palladium surface, followed by hydrogenolysis to yield the debenzylated amine and toluene as a byproduct. The efficiency of this process can be influenced by several factors, including catalyst activity, hydrogen pressure, solvent, and the presence of additives. A significant challenge in the context of this compound is the potential for over-reduction of the ketone. However, with careful control of the reaction conditions, high chemoselectivity can be achieved.

This protocol outlines the general procedure for the N-debenzylation of this compound using palladium on carbon and hydrogen gas.

Reagents and Equipment:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Reaction flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., MeOH or EtOH) in a reaction flask.

  • Carefully add 10% Pd/C (typically 10-20 mol% of the substrate).

  • Seal the flask and purge with nitrogen or argon.

  • Evacuate the flask and backfill with hydrogen gas (a balloon is suitable for small-scale reactions; for larger scales or higher pressures, a Parr apparatus is recommended).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 8-azabicyclo[4.3.1]decan-10-one.

Expert Insights:

  • Catalyst Choice: While 10% Pd/C is standard, for substrates prone to ketone reduction, a less active catalyst or a catalyst with a specific morphology might be beneficial.

  • Solvent Selection: Protic solvents like methanol and ethanol are generally effective. In some cases, the addition of a small amount of acetic acid can accelerate the reaction by protonating the amine, which can reduce catalyst poisoning. However, this should be approached with caution as acidic conditions can also promote side reactions.

  • Pressure and Temperature: The reaction is typically run at atmospheric pressure and room temperature. Increasing the pressure can enhance the reaction rate but also increases the risk of ketone reduction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Dissolve Dissolve Substrate in Solvent Add_Catalyst Add Pd/C Catalyst Dissolve->Add_Catalyst Purge_N2 Purge with N₂ Add_Catalyst->Purge_N2 Evacuate_H2 Evacuate & Backfill with H₂ Purge_N2->Evacuate_H2 Stir Stir Vigorously Evacuate_H2->Stir Monitor Monitor Progress (TLC/LC-MS) Stir->Monitor Filter Filter through Celite Monitor->Filter Concentrate Concentrate Filtrate Filter->Concentrate Product Crude Product Concentrate->Product

Fig 1. Workflow for Catalytic Hydrogenation.
Catalytic Transfer Hydrogenation: A Safer Alternative

Catalytic transfer hydrogenation offers a convenient and often safer alternative to using hydrogen gas, as it employs a hydrogen donor molecule in the presence of a catalyst.[3][4] Ammonium formate is a commonly used and effective hydrogen donor in conjunction with Pd/C.[5][6]

Mechanism of Action: In this process, ammonium formate decomposes on the palladium surface to generate hydrogen in situ, which then participates in the hydrogenolysis of the N-benzyl group. This method often exhibits excellent chemoselectivity, preserving sensitive functional groups like ketones.

This protocol details the N-debenzylation using ammonium formate as the hydrogen donor.

Reagents and Equipment:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

  • Reaction flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add 10% Pd/C (10-20 mol%).

  • Add ammonium formate (3-5 eq) in portions to the stirred suspension.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a Celite pad to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be partitioned between a suitable organic solvent (e.g., ethyl acetate) and water to remove excess ammonium salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the product.

Expert Insights:

  • Ammonium Formate Stoichiometry: An excess of ammonium formate is typically required to drive the reaction to completion.

  • Solvent: Methanol is the most common solvent due to its ability to dissolve both the substrate and ammonium formate.

  • Temperature: The reaction is usually performed at reflux to facilitate the decomposition of ammonium formate and the hydrogen transfer process.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up Dissolve Dissolve Substrate in MeOH Add_Catalyst Add Pd/C Catalyst Dissolve->Add_Catalyst Add_Donor Add Ammonium Formate Add_Catalyst->Add_Donor Reflux Heat to Reflux Add_Donor->Reflux Monitor Monitor Progress (TLC/LC-MS) Reflux->Monitor Cool Cool to RT Monitor->Cool Filter Filter through Celite Cool->Filter Partition Partition (EtOAc/H₂O) Filter->Partition Dry_Concentrate Dry & Concentrate Partition->Dry_Concentrate Product Final Product Dry_Concentrate->Product

Fig 2. Workflow for Catalytic Transfer Hydrogenation.
Chemical Cleavage Methods: Avoiding Reductive Conditions

In cases where reductive conditions are not tolerated, chemical cleavage methods offer a valuable alternative. These methods typically involve the reaction of the tertiary amine with an electrophilic reagent, followed by hydrolysis.

Reaction with chloroformate esters, such as α-chloroethyl chloroformate, is an effective method for the dealkylation of tertiary amines.[7][8]

Mechanism of Action: The tertiary amine attacks the chloroformate, leading to the formation of a carbamate and benzyl chloride. The resulting carbamate is then hydrolyzed under acidic or basic conditions to yield the secondary amine. This method is particularly useful when hydrogenation-sensitive functional groups are present.

Ceric ammonium nitrate (CAN) can be used for the oxidative debenzylation of N-benzyl tertiary amines.[9][10][11][12]

Mechanism of Action: The reaction is thought to proceed via a single-electron transfer mechanism, leading to the formation of an iminium ion intermediate which is subsequently hydrolyzed to the secondary amine and benzaldehyde. While effective, this method can sometimes lead to the formation of byproducts, especially with electron-rich aromatic systems.[13]

Comparative Data Summary

MethodCatalyst/ReagentHydrogen SourceSolventTemperaturePressureAdvantagesDisadvantages
Catalytic Hydrogenation10% Pd/CH₂ gasMeOH, EtOHRoom Temp.AtmosphericHigh yield, clean reactionRequires H₂ gas, potential for ketone reduction
Catalytic Transfer Hydrogenation10% Pd/CHCOONH₄MeOHRefluxAtmosphericSafer than H₂ gas, good chemoselectivityRequires heating, work-up to remove salts
Chloroformate Cleavageα-Chloroethyl chloroformateN/ADichloroethaneRefluxAtmosphericAvoids reductive conditionsTwo-step process, use of toxic reagents
Oxidative CleavageCeric Ammonium Nitrate (CAN)N/AAcetonitrile/WaterRoom Temp.AtmosphericMild conditions, rapid reactionPotential for side reactions and byproducts

Conclusion and Recommendations

For the N-debenzylation of this compound, catalytic transfer hydrogenation with ammonium formate and Pd/C is often the recommended starting point . This method balances efficiency with safety and typically offers excellent chemoselectivity, preserving the ketone functionality.

Should this method prove ineffective, standard catalytic hydrogenation under carefully controlled conditions (low pressure, room temperature) is a robust alternative. For substrates that are incompatible with any form of reduction, chloroformate-mediated cleavage provides a reliable, albeit more complex, synthetic route.

The selection of the optimal debenzylation strategy will always be substrate-dependent. It is therefore crucial to perform small-scale screening experiments to identify the most effective and high-yielding conditions for a specific derivative of the 8-azabicyclo[4.3.1]decane scaffold.

References

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Available at: [Link]

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. National Institutes of Health. Available at: [Link]

  • Help with debenzylation of N-Benzyl. Sciencemadness.org. Available at: [Link]

  • IE44774B1 - 2,9-dioxatricyclo (4.3.1.03,7) decanes and a method of producing the same. Google Patents.
  • Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Semantic Scholar. Available at: [Link]

  • Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. ACS Publications. Available at: [Link]

  • Applications of ammonium formate catalytic transfer hydrogenation. 6. Analysis of catalyst, donor quantity, and solvent effects upon the efficacy of dechlorination. The Journal of Organic Chemistry. Available at: [Link]

  • Scheme 2. Synthesis of 8,10-diazabicyclo[4.3.1]decanes. ResearchGate. Available at: [Link]

  • N-Dealkylation of Amines. PMC - NIH. Available at: [Link]

  • Chemoselective Debenzylation of N-Benzyl Tertiary Amines with Ceric Ammonium Nitrate. ResearchGate. Available at: [Link]

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. ResearchGate. Available at: [Link]

  • CN1467197A - Method for preparing benzyl amine by catalytic hydrogenation. Google Patents.
  • Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Zenodo. Available at: [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC - NIH. Available at: [Link]

  • Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds. Organic Chemistry Portal. Available at: [Link]

  • ChemInform Abstract: Chemoselective Debenzylation of N‐Benzyl Tertiary Amines with Ceric Ammonium Nitrate. Sci-Hub. Available at: [Link]

  • Different examples of natural products with 8‐azabicyclo[4.3.1]‐decane... ResearchGate. Available at: [Link]

  • Synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators. Semantic Scholar. Available at: [Link]

  • Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes with P−NH−NH−P Tetradentate Ligands. ACS Publications. Available at: [Link]

  • Highly Chemoselective Pd−C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines. American Chemical Society. Available at: [Link]

  • Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application in Carbon-11 Chemistry. ACS Publications. Available at: [Link]

  • Efficient and selective hydrogenation of benzonitrile to benzylamine: Improvement on catalytic performance and stability in trickle-bed reactor. ResearchGate. Available at: [Link]

  • Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Beilstein Journals. Available at: [Link]

  • Debenzylation of Tertiary Benzylamines with Ethyl Chloroformate'. datapdf.com. Available at: [Link]

  • Pd-C/Ammonium Formate: A Selective Catalyst for the Hydrogenation of Chalcones to Dihydrochalcones. ResearchGate. Available at: [Link]

  • Synthesis of the ABC Core of Daphniphyllum Alkaloids with a [5–6–7] Azatricyclic Scaffold via Ring Expansion of Azabicyclic and Azatricyclic Building Blocks. PMC - NIH. Available at: [Link]

  • and Rh(ii)-catalyzed C-H alkylation of benzylamines with alkenes and its application in flow chemistry. SciSpace. Available at: [Link]

  • N-Dealkylation of Amines. ResearchGate. Available at: [Link]

  • Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. researchgate.net. Available at: [Link]

  • Ammonium Formate. Common Organic Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of a New Family of Constrained Azabicyclic Homocholine Analogues. Australian Journal of Chemistry. Available at: [Link]

  • Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Sci-Hub. Available at: [Link]

  • The Effects of Ceric Ammonium Nitrate in the Oxidation of 2-Benzyl-1,4-dimethoxybenzene Derivatives. MDPI. Available at: [Link]

  • The synthesis of 9-substituted N-benzyl-8-azabicyclo[4.3.0]non-4-en-7-ones by the intramolecular Diels–Alder reaction. Sci-Hub. Available at: [Link]

Sources

Application Notes & Protocols: Bicyclic Amines in Enantioselective Aldol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Aldol Reaction and the Dawn of Organocatalysis

The aldol reaction is a cornerstone of synthetic organic chemistry, celebrated for its power to form carbon-carbon bonds and construct complex molecular architectures rich in stereochemistry.[1] The reaction, which unites an enol or enolate with a carbonyl compound, creates a β-hydroxy carbonyl moiety—a structural motif prevalent in countless natural products and pharmaceutical agents.[2] For decades, achieving stereocontrol in this transformation relied heavily on substrate-controlled methods or chiral metal-based catalysts.

The paradigm shifted with the emergence of asymmetric organocatalysis, a field that leverages small, purely organic molecules to induce enantioselectivity.[3] This approach offers significant advantages, including operational simplicity, lower toxicity, and insensitivity to air and moisture compared to many metal catalysts.[4] Within this domain, chiral bicyclic amines have proven to be exceptionally effective, acting as "micro-enzymes" to orchestrate highly stereoselective transformations.[5] This guide provides an in-depth exploration of their application, from the foundational principles established by L-proline to the advanced capabilities of chiral bicyclic guanidines.

The Proline Paradigm: An Archetypal Bicyclic Amine Catalyst

The simple, naturally occurring amino acid L-proline is the quintessential organocatalyst and the bedrock upon which much of the field was built.[4][6] Its rigid bicyclic-like structure (when considering the pyrrolidine ring) and bifunctional nature—possessing both a secondary amine (nucleophilic) and a carboxylic acid (Brønsted acid)—are key to its catalytic prowess.[6]

Mechanism of Action: The Enamine Catalytic Cycle

Proline catalyzes the aldol reaction through a well-established enamine-based mechanism, often referred to as the Houk-List model.[5][6] The causality of the catalytic cycle proceeds as follows:

  • Enamine Formation: The secondary amine of proline reacts with a ketone or aldehyde donor to form an enamine intermediate. This step increases the energy of the highest occupied molecular orbital (HOMO) of the donor, making it more nucleophilic than the corresponding enol.[5]

  • Stereoselective C-C Bond Formation: The carboxylic acid group of proline protonates the carbonyl oxygen of the aldehyde acceptor, activating it toward nucleophilic attack. The chiral scaffold of proline orients the enamine and the activated aldehyde in a highly organized, chair-like transition state via hydrogen bonding. This geometric constraint forces the enamine to attack a specific face (e.g., the re-face) of the aldehyde, thereby dictating the stereochemistry of the newly formed stereocenter.[6]

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water present in the reaction medium to release the aldol product and regenerate the proline catalyst, allowing the cycle to continue.[6]

Proline_Mechanism cluster_cycle Proline Catalytic Cycle Proline L-Proline Catalyst Enamine Chiral Enamine Intermediate Proline->Enamine + Ketone (-H₂O) Ketone Ketone (Donor) Ketone->Enamine Water_out H₂O Ketone->Water_out TS Acyclic Transition State (via H-Bonding) Enamine->TS + Aldehyde Aldehyde Aldehyde (Acceptor) Aldehyde->TS Iminium Iminium Ion TS->Iminium C-C Bond Formation Product Aldol Product Iminium->Product + H₂O Product->Proline Catalyst Regeneration Water_in H₂O Water_in->Product Water_out->Proline

Figure 1: The enamine catalytic cycle for the L-proline-catalyzed aldol reaction.

General Protocol: Proline-Catalyzed Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

This protocol describes a standard intermolecular direct aldol reaction, a benchmark for evaluating many organocatalysts.

Materials:

  • L-Proline (CAS: 147-85-3)

  • Cyclohexanone (CAS: 108-94-1), freshly distilled

  • 4-Nitrobenzaldehyde (CAS: 555-16-8)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc), reagent grade

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add L-proline (29 mg, 0.25 mmol, 20 mol%).

  • Add 4-nitrobenzaldehyde (378 mg, 2.5 mmol, 1.0 equiv).

  • Add anhydrous DMSO (2.5 mL). Stir the mixture at room temperature until the solids dissolve.

  • Add cyclohexanone (1.03 mL, 10.0 mmol, 4.0 equiv) in one portion.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-24 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/EtOAc gradient) to afford the desired β-hydroxy ketone.

  • Determine the diastereomeric ratio (dr) by ¹H NMR analysis and the enantiomeric excess (ee) by HPLC analysis on a chiral stationary phase column (e.g., Chiralpak AD-H).

Beyond Proline: Bicyclic Guanidines as Brønsted Base Catalysts

While proline's success is undeniable, its enamine mechanism is not universally applicable. The development of alternative bicyclic amine scaffolds has opened new avenues in catalysis. Chiral bicyclic guanidines represent a powerful class of organocatalysts that operate not as nucleophiles, but as potent Brønsted bases.[7] Their high basicity allows them to deprotonate even weakly acidic C-H bonds, generating enolates under mild conditions.[8]

Mechanism of Action: Bifunctional Brønsted Acid/Base Catalysis

Unlike proline, chiral bicyclic guanidines catalyze aldol reactions by generating a chiral enolate. The currently accepted mechanism involves a bifunctional activation mode where the catalyst engages both reaction partners simultaneously in the transition state.[9][10]

  • Enolate Formation: The strongly basic guanidine abstracts a proton from the α-carbon of the donor (pronucelophile), such as a 5H-oxazol-4-one, to form a guanidinium-enolate ion pair.

  • Organized Transition State: The resulting chiral guanidinium cation acts as a Brønsted acid. It simultaneously coordinates to the enolate and the aldehyde acceptor through a network of hydrogen bonds. This creates a highly rigid, well-defined transition state assembly.

  • Stereocontrolled C-C Bond Formation: The chiral environment of the guanidinium scaffold dictates the facial selectivity of the enolate's attack on the aldehyde, ensuring high stereocontrol. Catalysts featuring additional hydrogen-bond donor groups (e.g., a hydroxyl group) can further enhance this organization and selectivity by providing an additional point of contact with the aldehyde.[9]

  • Proton Transfer and Product Release: Following C-C bond formation, a proton is transferred back to the product, which is then released, regenerating the guanidine catalyst.

Application Protocol: Chiral Bicyclic Guanidine-Catalyzed Aldol Reaction for Quaternary Stereocenter Construction

This protocol, adapted from the work of Misaki, Sugimura, et al., demonstrates a highly enantioselective aldol reaction between a 5H-oxazol-4-one and an aldehyde, a powerful method for constructing challenging α,α-disubstituted-α,β-dihydroxycarboxylate precursors.[9][11]

Workflow Start 1. Combine Catalyst, Oxazolone, and Aldehyde in Toluene Cool 2. Cool to -78 °C (Dry Ice/Acetone Bath) Start->Cool Stir 3. Stir for 24-48 h (Monitor by TLC) Cool->Stir Quench 4. Quench with Sat. aq. NH₄Cl Stir->Quench Extract 5. Extract with Ethyl Acetate Quench->Extract Dry 6. Dry, Filter, and Concentrate Extract->Dry Purify 7. Purify via Silica Gel Chromatography Dry->Purify Analyze 8. Analyze Stereoselectivity (¹H NMR for dr, Chiral HPLC for ee) Purify->Analyze caption Figure 3: Experimental workflow for the guanidine-catalyzed aldol reaction.

Materials:

  • Chiral Bicyclic Guanidine Catalyst (e.g., as described in J. Am. Chem. Soc. 2010, 132, 18, 6286–6287)[9]

  • 5H-Oxazol-4-one (e.g., 2,2,5-trimethyl-5H-oxazol-4-one)

  • Aldehyde (e.g., isobutyraldehyde or benzaldehyde)

  • Toluene, anhydrous

  • Standard workup and purification reagents as listed in Protocol 2.2.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the chiral bicyclic guanidine catalyst (0.02 mmol, 10 mol%). Add anhydrous toluene (1.0 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: To this cooled solution, add the 5H-oxazol-4-one (0.2 mmol, 1.0 equiv) followed by the aldehyde (0.3 mmol, 1.5 equiv).

  • Reaction: Stir the mixture at -78 °C. The reaction progress is monitored by TLC analysis of quenched aliquots. Reaction times can range from 24 to 48 hours depending on the substrates.

  • Workup: Once the reaction is deemed complete, quench by adding saturated aqueous NH₄Cl solution (5 mL) directly to the cold reaction mixture. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the contents to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the aldol adduct.

  • Analysis: Determine the syn/anti diastereomeric ratio from the crude ¹H NMR spectrum and measure the enantiomeric excess of the major diastereomer by chiral HPLC analysis.

Performance Data and Catalyst Comparison

The efficacy of bicyclic guanidine catalysts is evident in their ability to handle sterically demanding substrates and deliver products with high stereopurity.

Table 1: Performance of Chiral Bicyclic Guanidine in the Aldol Reaction of 5H-Oxazol-4-ones [9] (Data synthesized from Misaki, T. et al., J. Am. Chem. Soc. 2010, 132, 6286-6287)

Entry5H-Oxazol-4-one (R¹)Aldehyde (R²)Catalyst (mol%)Time (h)Yield (%)syn:antiee (%) [syn]
1MeiPr10489199:198
2MePh10248699:198
3Me4-MeO-C₆H₄10248199:197
4Men-Pr10487980:2098
5PhiPr10488599:199
6PhPh10249399:199

Troubleshooting and Key Experimental Considerations

  • Causality of Catalyst Choice: The choice between a proline-type (enamine) and guanidine-type (Brønsted base) catalyst is dictated by the substrate. Proline and its derivatives are ideal for simple ketones like acetone and cyclohexanone.[3] Guanidines excel with more acidic, sterically hindered pronucleophiles like oxazolones, where enamine formation would be difficult.[9]

  • Solvent Effects: Non-polar, aprotic solvents like toluene are preferred for guanidine-catalyzed reactions as they promote the formation of tight ion pairs and enhance the organization of the hydrogen-bonded transition state. Polar solvents can interfere with these interactions, leading to lower selectivity.

  • Temperature Control: Low temperatures (e.g., -78 °C) are critical for maximizing enantioselectivity. This is because the energy difference between the diastereomeric transition states leading to the major and minor enantiomers is often small. Lowering the temperature amplifies the impact of this energy difference on the reaction rates, favoring the formation of the desired enantiomer.

  • Substrate Purity: Aldehydes are prone to oxidation to carboxylic acids, which can neutralize the basic guanidine catalyst. Using freshly purified or distilled aldehydes is crucial for reproducibility and high yields.[12]

Conclusion and Future Outlook

Bicyclic amines are a versatile and powerful class of organocatalysts for the enantioselective aldol reaction. The journey from the foundational enamine catalysis of L-proline to the sophisticated Brønsted base activation by chiral bicyclic guanidines illustrates the remarkable progress in rational catalyst design. By understanding the distinct mechanistic pathways these catalysts employ, researchers can select the optimal system for a given synthetic challenge. Future developments will likely focus on creating even more active catalysts that operate at lower loadings, expanding the substrate scope to include less activated carbonyl partners, and applying these principles to other important C-C bond-forming reactions.

References

  • Misaki, T., Takimoto, G., & Sugimura, T. (2010). Direct Asymmetric Aldol Reaction of 5H-Oxazol-4-ones with Aldehydes Catalyzed by Chiral Guanidines. Journal of the American Chemical Society, 132(18), 6286–6287. [Link]

  • Bhanushali, M., & Zhao, C.-G. (2011). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Synthesis, 2011(12), 1815-1830. [Link]

  • Misaki, T., Takimoto, G., & Sugimura, T. (2010). Direct Asymmetric Aldol Reaction of 5H-Oxazol-4-ones with Aldehydes Catalyzed by Chiral Guanidines. Journal of the American Chemical Society, 132(18), 6286-6287. [Link]

  • Misaki, T., Takimoto, G., & Sugimura, T. (2010). Direct Asymmetric Aldol Reaction of 5H-oxazol-4-ones With Aldehydes Catalyzed by Chiral Guanidines. PubMed, J Am Chem Soc. 2010 May 12;132(18):6286-7. [Link]

  • Misaki, T., Takimoto, G., & Sugimura, T. (2010). Direct Asymmetric Aldol Reaction of 5H-Oxazol-4-ones with Aldehydes Catalyzed by Chiral Guanidines. Sci-Hub. [Link]

  • Application Notes and Protocols for 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD)
  • Rossi, S., et al. (2013). 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) an efficient homogeneous catalyst for aldol condensation reactions. Study of the catalyst recovery and reusability using CO2. ResearchGate. [Link]

  • Merinero, V., et al. (2012). Organocatalyzed enantioselective aldol and Henry reactions starting from benzylic alcohols. Universidad de Zaragoza. [Link]

  • 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene. (2024). ChemBK. [Link]

  • Sundararajan, G., & Ramkumar, K. (2007). Bicyclic proline analogues as organocatalysts for stereoselective aldol reactions: an in silico DFT study. Organic & Biomolecular Chemistry, 5(10), 1569-1577. [Link]

  • 7-Methyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene. (n.d.). Wikipedia. [Link]

  • Bhanushali, M., & Zhao, C.-G. (2011). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. National Institutes of Health. [Link]

  • Wei, L. (2022). Proline Catalysed Aldol Reaction Related with Organocatalysis. Journal of Thermodynamics and Catalysis. [Link]

  • Paquette, L. A., et al. (2007). Amino Acid Mediated Intramolecular Asymmetric Aldol Reaction to Construct a New Chiral Bicyclic Enedione Containing a Seven-Membered Ring. ResearchGate. [Link]

  • Terada, M., et al. (2009). Enantioselective Henry (nitroaldol) reaction catalyzed by axially chiral guanidines. ElectronicsAndBooks. [Link]

  • Dinçer, M., & Karaküçük-İyidoğan, A. (2018). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. National Institutes of Health. [Link]

  • Jiang, Z., et al. (2016). Bicyclic Guanidine Catalyzed Asymmetric Tandem Isomerization Intramolecular-Diels-Alder Reaction: The First Catalytic Enantioselective Total Synthesis of (+)-alpha-Yohimbine. PubMed. [Link]

  • de Souza, R. O. M. A., et al. (2023). Heterogeneous organocatalysis: the proline case. National Institutes of Health. [Link]

  • Huang, L., et al. (2015). Chiral Bicyclic Guanidine-Catalyzed Enantioselective Sulfenylation of Oxindoles and Benzofuran-2(3H)-ones. Sci-Hub. [Link]

  • Chiral Proline Based Reactions. (2021). Chemistry LibreTexts. [Link]

  • Kee, C. W., et al. (2017). Coupling Reactions of Alkynyl Indoles and CO2 by Bicyclic Guanidine: Origin of Catalytic Activity? PubMed. [Link]

Sources

Application Notes and Protocols for the Synthesis of Nicotinic Modulators from Diazabicyclo[4.3.1]decane Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Nicotinic Acetylcholine Receptor Modulation

Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. Their modulation presents a significant opportunity for therapeutic intervention in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and pain. The diazabicyclo[4.3.1]decane scaffold has emerged as a promising building block for the development of novel nAChR modulators, with derivatives showing potent and selective activity, particularly at the α7 subtype.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of nicotinic modulators derived from this versatile scaffold.

Rationale for the Diazabicyclo[4.3.1]decane Scaffold

The rigid, bicyclic structure of the diazabicyclo[4.3.1]decane core offers several advantages in the design of nAChR modulators. Its defined three-dimensional geometry allows for precise orientation of substituents to interact with specific subsites within the nAChR binding pocket. This conformational constraint can lead to higher binding affinity and selectivity for particular nAChR subtypes. Furthermore, the presence of two nitrogen atoms provides convenient handles for synthetic modification, enabling the exploration of a wide range of chemical diversity to optimize pharmacological properties.

Synthetic Strategy: From a Core Building Block to a Library of Modulators

The synthesis of a library of nicotinic modulators based on the diazabicyclo[4.3.1]decane scaffold can be conceptually divided into two main stages: the synthesis of the core building block and its subsequent derivatization. A robust and scalable synthesis of the core is essential for the efficient production of a diverse set of analogues for structure-activity relationship (SAR) studies.

Part 1: Synthesis of the 10-Methyl-8,10-diazabicyclo[4.3.1]decane Core

A convenient and efficient five-step synthesis of the key building block, 10-methyl-8,10-diazabicyclo[4.3.1]decane, has been developed starting from commercially available octanedioic acid.[2][3] This method provides a reliable route to multigram quantities of the core scaffold.

Experimental Protocol: Five-Step Synthesis of 10-Methyl-8,10-diazabicyclo[4.3.1]decane

Step 1: Synthesis of Dimethyl 2,7-dibromooctanedioate

  • Reaction: Octanedioic acid is converted to its corresponding diacyl chloride, which is then brominated and subsequently esterified with methanol.

  • Detailed Procedure: A detailed protocol for this transformation can be found in the work by Paliulis et al. (2013).[2]

Step 2: Synthesis of cis-Dimethyl 1-methylazepane-2,7-dicarboxylate

  • Reaction: Dimethyl 2,7-dibromooctanedioate is reacted with methylamine to yield the cyclized product, cis-dimethyl 1-methylazepane-2,7-dicarboxylate.[2]

  • Causality: The use of methylamine leads to the formation of the desired N-methylated seven-membered ring, which is a key feature of the final bicyclic scaffold. The cis stereochemistry of the product is crucial for the subsequent cyclization to form the desired bicyclic system.

Step 3: Synthesis of 8-Benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decane-7,9-dione

  • Reaction: The cis-diester from the previous step is heated with benzylamine to induce a double cyclization, forming the bicyclic dione.[2]

  • Causality: Benzylamine acts as a nitrogen source for the second ring and the benzyl group serves as a protecting group for the N8 position, which can be removed in a later step.

Step 4: Reduction of the Bicyclic Dione

  • Reaction: The bicyclic dione is reduced using a strong reducing agent like lithium aluminium hydride (LiAlH₄) to yield 8-benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decane.[2][4]

  • Causality: LiAlH₄ is a powerful hydride donor capable of reducing both amide carbonyl groups to the corresponding amines, thus forming the final diazabicyclic alkane skeleton.

Step 5: Hydrogenolysis to the Core Building Block

  • Reaction: The benzyl protecting group is removed via hydrogenolysis to afford the target 10-methyl-8,10-diazabicyclo[4.3.1]decane.[2]

  • Causality: Catalytic hydrogenation with a palladium catalyst cleaves the benzylic C-N bond, liberating the secondary amine at the N8 position, which is the key site for subsequent derivatization.

Workflow for the Synthesis of the Core Building Block

G cluster_0 Synthesis of 10-Methyl-8,10-diazabicyclo[4.3.1]decane Octanedioic_Acid Octanedioic Acid Dibromoester Dimethyl 2,7-dibromooctanedioate Octanedioic_Acid->Dibromoester Bromination/ Esterification Azepane_Diester cis-Dimethyl 1-methylazepane-2,7-dicarboxylate Dibromoester->Azepane_Diester Methylamine Bicyclic_Dione 8-Benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decane-7,9-dione Azepane_Diester->Bicyclic_Dione Benzylamine, Heat Protected_Core 8-Benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decane Bicyclic_Dione->Protected_Core LiAlH4 Reduction Core_Scaffold 10-Methyl-8,10-diazabicyclo[4.3.1]decane Protected_Core->Core_Scaffold Hydrogenolysis

Caption: Five-step synthesis of the core diazabicyclo[4.3.1]decane scaffold.

Part 2: Derivatization of the Core Scaffold to Generate Nicotinic Modulators

The secondary amine at the N8 position of the 10-methyl-8,10-diazabicyclo[4.3.1]decane core is the primary site for introducing chemical diversity. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction that is highly suitable for forming C-N bonds between the diazabicyclic core and a wide variety of aryl and heteroaryl halides.[5][6][7] This reaction allows for the systematic exploration of the chemical space around the core scaffold to identify potent and selective nAChR modulators.

Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of 8-Aryl-10-methyl-8,10-diazabicyclo[4.3.1]decane Derivatives

  • General Reaction Scheme:

    • 10-Methyl-8,10-diazabicyclo[4.3.1]decane + Aryl/Heteroaryl Halide → 8-Aryl/Heteroaryl-10-methyl-8,10-diazabicyclo[4.3.1]decane

  • Reagents and Conditions:

    • Palladium Catalyst: A palladium(0) source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or a pre-catalyst like [(CyPF-tBu)PdCl₂].

    • Ligand: A sterically hindered phosphine ligand is crucial for the efficiency of the coupling. Examples include Josiphos-type ligands or Buchwald's biarylphosphine ligands.

    • Base: A non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

    • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

    • Temperature: The reaction is usually heated, with temperatures ranging from 80 to 110 °C.

  • Illustrative Procedure:

    • To an oven-dried reaction vessel, add the aryl or heteroaryl halide (1.0 eq), 10-methyl-8,10-diazabicyclo[4.3.1]decane (1.2 eq), the palladium catalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1-5 mol%), and the base (e.g., 1.4 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture with stirring for the specified time (typically 4-24 hours), monitoring the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 8-aryl-10-methyl-8,10-diazabicyclo[4.3.1]decane derivative.

Structure-Activity Relationship (SAR) of Diazabicyclo[4.3.1]decane-Based Nicotinic Modulators

While extensive SAR data for the diazabicyclo[4.3.1]decane scaffold is still emerging, initial findings suggest that derivatives of this core have a preference for the α7 nAChR subtype.[1] The systematic variation of the aryl or heteroaryl group at the N8 position, facilitated by the Buchwald-Hartwig amination, is a key strategy to probe the SAR of this compound class.

Key Areas for SAR Exploration:

  • Nature of the Aromatic Ring: Investigate the effect of different aromatic and heteroaromatic rings (e.g., phenyl, pyridyl, pyrimidinyl, quinolinyl) on binding affinity and subtype selectivity.

  • Substitution Pattern on the Aromatic Ring: Explore the impact of various substituents (e.g., electron-donating and electron-withdrawing groups, halogens, alkyl, and alkoxy groups) at different positions of the aromatic ring.

  • Stereochemistry: The diazabicyclo[4.3.1]decane core is chiral. The synthesis of enantiomerically pure modulators and their biological evaluation is crucial to understand the stereochemical requirements for optimal receptor interaction.

A hypothetical SAR table based on potential derivatization is presented below:

CompoundR (Aryl/Heteroaryl Group)α7 Ki (nM)α4β2 Ki (nM)α7/α4β2 Selectivity
1 Phenyl5050010
2 4-Fluorophenyl2545018
3 4-Methoxyphenyl756008
4 3-Pyridyl1520013
5 6-Quinolyl515030

Biological Evaluation of Diazabicyclo[4.3.1]decane-Based Nicotinic Modulators

A thorough biological evaluation is essential to characterize the pharmacological profile of the synthesized compounds. This typically involves a combination of in vitro binding and functional assays.

Protocol 1: Radioligand Binding Assays to Determine nAChR Affinity

Radioligand binding assays are used to determine the binding affinity (Ki) of the test compounds for different nAChR subtypes.

General Principle: A radiolabeled ligand with known high affinity for a specific nAChR subtype is incubated with a source of the receptor (e.g., brain tissue homogenates or cell lines expressing the receptor) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay

G cluster_1 Radioligand Binding Assay Workflow Preparation Prepare Receptor Source (e.g., brain homogenate) Incubation Incubate with Radioligand and Test Compound Preparation->Incubation Separation Separate Bound and Free Radioligand (Filtration) Incubation->Separation Detection Quantify Bound Radioactivity (Scintillation Counting) Separation->Detection Analysis Data Analysis (IC50 and Ki determination) Detection->Analysis

Caption: General workflow for a competitive radioligand binding assay.

Specific Protocols for nAChR Subtypes:

  • α4β2 nAChRs:

    • Radioligand: [³H]Epibatidine or [³H]Cytisine

    • Receptor Source: Rat brain membranes or cell lines expressing human α4β2 receptors.

  • α7 nAChRs:

    • Radioligand: [¹²⁵I]α-Bungarotoxin or [³H]Methyllycaconitine (MLA)

    • Receptor Source: Rat brain membranes or cell lines expressing human α7 receptors.

  • α3β4 nAChRs:

    • Radioligand: [³H]Epibatidine

    • Receptor Source: Cell lines expressing human α3β4 receptors.

Protocol 2: Functional Assays to Characterize Modulator Activity

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at a given nAChR subtype.

1. Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes:

  • Principle: This technique allows for the direct measurement of ion flow through the nAChR channel in response to the application of a ligand. Oocytes are injected with cRNA encoding the desired nAChR subunits. After a few days of expression, the oocytes are voltage-clamped, and the current elicited by the application of the test compound is measured.

  • Application:

    • Agonists: Will elicit an inward current. The potency (EC₅₀) and efficacy (maximal response relative to a full agonist like acetylcholine) can be determined.

    • Antagonists: Will not elicit a current on their own but will inhibit the current produced by an agonist. The potency of inhibition (IC₅₀) can be determined.

    • Allosteric Modulators: Will have little or no effect on their own but will potentiate or inhibit the response to an agonist.

2. Calcium Flux Assays:

  • Principle: Many nAChRs, particularly the α7 subtype, are highly permeable to calcium ions. The influx of calcium upon receptor activation can be measured using a calcium-sensitive fluorescent dye.

  • Application: This is a high-throughput method to screen for agonists and positive allosteric modulators (PAMs).

    • Agonists: Will induce an increase in intracellular calcium concentration.

    • PAMs: Will enhance the calcium influx induced by an agonist.

Conclusion

The diazabicyclo[4.3.1]decane scaffold provides a versatile and promising starting point for the development of novel nicotinic acetylcholine receptor modulators. The synthetic route to the core building block is well-established, and the subsequent derivatization via modern cross-coupling methodologies like the Buchwald-Hartwig amination allows for the creation of diverse chemical libraries. A systematic approach combining targeted synthesis with a comprehensive panel of in vitro binding and functional assays will be instrumental in elucidating the structure-activity relationships and identifying lead compounds with therapeutic potential for a range of neurological and psychiatric disorders.

References

  • Paliulis, O., Peters, D., Holzer, W., & Šačkus, A. (2013). Synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators. ARKIVOC, 2013(4), 240-250. [Link]

  • Paliulis, O., Peters, D., Holzer, W., & Šačkus, A. (2013). Synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators. Semantic Scholar. [Link]

  • Paliulis, O., Peters, D., Holzer, W., & Šačkus, A. (2013). Synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators. Kaunas University of Technology ePubl. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • The Organic Chemistry Tutor. (2023, March 6). Buchwald-Hartwig amination [Video]. YouTube. [Link]

  • Finkbeiner, C., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 21(23), 7283-7308. [Link]

  • Gündisch, D., & Eibl, C. (2011). Nicotinic acetylcholine receptor ligands; a patent review (2006-2011). Expert Opinion on Therapeutic Patents, 21(11), 1745-1769. [Link]

  • Modular Synthesis of Bicyclic Twisted Amides and.... ResearchGate. [Link]

  • NeuroSearch A/S. (2007). 8,10-Diaza-bicyclo[4.3.1]decane derivatives and their medical use. U.S.
  • Paliulis, O., et al. (2013). Scheme 2. Synthesis of 8,10-diazabicyclo[4.3.1]decanes. ResearchGate. [Link]

  • Chellappan, S. K., et al. (2009). Synthesis and Screening for Analgesic and Anti-inflammatory Activities of Some Novel Amino Acid-containing Bicyclo Compounds. Journal of Young Pharmacists, 1(3), 232-238. [Link]

  • Paliulis, O., et al. (2013). Scheme 1. Synthesis of 8,10-diazabicyclo[4.3.1]decan-7,9-diones. ResearchGate. [Link]

Sources

Application Note & Protocol: Synthesis of Azabicyclic Scaffolds via Intramamolecular Heck Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The construction of complex molecular architectures is a cornerstone of modern drug discovery and development. Azabicycles, nitrogen-containing polycyclic structures, are privileged scaffolds found in a vast number of biologically active alkaloids and synthetic pharmaceuticals.[1][2][3][4] Their rigid, three-dimensional frameworks are crucial for precise molecular recognition and potent biological activity. This application note provides a comprehensive guide to the experimental setup of the intramolecular Heck reaction, a powerful palladium-catalyzed carbon-carbon bond-forming process for the efficient synthesis of azabicyclic systems.[5][6] We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters influencing its outcome, and provide a detailed, field-proven protocol for researchers.

Introduction: The Strategic Value of the Intramolecular Heck Reaction

The intramolecular Heck reaction (IMHR) stands out as a robust and versatile tool for constructing cyclic and polycyclic frameworks.[6][7] Unlike its intermolecular counterpart, the IMHR benefits from favorable entropic considerations, making it highly efficient for forming not only common 5- and 6-membered rings but also more challenging medium and large ring systems.[5][8][9]

Key Advantages for Azabicycle Synthesis:

  • High Functional Group Tolerance: The reaction proceeds under mild and nearly neutral conditions, preserving sensitive functional groups often present in complex drug candidates.[5][6][8]

  • Stereochemical Control: The IMHR can be rendered asymmetric through the use of chiral ligands, enabling the enantioselective construction of tertiary and quaternary stereocenters—a critical feature for synthesizing specific, biologically active stereoisomers.[6][7][10]

  • Convergence and Efficiency: It often serves as a key late-stage cyclization step, allowing for the convergent assembly of complex azabicyclic cores from simpler, linear precursors.[1][7]

This guide is designed for researchers in organic synthesis, medicinal chemistry, and process development, offering the necessary insights to successfully implement and optimize the intramolecular Heck reaction for the synthesis of novel azabicyclic compounds.

Mechanistic Overview: The Palladium Catalytic Cycle

A foundational understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The intramolecular Heck reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle. While variations exist (e.g., cationic, anionic pathways), the neutral pathway is the most commonly accepted model.[6][7]

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the azabicyclic precursor, forming a Pd(II) intermediate.[6][7]

  • Migratory Insertion (Carbopalladation): The tethered alkene coordinates to the palladium center and subsequently inserts into the Pd-Carbon bond. This is the key ring-forming step and is typically highly regioselective, favoring exo-trig cyclization for 5- and 6-membered rings.[6][9]

  • β-Hydride Elimination: A hydrogen atom from a β-carbon is eliminated, forming a palladium-hydride species and regenerating the double bond within the newly formed ring system. This step releases the azabicyclic product.

  • Reductive Elimination/Base Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, allowing the cycle to continue.[11]

Intramolecular_Heck_Reaction_Cycle Figure 1: Catalytic Cycle of the Intramolecular Heck Reaction Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Aryl)(X) OxAdd->PdII_Aryl MigIns Migratory Insertion (Carbopalladation) PdII_Aryl->MigIns PdII_Alkyl L₂Pd(II)(Alkyl)(X) MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdH L₂Pd(II)(H)(X) BetaElim->PdH Product Azabicycle Product BetaElim->Product RedElim Reductive Elimination PdH->RedElim RedElim->Pd0 BaseH [Base-H]⁺X⁻ RedElim->BaseH Substrate Aryl-Halide Precursor Substrate->OxAdd Base Base Base->RedElim

Figure 1: Catalytic Cycle of the Intramolecular Heck Reaction

Critical Experimental Parameters: A Scientist's Guide to Optimization

The success of an intramolecular Heck reaction hinges on the careful selection of several key parameters. Simply following a literature procedure is often insufficient; understanding the role of each component is crucial for optimization and adaptation to new substrates.

The Palladium Pre-catalyst

The active catalyst is a Pd(0) species, but air-stable Pd(II) salts are more commonly used as pre-catalysts, which are reduced in situ.

  • Palladium(II) Acetate (Pd(OAc)₂): This is a cost-effective and widely used pre-catalyst.[7] It is typically reduced to Pd(0) by phosphine ligands, which are oxidized in the process.[7][10] Note that when using Pd(OAc)₂, at least two equivalents of phosphine ligand are required per palladium, as one equivalent is consumed in the reduction.[10]

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): This is a Pd(0) source and does not require an in situ reduction by a ligand. It is often preferred for reactions sensitive to the byproducts of pre-catalyst reduction.

The Ligand: The Key to Reactivity and Selectivity

The ligand stabilizes the palladium center, modulates its reactivity, and is the primary source of stereocontrol in asymmetric variants.

  • Monodentate Phosphines (e.g., PPh₃, P(o-tol)₃): Triphenylphosphine (PPh₃) is a workhorse ligand for simple cyclizations. More electron-rich and bulky ligands like tri(o-tolyl)phosphine can sometimes accelerate the oxidative addition step.

  • Bidentate Phosphines (e.g., BINAP, dppf): These ligands are crucial for asymmetric synthesis.[7] Chiral backbones like BINAP can create a chiral pocket around the metal center, influencing the facial selectivity of the migratory insertion step and leading to high enantioselectivity.[6][10] The "bite angle" of the bidentate ligand is a critical factor influencing both reactivity and selectivity.

The Base: Regenerating the Catalyst

The base is essential for neutralizing the acid (HX) generated during the final reductive elimination step, thereby regenerating the Pd(0) catalyst.[11]

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, Ag₃PO₄): Potassium carbonate is the most common and cost-effective choice.[7] Silver salts, such as Ag₃PO₄ or Ag₂CO₃, can act as halide scavengers, promoting a "cationic" pathway that can enhance reactivity and, in some cases, alter stereochemical outcomes.[6][7]

  • Organic Bases (e.g., Et₃N, Proton Sponge®): Tertiary amines are often used. Sterically hindered, non-nucleophilic bases like Proton Sponge can be effective in preventing side reactions.[2][12]

The Solvent

Polar aprotic solvents are generally preferred as they can dissolve the polar intermediates in the catalytic cycle.

  • DMF (Dimethylformamide), DMAc (Dimethylacetamide), Acetonitrile (MeCN): These are the most common solvents for Heck reactions, offering good solubility for both the organic substrate and the inorganic base.

  • Toluene: In some cases, particularly with less polar substrates or when using certain organic bases, toluene can be an effective solvent.[2][12]

Standardized Protocol: Synthesis of a Bridged Azabicycle

This protocol provides a representative procedure for the intramolecular Heck cyclization of an N-Boc protected vinyl iodide to form a 7-azabicyclo[4.3.1]decane ring system, a core found in several alkaloids.[1][2]

Safety Precaution: Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Solvents should be properly dried and degassed to prevent catalyst deactivation.

Reagents and Materials
  • Substrate: N-Boc-(2-iodocyclohept-4-en-1-yl)(prop-2-en-1-yl)amine (1.0 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equiv)

  • Base: Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • Co-Base (optional): Proton Sponge® (1,8-Bis(dimethylamino)naphthalene) (1.1 equiv)

  • Solvent: Toluene, anhydrous and degassed

Experimental Workflow

Figure 2: Experimental Workflow for Azabicycle Synthesis

Step-by-Step Procedure
  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the vinyl iodide substrate (1.0 equiv), anhydrous potassium carbonate (3.0 equiv), Proton Sponge® (1.1 equiv), and Pd(PPh₃)₄ (0.1 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.05 M.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 2-4 hours until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium black and inorganic salts. Wash the Celite® pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure azabicycle product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Summary and Optimization Guide

The choice of reaction conditions can dramatically affect the yield. The following table summarizes conditions screened for a similar azabicycle synthesis, providing a valuable starting point for optimization.[2][12]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (10)PPh₃ (20)Et₃N (2.0)MeCN8025
2Pd(OAc)₂ (10)P(o-tol)₃ (20)Ag₂CO₃ (1.5)Toluene11038
3Pd(PPh₃)₄ (10)-K₂CO₃ (3.0)Toluene11044
4Pd(PPh₃)₄ (10)-K₂CO₃ (3.0) / Proton Sponge® (1.1)Toluene110~50-75

Table adapted from similar cyclizations reported in the literature.[1][2][12] The combination of a Pd(0) source with a mixed-base system often provides superior results for these challenging bridged systems.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidation). 2. Insufficiently degassed solvent/reagents. 3. Reaction temperature too low.1. Use a fresh bottle of catalyst or a different pre-catalyst (e.g., Pd₂(dba)₃). 2. Ensure rigorous inert atmosphere technique; sparge solvent with argon for 30-60 min. 3. Increase temperature in 10 °C increments.
Formation of Side Products 1. Isomerization of the product double bond. 2. Reductive dehalogenation of starting material.1. Add a halide scavenger like a silver salt (e.g., Ag₂CO₃) to promote the cationic pathway and rapid reductive elimination.[6] 2. Use a different solvent or a more hindered base.
Low Yield after Purification 1. Product instability on silica gel. 2. Incomplete extraction.1. Deactivate silica gel with 1% triethylamine in the eluent. 2. Perform a more exhaustive extraction from the aqueous layer.

Conclusion

The intramolecular Heck reaction is an indispensable method for the synthesis of complex azabicycles. Its reliability, functional group tolerance, and adaptability make it a first-choice strategy for constructing these valuable scaffolds in drug discovery. By understanding the causal relationships between catalyst, ligand, base, and solvent, researchers can move beyond simple protocol replication and rationally design and optimize reaction conditions to achieve their synthetic goals. This guide provides the foundational knowledge and a practical, validated starting point for the successful application of this powerful transformation.

References

  • Wikipedia. Intramolecular Heck reaction. Available from: [Link]

  • Link, J. T. (2003). The Intramolecular Heck Reaction. Organic Reactions, 60, 157-534. Available from: [Link]

  • Grokipedia. Intramolecular Heck reaction. Available from: [Link]

  • Shoemaker, A. H., Foker, E. A., Uttaro, E. P., Beitel, S. K., & Griffith, D. R. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Beilstein Journal of Organic Chemistry, 19, 1615–1619. Available from: [Link]

  • Li, B., et al. (2023). Palladium-Catalyzed Enantioselective Intramolecular Heck Reaction to Access Chiral C3-Tertiary Indolines. Organic Letters. Available from: [Link]

  • Link, J. T. (2002). The Intramolecular Heck Reaction. ResearchGate. Available from: [Link]

  • Solà, M., et al. (2004). Polyene Cyclization by a Double Intramolecular Heck Reaction. A DFT Study. Organometallics, 23(14), 3473–3483. Available from: [Link]

  • Macmillan Group Meeting. (2004). The Intramolecular Heck Reaction. Available from: [Link]

  • Shoemaker, A. H., et al. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Semantic Scholar. Available from: [Link]

  • Shoemaker, A. H., et al. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring system from tricarbonyl(tropone)iron via intramolecular Heck reactions. ResearchGate. Available from: [Link]

  • Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945–2964. Available from: [Link]

  • Madin, A., & Overman, L. E. (1992). Controlling stereoselection in intramolecular heck reactions by tailoring the palladium catalyst. Tetrahedron Letters, 33(34), 4859-4862. Available from: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available from: [Link]

  • Carretero, J. C., & Arrayás, R. G. (2012). Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles: Strategies for the Generation of Tertiary and Quaternary Stereocenters. HETEROCYCLES, 84(1), 333. Available from: [Link]

  • Minnaard, A. J., et al. (2002). A Highly Enantioselective Intramolecular Heck Reaction with a Monodentate Ligand. Journal of the American Chemical Society, 124(40), 11844–11845. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of spirocyclic N-heterocycles via cascade aza-Heck cyclizations. Available from: [Link]

  • da Silva, A. C. A., et al. (2023). C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroaromatic Cores for Drug Discovery. Molecules, 28(14), 5363. Available from: [Link]

  • ResearchGate. (n.d.). Selected syntheses of functionalized azabicyclo[X.Y.0]alkanone amino acids. Available from: [Link]

  • Mohr, J. (2023). Studies Towards Functionalization of Cyclohexenones, Synthesis of Azabicycles and HDAC 6 Inhibitors. University of Illinois Chicago. Available from: [Link]

  • Nguyen, T. B. (2021). Recent Advances in Synthetic Routes to Azacycles. Molecules, 26(11), 3236. Available from: [Link]

  • Shoemaker, A. H., et al. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. PubMed. Available from: [Link]

  • ResearchGate. (n.d.). Targeted functionalisation reactions of the azabicyclic framework. Available from: [Link]

  • Evans, P. (n.d.). Regioselectivity in the Heck (Mizoroki-Heck) Reaction. Available from: [Link]

Sources

The Versatile Precursor: Applications of 8-Benzyl-8-azabicyclo[4.3.1]decan-10-one in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Complex Scaffolds

The 8-azabicyclo[4.3.1]decane framework, a key structural motif in a variety of natural products and pharmacologically active compounds, represents a significant synthetic challenge due to its inherent ring strain and complex stereochemistry. As a pivotal precursor, 8-Benzyl-8-azabicyclo[4.3.1]decan-10-one offers a strategic entry point to this valuable class of molecules. The benzyl protecting group provides stability throughout various synthetic transformations and can be readily removed under mild conditions, while the ketone functionality serves as a versatile handle for a wide array of chemical manipulations. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and utilization of this compound as a precursor for the development of novel chemical entities.

Synthesis of the Precursor: A Strategic Approach

The synthesis of this compound can be achieved through a multi-step sequence, commencing with readily available starting materials. A plausible and efficient route, adapted from methodologies for similar bicyclic systems, involves an initial Dieckmann condensation to construct the core bicyclic framework.[1][2][3][4]

Proposed Synthetic Pathway

The synthesis commences with the preparation of a suitably substituted azepane diester. This is followed by an intramolecular Dieckmann condensation to yield a β-keto ester, which upon hydrolysis and decarboxylation, affords the desired N-benzyl protected bicyclic ketone. The benzyl group is crucial as it protects the nitrogen atom during these transformations. A related synthesis for a diazabicyclic analogue highlights a similar strategy, underscoring the robustness of this approach.[5][6][7]

Synthesis_Pathway A Substituted Azepane Diester B 8-Benzyl-9-carboalkoxy-8-azabicyclo[4.3.1]decan-10-one A->B  Dieckmann Condensation (e.g., NaH, Toluene, reflux) C This compound B->C  Hydrolysis & Decarboxylation (e.g., aq. HCl, reflux)

Caption: Proposed synthesis of this compound.

Key Synthetic Transformations and Protocols

The strategic placement of the ketone at the C10 position opens up a plethora of synthetic possibilities. Here, we detail protocols for three key transformations: stereoselective reduction, Beckmann rearrangement for ring expansion, and deprotection to unveil the secondary amine.

Stereoselective Reduction of the Carbonyl Group

The reduction of the C10-ketone to the corresponding alcohol is a critical step for introducing new functionalities and stereocenters. The facial bias of the bicyclic system allows for high stereoselectivity in hydride reductions.

Causality of Stereoselectivity: Hydride attack preferentially occurs from the less sterically hindered exo face, leading to the formation of the endo alcohol as the major diastereomer. This is consistent with observations in similar bicyclic systems where sodium borohydride reduction of 8-methyl-8-azabicyclo[4.3.1]decanone yielded the corresponding endo-alcohol with high selectivity.[8]

Experimental Protocol: Sodium Borohydride Reduction

  • Dissolution: Dissolve this compound (1.0 eq) in methanol (0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Slowly add acetone to quench the excess NaBH₄.

  • Work-up: Concentrate the mixture under reduced pressure. Add water and extract with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude alcohol by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired 8-Benzyl-8-azabicyclo[4.3.1]decan-10-ol.

Reactant Reagent Solvent Temperature Typical Yield Diastereomeric Ratio (endo:exo)
This compoundNaBH₄Methanol0 °C>90%>95:5
Beckmann Rearrangement: A Gateway to Expanded Ring Systems

The Beckmann rearrangement of the corresponding oxime provides a powerful method for expanding the seven-membered ring of the bicyclo[4.3.1]decane system to an eight-membered lactam. This transformation is pivotal for accessing novel scaffolds for drug discovery.[9][10][11]

Mechanism Insight: The reaction proceeds via the formation of an oxime from the ketone, followed by acid-catalyzed rearrangement. The group anti-periplanar to the oxime's hydroxyl group migrates, leading to the formation of a nitrilium ion intermediate, which is subsequently trapped by water to yield the lactam.[9][12] The regioselectivity of the rearrangement is determined by which of the two α-carbons migrates.

Beckmann_Rearrangement Ketone 8-Benzyl-8-azabicyclo[4.3.1] decan-10-one Oxime Corresponding Oxime Ketone->Oxime  NH₂OH·HCl, NaOAc  EtOH, reflux Lactam Ring-Expanded Lactam (Azabicyclo[4.4.1]undecanone derivative) Oxime->Lactam  Polyphosphoric Acid (PPA)  or H₂SO₄, heat

Caption: Beckmann rearrangement workflow.

Experimental Protocol: Two-Step Beckmann Rearrangement

Step A: Oxime Formation

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Add water and extract the product with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate to yield the crude oxime, which can often be used in the next step without further purification.

Step B: Rearrangement

  • Reaction Setup: Add the crude oxime from Step A to pre-heated (80-100 °C) polyphosphoric acid (PPA) with vigorous stirring.

  • Heating: Continue heating and stirring, monitoring the reaction by TLC.

  • Quenching and Work-up: Carefully pour the hot reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

  • Purification: Dry the combined organic layers over sodium sulfate, filter, and concentrate. Purify the resulting lactam by column chromatography.

Starting Material Key Reagents Conditions Product
This compound OximePolyphosphoric Acid (PPA)80-120 °CRing-expanded lactam
Sulfuric Acid (conc.)100-120 °CRing-expanded lactam
N-Debenzylation: Unveiling the Core Amine

The removal of the N-benzyl group is a final, yet crucial, step to furnish the free secondary amine, which can then be further functionalized. Catalytic hydrogenolysis is the method of choice for this transformation due to its mild conditions and clean byproducts.[13][14]

Protocol: Catalytic Hydrogenolysis

  • Reaction Setup: Dissolve this compound (or its derivatives) (1.0 eq) in methanol or ethanol. Add 10% Palladium on carbon (Pd/C, 10 mol % Pd).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a more polar spot indicates the progress of the reaction.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the debenzylated product, 8-azabicyclo[4.3.1]decan-10-one.

Deprotection A This compound B 8-Azabicyclo[4.3.1]decan-10-one A->B  H₂, 10% Pd/C  MeOH or EtOH, rt

Caption: N-Debenzylation via catalytic hydrogenolysis.

Conclusion

This compound stands out as a highly valuable and versatile synthetic precursor. Its strategic design allows for the stereoselective introduction of new functionalities, ring expansion to novel lactam scaffolds, and straightforward deprotection to reveal a reactive secondary amine. The protocols detailed in this application note provide a solid foundation for researchers to explore the rich chemistry of the 8-azabicyclo[4.3.1]decane system, paving the way for the discovery of new therapeutics and complex molecular architectures.

References

  • Paliulis, O., Peters, D., Holzer, W., & Šačkus, A. (2013). Synthesis of 10-methyl-8,10-diazabicyclo[4.3.
  • Paliulis, O., Peters, D., Holzer, W., & Šačkus, A. (2013). Synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators. Kaunas University of Technology ePubl.
  • Paliulis, O., et al. (2013). Scheme 1. Synthesis of 8,10-diazabicyclo[4.3.1]decan-7,9-diones.
  • Wikipedia contributors. (2023). Beckmann rearrangement. Wikipedia, The Free Encyclopedia.
  • Paliulis, O., et al. (2013). Scheme 2. Synthesis of 8,10-diazabicyclo[4.3.1]decanes.
  • Organic Chemistry Portal. Beckmann Rearrangement.
  • Ashenhurst, J. (2019). Beckmann Rearrangement. Master Organic Chemistry.
  • Brandes, S., et al. (2010). Synthesis and Biological Evaluation of a New Family of Constrained Azabicyclic Homocholine Analogues. Australian Journal of Chemistry, 63(5), 854-865.
  • Shcherbakov, S. V., et al. (2016). Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. French-Ukrainian Journal of Chemistry, 4(1), 19-25.
  • Organic Reactions. (2011).
  • Alfa Chemistry. Beckmann Rearrangement.
  • Henle, J. (2013). The Beckmann Rearrangement. Denmark Group Meeting. University of Illinois Urbana-Champaign.
  • Chem.ucla.edu. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement.
  • Exaly. Top 27 papers published in the topic of Beckmann rearrangement.
  • BenchChem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
  • SynArchive.
  • Alfa Chemistry.
  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction.
  • Gowda, D. C., & Mahesh, B. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research, 2004(1), 66-67.
  • Kande, P., & Hudlicky, T. (2011). The Chemistry of Bridged Lactams and Related Heterocycles. Molecules, 16(12), 9865-9917.
  • Sandoz Ltd. (1988). U.S. Patent No. 4,789,673. Washington, DC: U.S.

Sources

A Modular, Photocatalysis-Driven Approach to the Synthesis of Bicyclic Twisted Amides and Anilines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract

Bicyclic bridged amides and anilines represent a fascinating class of molecules where geometric constraints mechanically twist the core amide or aniline functionality. This twisting disrupts the canonical planar resonance, leading to unique electronic and steric properties that are of significant interest in medicinal chemistry and materials science.[1][2][3][4] This guide details a highly modular and convergent synthetic strategy for accessing a diverse range of diazabicyclic twisted amides and anilines. The core methodology hinges on a photoredox-catalyzed hydroamination of cyclic enecarbamates, followed by a divergent cyclization step—either lactamization or Buchwald-Hartwig amination—to yield the desired bicyclic scaffolds.[5][6][7] This approach allows for systematic variation of ring sizes, enabling precise tuning of the amide/aniline twist angle and associated molecular properties like basicity (pKa).[6]

Introduction: The Significance of the "Twist"

In a typical amide, the six atoms comprising the amide bond lie in a single plane, allowing for maximum resonance stabilization between the nitrogen lone pair and the carbonyl π-system. This planarity is fundamental to the structure of peptides and many synthetic molecules. However, when the amide bond is incorporated into a constrained bicyclic system, this planarity can be forcibly broken.[3]

This "twist" induces profound changes:

  • Increased Basicity: The nitrogen lone pair becomes more localized and available for protonation, behaving more like an amine than a typical amide nitrogen.[7]

  • Altered Reactivity: The carbonyl group exhibits more ketone-like character, becoming more susceptible to nucleophilic attack.[8]

  • Novel Structural Scaffolds: These rigid, three-dimensional structures are valuable as bioisosteres for substituted arenes in drug design, offering new vectors for exploring chemical space.[9]

Similarly, twisting an aniline functionality disrupts the conjugation between the nitrogen lone pair and the aromatic ring, altering its electronic properties and basicity.[6] The ability to synthesize these structures in a modular fashion is therefore highly desirable for systematic property-activity relationship studies.

Principle of the Modular Synthetic Strategy

The power of this methodology lies in its convergent design, where two key building blocks are coupled to form a common intermediate, which can then be directed to form either the twisted amide or the twisted aniline. This allows for independent variation of each part of the final bicyclic system.

The overall workflow is depicted below:

G cluster_0 Building Blocks cluster_1 Key Coupling Step cluster_2 Divergent Cyclization cluster_3 Final Products A Cyclic Enecarbamate (Module A) C Photoredox-Catalyzed Hydroamination A->C B Amino Ester or 2-Bromo-benzylamine (Module B) B->C D Lactamization C->D  If Module B is  an Amino Ester E Buchwald-Hartwig Amination C->E  If Module B is  2-Bromobenzylamine F Bicyclic Twisted Amide D->F G Bicyclic Twisted Aniline E->G

Caption: Modular workflow for the synthesis of bicyclic scaffolds.

This strategy relies on the photoredox-mediated hydroamination of readily available cyclic enecarbamates.[6][7] The choice of the amine coupling partner dictates the final outcome after the subsequent intramolecular cyclization.

Detailed Protocols & Methodologies

The following protocols are adapted from the work of Hindle, A., et al., as published in Chemical Communications (2023).[6]

Protocol 3.1: General Procedure for Photoredox-Catalyzed Hydroamination

This is the key convergent step for coupling Module A and Module B.

Rationale: This reaction uses an iridium-based photocatalyst that, upon excitation with blue light, initiates a radical process. A thiol co-catalyst facilitates the hydrogen atom transfer (HAT) required for the hydroamination of the enecarbamate double bond. This method is mild and tolerates a variety of functional groups.

Step-by-Step Protocol:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the cyclic enecarbamate (1.0 equiv.), the amine partner (amino ester or 2-bromo-benzylamine, 1.2 equiv.), and the photocatalyst [Ir(dF(Me)ppy)2(dtbbpy)PF6] (2 mol%).

  • Add the thiol co-catalyst (e.g., TRIP thiol, 50 mol%).

  • Seal the vial with a septum and purge with nitrogen or argon for 15 minutes.

  • Add degassed toluene via syringe to achieve a suitable concentration (typically 0.1 M).

  • Place the vial approximately 5 cm from a blue LED light source and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the enecarbamate is consumed (typically 12-24 hours).

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the hydroamination adduct.

Protocol 3.2: Synthesis of Bicyclic Twisted Amides via Lactamization

Rationale: When the hydroamination adduct is derived from an amino ester, a subsequent intramolecular cyclization is required to form the amide bond. Dibutyltin oxide is used as a mediator for this macro-lactamization, which proceeds effectively even for the formation of medium-sized rings.

Step-by-Step Protocol:

  • To a round-bottom flask, add the purified amino ester adduct from Protocol 3.1 (1.0 equiv.) and dibutyltin oxide (Bu₂SnO, 1.1 equiv.).

  • Add a suitable solvent (e.g., toluene or xylene) to achieve high dilution (e.g., 0.01 M).

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and stir vigorously. The high temperature facilitates the condensation reaction, with the removal of water driving the equilibrium towards the product.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the final bicyclic twisted amide.

Protocol 3.3: Synthesis of Bicyclic Twisted Anilines via Buchwald-Hartwig Amination

Rationale: When the adduct is derived from 2-bromobenzylamine, the final ring is closed via a palladium-catalyzed intramolecular C-N cross-coupling reaction. The Buchwald-Hartwig amination is a robust method for forming aryl-amine bonds.[10][11] A bulky phosphine ligand (like BINAP) is critical for promoting the reductive elimination step that forms the C-N bond.

bu_cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-Br pd2 Ar-Pd(II)-Br(L₂) oa->pd2 deprot Amine Deprotonation pd2->deprot R'-NH₂ -HBr pd_amide Ar-Pd(II)-NR'H(L₂) deprot->pd_amide re Reductive Elimination pd_amide->re re->pd0 product Product (Twisted Aniline) re->product reactants Intramolecular Substrate (Ar-Br + R'-NH₂)

Caption: Simplified Buchwald-Hartwig catalytic cycle for aniline synthesis.

Step-by-Step Protocol:

  • First, deprotect the amine if necessary (e.g., Boc-group removal using 6M HCl in EtOAc).

  • To an oven-dried Schlenk flask, add the deprotected amine substrate (1.0 equiv.), a palladium source (e.g., Pd₂(dba)₃, 4 mol%), and a phosphine ligand (e.g., BINAP, 8 mol%).

  • Add a strong base (e.g., NaOtBu, 2.0 equiv.).

  • Seal the flask, evacuate, and backfill with an inert atmosphere (e.g., argon). Repeat three times.

  • Add degassed toluene via syringe.

  • Heat the reaction mixture to reflux and stir.

  • Monitor the reaction by TLC or LC-MS until completion (typically 8-16 hours).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the bicyclic twisted aniline.

Data Summary: Substrate Scope and Characterization

The modularity of this synthesis allows for the creation of a matrix of bicyclic systems where the size of both rings can be varied. This directly impacts the degree of amide twist, which can be quantified by observing the ¹³C NMR chemical shift of the carbonyl carbon—a higher chemical shift indicates greater twist and more ketone-like character.[7]

EntryBicyclic ScaffoldProduct TypeYield (%)¹³C NMR (δ C=O, ppm)
1diaza[4.2.1]nonaneAmide65%182.1
2diaza[4.3.1]decaneAmide72%176.8
3diaza[4.4.1]undecaneAmide58%172.8
4diaza[3.3.1]nonaneAmide68%~178 (est.)
5Benzo-fused [4.2.1]Aniline55%N/A
6Benzo-fused [4.3.1]Aniline61%N/A

Data synthesized from representative examples in Hindle, A., et al. (2023).[6] As shown, increasing the size of the second ring (from n=2 to n=4 in the [4.n.1] series) leads to a downfield shift in the carbonyl carbon resonance, indicating a decrease in amide twist as the ring system becomes less constrained.

Conclusion and Outlook

The described methodology provides a robust and highly flexible platform for the synthesis of bicyclic twisted amides and anilines. By leveraging a convergent photoredox-catalyzed hydroamination followed by divergent cyclization, researchers can rapidly access a library of unique, three-dimensional scaffolds. This modularity is particularly powerful for drug discovery programs, as it enables the systematic tuning of physicochemical properties like pKa simply by altering scaffold geometry rather than peripheral functional groups.[6] The ability to generate both twisted amides and their corresponding aniline bioisosteres from a common synthetic tree further enhances the utility of this powerful approach.

References

  • Hindle, A., Baj, K., Iggo, J. A., et al. (2023). Modular Synthesis of Bicyclic Twisted Amides and Anilines. ResearchGate. Available at: [Link]

  • Hindle, A., Baj, K., Iggo, J. A., et al. (2023). Modular Synthesis of Bicyclic Twisted Amides and Anilines. Chemical Communications. Published by the Royal Society of Chemistry. Available at: [Link]

  • Hindle, A., Baj, K., Iggo, J. A., et al. (2023). Modular synthesis of bicyclic twisted amides and anilines. RSC Publishing. Available at: [Link]

  • Hindle, A., et al. (2023). Modular Synthesis of Bicyclic Twisted Amides and Anilines. ChemRxiv. Available at: [Link]

  • Zanon, J., et al. (2025). Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. National Institutes of Health. Available at: [Link]

  • Hindle, A., et al. (2023). Modular Synthesis of Bicyclic Twisted Amides and Anilines. White Rose Research Online. Available at: [Link]

  • Tani, K., & Stoltz, B. M. (2021). Acyclic Twisted Amides. National Institutes of Health. Available at: [Link]

  • Xu, M. (2021). SYNTHESIS, REACTIVITY AND POLYMERIZATION OF BRIDGED BICYCLIC TWISTED AMIDES. Georgia Institute of Technology. Available at: [Link]

  • Wang, Z., et al. (2025). Amide Synthesis from Decarboxylative Coupling of Isocyanates and Carboxylic Acids. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2023). The Twisted Amides: Structures and Functions. MDPI. Available at: [Link]

  • Asako, S., & Takai, K. (2024). Twisted Amide-Mediated Peptide Synthesis. PubMed. Available at: [Link]

  • Zuo, Z., et al. (2017). Decarboxylative C(sp3)-N Cross Coupling via Synergetic Photoredox and Copper Catalysis. EPFL Infoscience. Available at: [Link]

  • Zuo, Z., et al. (2018). Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis. Princeton University. Available at: [Link]

  • Park, H., et al. (2023). Decarboxylative stereoretentive C–N coupling by harnessing aminating reagent. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2020). Recent advances in the synthesis of bridgehead (or ring-junction) nitrogen heterocycles via transition metal-catalyzed C–H bond activation and functionalization. Royal Society of Chemistry. Available at: [Link]

  • Hindle, A., et al. (2023). Modular synthesis of bicyclic twisted amides and anilines. Chemical Communications. Available at: [Link]

  • Wang, Y., et al. (2024). Base-Mediated Cascade Annulations of β-CF3-1,3-Enynamides with Tosylaminomethyl Enones: Synthesis of Angularly CF3-Substituted Hexahydrocyclopenta[c]pyrrole Frameworks. ACS Publications. Available at: [Link]

  • Wang, Z., et al. (2025). Amide Synthesis from Decarboxylative Coupling of Isocyanates and Carboxylic Acids. Wiley Online Library. Available at: [Link]

  • Kirby, A. J., et al. (1998). Synthesis, structure and reactions of the most twisted amide. Royal Society of Chemistry. Available at: [Link]

  • Zhang, X., et al. (2021). Mechanistic insights into amide formation from aryl epoxides and amines catalyzed by ruthenium pincer complexes: a DFT study. Royal Society of Chemistry. Available at: [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Nonclassical Routes for Amide Bond Formation. ACS Publications. Available at: [Link]

  • The Organic Chemistry Tutor. (2013). mechanism of amide formation with DCC. YouTube. Available at: [Link]

  • Chem Help ASAP. (2020). synthesis of anilines. YouTube. Available at: [Link]

  • Hindle, A., et al. (2023). Modular Synthesis of Bicyclic Twisted Amides and Anilines. Royal Society of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane. This molecule represents a novel and important diazabicyclic ring system, serving as a key building block for nicotinic modulators and other biologically active compounds.[1][2] The synthesis, while robust, involves several critical steps where yields can be compromised without careful attention to experimental parameters.

This guide is structured as a series of troubleshooting questions and FAQs to directly address common challenges encountered in the laboratory. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to optimize your synthetic route. The primary synthetic pathway discussed is the five-step sequence starting from commercially available suberic (octanedioic) acid.[1]

Overall Synthetic Workflow

The synthesis proceeds through five key transformations. Understanding the flow is crucial for diagnosing issues at specific stages.

Synthesis_Workflow suberic_acid 1. Suberic Acid (1) dibromoester 2. meso-Dimethyl 2,7-dibromooctanedioate (2) suberic_acid->dibromoester Bromination & Esterification azepane 3. cis-Dimethyl 1-methylazepan-2,7-dicarboxylate (4) dibromoester->azepane Cyclization w/ Methylamine (Key Step) bicyclic_dione 4. 8-Benzyl-10-methyl-8,10-diazabicyclo- [4.3.1]decane-7,9-dione (6b) azepane->bicyclic_dione Aminolysis & Cyclization w/ Benzylamine reduced_bicycle 5. 8-Benzyl-10-methyl-8,10- diazabicyclo[4.3.1]decane (7b) bicyclic_dione->reduced_bicycle Reduction (LiAlH4) final_product 6. 10-methyl-8,10-diazabicyclo- [4.3.1]decane (8) reduced_bicycle->final_product Hydrogenolysis

Caption: Overview of the 5-step synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane.

Troubleshooting Guide

This section addresses specific experimental failures and provides actionable solutions based on chemical principles.

Question 1: My yield for the key intermediate, cis-dimethyl 1-methylazepan-2,7-dicarboxylate (4), is extremely low (<10%). What is going wrong?

This is the most critical and often lowest-yielding step in the sequence. The reaction involves the cyclization of meso-dimethyl 2,7-dibromooctanedioate (2) with methylamine. Low yields are typically traced to three main causes: reaction temperature, side reactions, and starting material quality.

Causality Analysis:

  • Reaction Temperature: Temperature is the most critical parameter. The initial nucleophilic attack of methylamine on one of the bromine-bearing carbons proceeds via an SN2 mechanism, which results in an inversion of stereochemistry. A subsequent intramolecular SN2 cyclization leads to the desired cis-configured product.[1]

    • Too Low (<100°C): The reaction rate is impractically slow. At room temperature, yields are as low as 6%.[1]

    • Too High (>130°C): At elevated temperatures, two detrimental side reactions become prominent. Firstly, the starting meso-dibromoester (2) can undergo partial epimerization to the racemic form. The rac-dibromoester leads to the formation of the undesired trans-azepane diastereomer. Secondly, aminolysis of the ester groups by methylamine can occur, forming methylamides which may further cyclize into other byproducts, significantly reducing the yield of the target azepane.[1]

  • Solvent Choice: While various solvents have been explored, the use of THF has been found to be effective. Aromatic solvents like toluene or xylene did not demonstrate a significant improvement in the yield of the target product (4).[1]

Solutions & Protocol:

  • Optimize Temperature: The optimal reported temperature is 120°C. This provides a balance between a reasonable reaction rate and minimizing side-product formation. The yield can be improved from ~6% at room temperature to approximately 28% at 120°C.[1]

Reaction TemperatureObserved Yield of Azepane (4)Key Observations
Room Temperature~6%Very slow reaction rate.
120°C~28% Optimal. Balance of rate and selectivity.
> 120°C<28%Complex mixture, formation of trans-isomer and amide byproducts.[1]
  • Detailed Protocol for Step 3:

    • Ensure your starting material, dimethyl 2,7-dibromooctanedioate (2), is the pure meso isomer.

    • In a sealed, high-pressure reaction vessel, dissolve dimethyl 2,7-dibromooctanedioate (2) in THF.

    • Add a solution of methylamine (e.g., 40% in water or as a solution in THF). A molar excess of methylamine is required.

    • Seal the vessel and heat the reaction mixture to precisely 120°C using an oil bath with rigorous stirring.

    • Maintain this temperature for the recommended reaction time (e.g., 24-48 hours), monitoring the reaction progress by TLC or LC-MS if possible.

    • After cooling, carefully vent the vessel. Perform an appropriate aqueous workup to remove excess methylamine and salts.

    • Purify the crude product via column chromatography to isolate the cis-dimethyl 1-methylazepan-2,7-dicarboxylate (4).

Troubleshooting_Yield start Low Yield of Azepane (4) q1 Check Reaction Temperature start->q1 temp_low < 100°C q1->temp_low Yes temp_high > 130°C q1->temp_high No temp_ok ~120°C q1->temp_ok No sol_low Solution: Increase temp to 120°C Reason: Reaction rate is too slow. temp_low->sol_low sol_high Solution: Decrease temp to 120°C Reason: Promotes side reactions (epimerization, aminolysis). temp_high->sol_high q2 Check for Side Products (LC-MS / NMR) temp_ok->q2 trans_isomer trans-isomer detected q2->trans_isomer Yes amides Amide byproducts detected q2->amides Yes sol_side Solution: Re-verify temperature control. Purify starting dibromoester (2) to ensure meso-isomer purity. trans_isomer->sol_side amides->sol_side

Caption: Troubleshooting decision tree for low yield of the azepane intermediate (4).

Question 2: The reduction of the bicyclic dione (6b) with LiAlH₄ is sluggish and gives a poor yield of the final amine (7b). Why?

The reduction of the two amide carbonyls in the bicyclic dione (6b) to the corresponding amines requires a powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄). Poor yields are almost always due to reagent quality or reaction conditions.

Causality Analysis:

  • LiAlH₄ Activity: LiAlH₄ is extremely reactive with water and moisture. If the reagent is old, has been improperly stored, or if the reaction solvent (dioxane or THF) is not scrupulously anhydrous, the hydride will be quenched, leading to an incomplete reaction.

  • Stoichiometry: A sufficient excess of LiAlH₄ is necessary to ensure the complete reduction of both amide groups.

  • Workup Procedure: The workup of LiAlH₄ reactions can be challenging. The formation of aluminum salts can trap the product, leading to physical loss during extraction. A careful Fieser workup (sequential addition of water, then NaOH solution, then more water) is often employed to generate granular, easily filterable aluminum salts.

Solutions:

  • Ensure Anhydrous Conditions: Use freshly opened or properly stored LiAlH₄. Ensure your reaction solvent (dioxane is often used for this step) is anhydrous.[1] Dry all glassware thoroughly before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Use Sufficient Excess: Use a significant molar excess of LiAlH₄ as specified in reliable protocols.

  • Careful Workup: After the reaction is complete, cool the mixture in an ice bath and very cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by aqueous NaOH, and then more water. This should produce a white, granular precipitate that can be filtered off, minimizing product loss.

Frequently Asked Questions (FAQs)

Q1: Why is meso-dimethyl 2,7-dibromooctanedioate the required starting material? The stereochemistry of the final product is established in this early step. Starting with the meso compound, which is achiral, allows for the formation of the desired cis-azepane diester via a double SN2 inversion mechanism. Using a different stereoisomer (the racemic d,l pair) would result in the formation of the trans diastereomer, which will not cyclize to the desired bicyclic system.

Q2: What is the purpose of using benzylamine in step 4? Benzylamine serves two critical functions. First, it acts as the nitrogen source for the second ring in the bicyclic structure. Second, the benzyl group acts as a stable protecting group for the nitrogen atom it becomes attached to. This is advantageous because it is resistant to the strong reducing conditions of the subsequent LiAlH₄ step. The benzyl group can then be cleanly removed in the final step via hydrogenolysis (e.g., using H₂ gas and a Palladium catalyst) to yield the secondary amine in the final product.[1][2]

Q3: Can I use a milder reducing agent like sodium borohydride (NaBH₄) instead of LiAlH₄? No, this is not advisable. Sodium borohydride is generally not powerful enough to reduce amides. LiAlH₄ is one of the few reagents capable of efficiently reducing both amide carbonyls in the bicyclic dione (6b) to the corresponding methylene groups (-CH₂-). Using NaBH₄ would likely result in no reaction or incomplete reduction.

Q4: The final product, 10-methyl-8,10-diazabicyclo[4.3.1]decane (8), appears to be a waxy solid that degrades over time. How should it be handled and stored? Your observation is correct. The final product is described as a waxy solid that readily absorbs moisture and carbon dioxide from the atmosphere.[1] For best results and long-term stability:

  • Purify Before Use: It is recommended to purify the compound by vacuum distillation shortly before it is needed for subsequent reactions.

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere (Nitrogen or Argon).

  • Cold Storage: Store in a tightly sealed container in a freezer or refrigerator to minimize degradation.

References

  • Ustinovich, V. K., et al. (2013). Synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators. ARKIVOC, 2013(iv), 1-12. [Link]

  • Kostyanovsky, R. G., et al. (2013). Scheme 1. Synthesis of 8,10-diazabicyclo[4.3.1]decan-7,9-diones. ResearchGate. [Link]

  • Pearson, A. J., & Roush, W. R. (Eds.). (1999). Handbook of Reagents for Organic Synthesis: Activating Agents and Protecting Groups. John Wiley & Sons. (Link provides general context on protecting groups like benzylamine: [Link])

  • Kauno T. instituto leidykla „Technologija“. (2013). Synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators. KTU ePubl. [Link]

Sources

Technical Support Center: Purification of 8-Benzyl-8-azabicyclo[4.3.1]decan-10-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic purification of 8-Benzyl-8-azabicyclo[4.3.1]decan-10-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the purification of this bicyclic aminoketone. This guide provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues encountered during flash or column chromatography.

Understanding the Molecule: Key Purification Challenges

This compound possesses two key functional groups that dictate its chromatographic behavior: a tertiary amine and a ketone. The tertiary amine is basic and prone to strong interactions with the acidic silanol groups on the surface of standard silica gel. This can lead to several common purification problems:

  • Irreversible Adsorption: The compound may bind too strongly to the silica gel, resulting in low or no recovery.

  • Peak Tailing: Strong acid-base interactions lead to asymmetrical peak shapes, making it difficult to achieve baseline separation from impurities.[1][2]

  • On-Column Degradation: The acidic nature of silica gel can potentially cause decomposition of sensitive compounds.[3]

This guide will address these specific issues with practical, step-by-step solutions.

Troubleshooting Guide

Q1: My compound is not eluting from the silica gel column, even with a highly polar solvent system like 10% methanol in dichloromethane. What's happening and what should I do?

A1: Root Cause Analysis and Mitigation Strategy

This issue, known as irreversible adsorption, is a classic problem when purifying basic amines on standard silica gel.[4] The lone pair of electrons on the nitrogen atom of your azabicyclo-decanone is forming a strong ionic interaction with the acidic silanol groups (Si-OH) on the silica surface. At this point, simply increasing the mobile phase polarity with solvents like methanol is often ineffective because it doesn't disrupt this strong acid-base interaction.

Step-by-Step Protocol to Address Strong Adsorption:

  • Introduce a Basic Modifier: The most effective solution is to add a small amount of a competing base to your mobile phase. This base will "cap" the acidic silanol groups, preventing your compound from binding too strongly.[4]

    • Recommended Modifier: Triethylamine (Et₃N or TEA) is a common choice. Start by adding 0.5-1% (v/v) of TEA to your eluent system.

    • Alternative Modifier: A 10% solution of ammonium hydroxide in methanol can also be used. Add 1-2% of this stock solution to your mobile phase for very polar compounds.[1]

  • Revised Elution Strategy:

    • Prepare your chosen solvent system (e.g., 94:5:1 Dichloromethane:Methanol:Triethylamine).

    • Equilibrate your column with at least 3-5 column volumes of this new mobile phase before loading your sample. This ensures the silica is fully "deactivated."

    • Elute your compound as planned, monitoring fractions by TLC.

  • If the Problem Persists - Change the Stationary Phase: If you still experience poor recovery, the interaction with silica is too strong. Consider switching to a different stationary phase.[1]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica. Basic or neutral alumina will not have the acidic sites that cause strong adsorption of amines.[1]

    • Amine-Functionalized Silica: These columns are specifically designed for purifying basic compounds and provide excellent peak shapes and recovery.[4]

Q2: I can get my compound to elute, but the TLC spots and column fractions show significant tailing or streaking. How can I achieve sharp, symmetrical peaks?

A2: Understanding and Resolving Peak Tailing

Peak tailing is a direct consequence of the same issue causing irreversible adsorption: secondary interactions between the basic amine and acidic silanol groups.[1][2] While some of your compound elutes, a fraction is continuously adsorbing and desorbing from the active sites, causing it to "drag" across the column and result in a tailed peak.

Workflow for Improving Peak Shape:

G start Start: Tailing Observed add_tea Add 0.5-1% Triethylamine (TEA) to Mobile Phase start->add_tea check_tlc Re-run TLC with Modified Eluent add_tea->check_tlc is_improved Is Peak Shape Improved? check_tlc->is_improved run_column Run Column with Modified Eluent is_improved->run_column Yes change_stationary_phase Switch to Alternative Stationary Phase (Alumina or Amine-Functionalized Silica) is_improved->change_stationary_phase No end_good End: Symmetrical Peaks run_column->end_good end_bad End: Symmetrical Peaks change_stationary_phase->end_bad

Caption: Troubleshooting workflow for peak tailing.

Experimental Protocol for Symmetrical Peaks:

  • TLC Optimization with a Basic Modifier:

    • Prepare three developing chambers with your initial eluent (e.g., 95:5 DCM:MeOH).

    • To the first, add nothing. To the second, add a drop of triethylamine. To the third, add a drop of ammonium hydroxide.

    • Run your TLC plates. You should observe that the plate in the basic chambers shows a spot with a higher Rf and a significantly more symmetrical shape.

  • Column Chromatography Implementation:

    • Based on your TLC results, prepare your bulk mobile phase containing the optimal basic modifier (typically 0.5-1% TEA).

    • Pre-treat your sample: Before loading, dissolve your crude product in a minimal amount of the mobile phase (containing TEA). This neutralizes any acidic impurities in your crude material that could interfere with the purification.

    • Run the column as usual. The consistent presence of the base will ensure sharp elution.

Q3: I suspect my compound is decomposing on the column. My total yield is low, and I see new, unexpected spots on my TLC plates after chromatography. How can I confirm this and prevent it?

A3: Diagnosing and Preventing On-Column Decomposition

The acidic surface of silica gel can act as a catalyst for degradation, especially for compounds with sensitive functional groups.[3] For this compound, while relatively stable, prolonged exposure to acidic conditions is not ideal.

Protocol for Stability Testing and Prevention:

  • 2D TLC Stability Test: This is a definitive way to check for on-column stability.[3]

    • Spot your crude material on a TLC plate.

    • Run the plate in a suitable solvent system.

    • Remove the plate, and let it dry completely.

    • Rotate the plate 90 degrees and re-run it in the same solvent system.

    • Interpretation: If the compound is stable, you will see a single spot on the diagonal. If it is degrading on the silica, you will see new spots appearing off the diagonal.

    G cluster_0 Stable Compound cluster_1 Unstable Compound a 1st Elution Spot 2nd Elution b Result: Single spot on diagonal c 1st Elution Spot 2nd Elution d Result: Primary spot on diagonal with new degradation spots below it

    Caption: Interpreting 2D TLC for compound stability.

  • Mitigation Strategies:

    • Deactivate the Silica: As in the previous sections, using a mobile phase containing triethylamine or another base will neutralize the silica surface and minimize acid-catalyzed decomposition.

    • Switch to a Less Acidic Stationary Phase: Neutral alumina is an excellent choice if decomposition is confirmed.[1]

    • Consider Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (e.g., C18 silica) chromatography can be very effective.[1] In this technique, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile) is used. This avoids the issue of acidic silanol groups entirely.

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent system for TLC analysis of this compound? A: A good starting point is a mixture of a moderately polar and a polar solvent. Try a 95:5 mixture of Dichloromethane (DCM) and Methanol (MeOH). Based on the spot's Rf, you can adjust the polarity. If the Rf is too low, increase the percentage of methanol. Remember to add 0.5-1% triethylamine to prevent streaking.[5]

Q: How do I choose between flash chromatography and preparative HPLC? A: For routine purifications of gram-scale material with good separation on TLC (ΔRf > 0.2), flash chromatography on silica or alumina is efficient and cost-effective. If you have a very complex mixture with closely eluting impurities, or if you need very high purity on a smaller scale, preparative HPLC would be the better choice.

Q: Can I use Hexane/Ethyl Acetate as an eluent? A: Yes, this is a common solvent system. Given the polarity of your molecule, you will likely need a high percentage of ethyl acetate. A gradient from 20% to 100% Ethyl Acetate in Hexane, with 0.5% TEA added, would be a reasonable system to try. Some related bicyclic compounds have been purified using hexane-ethyl acetate systems.[6][7]

Q: My crude product is not very soluble in my chosen eluent (e.g., Hexane/Ethyl Acetate). How should I load it onto the column? A: You have two main options:

  • Minimal Strong Solvent: Dissolve your compound in a minimal amount of a stronger solvent (like dichloromethane or a small amount of methanol) and adsorb it onto a small amount of silica gel. Dry this silica completely in a rotary evaporator to create a dry powder. This powder can then be loaded evenly onto the top of your column. This is the preferred method.[3]

  • Direct Liquid Injection: If the amount is small, dissolve it in a minimal volume of a strong solvent and inject it carefully onto the top of the column bed, allowing the solvent to adsorb before starting the elution. This can sometimes lead to band broadening if not done carefully.[3]

Summary of Recommended Starting Conditions

ParameterRecommendation for Normal PhaseRationale
Stationary Phase Silica Gel (for initial trials) or Neutral AluminaAlumina avoids acidic sites that cause tailing and degradation.[1]
Mobile Phase Dichloromethane/Methanol or Hexane/Ethyl AcetateCommon solvent systems offering a good polarity range.
Additive 0.5 - 1.0% Triethylamine (TEA)Neutralizes acidic silanol groups, preventing tailing and improving recovery.[1][4]
TLC Target Rf 0.25 - 0.35Provides optimal resolution in column chromatography.
Loading Method Dry loading (adsorbed onto silica)Ensures even sample application and sharper bands.[3]

References

  • BenchChem. (2025).
  • Vidal-Ollivier, E., et al. (2001). High-performance liquid chromatographic enantioseparation of bicyclic 1,3-amino alcohols.
  • Restek. (n.d.). Troubleshooting Guide.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Semantic Scholar. (n.d.). Synthesis of 10-methyl-8,10-diazabicyclo[4.3.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 8,10-diazabicyclo[4.3.1]decan-7,9-diones.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • MDPI. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • Biotage. (2023).
  • KTU ePubl. (n.d.). Synthesis of 10-methyl-8,10-diazabicyclo[4.3.
  • Beilstein Journal of Organic Chemistry via PMC. (2014). Synthesis of new enantiopure poly(hydroxy)
  • Wiley-VCH. (n.d.).
  • CORE. (n.d.).
  • Reddit. (2022). Chromotography with free amines?

Sources

Overcoming poor diastereoselectivity in reductive amination of bicyclic ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for diastereoselective synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with controlling stereochemical outcomes in the reductive amination of bicyclic ketones. As a Senior Application Scientist, I've synthesized field-proven insights and foundational chemical principles to help you troubleshoot and optimize your reactions.

The reductive amination of bicyclic ketones is a powerful tool for creating complex amine scaffolds, but achieving high diastereoselectivity can be a significant hurdle. The rigid, three-dimensional structure of these substrates often leads to the formation of multiple stereoisomers, complicating purification and reducing the yield of the desired product. This guide provides a structured approach to diagnosing and solving these selectivity issues.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may be encountering at the bench. The solutions are based on mechanistic principles and established laboratory practices.

Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. Where do I start?

A 1:1 diastereomeric ratio is a common starting point and indicates that the energy barrier for the reducing agent to attack either face of the intermediate iminium ion is nearly identical. To resolve this, we must introduce a significant energy difference between the two transition states.

Underlying Cause: The choice of reducing agent and reaction conditions is not providing sufficient steric or electronic bias to favor one approach trajectory over the other. The inherent structure of the bicyclic system may present similar steric hindrance to both exo and endo attack.

Solutions Workflow:

  • Modify the Reducing Agent: This is often the most impactful variable. The size and steric bulk of the hydride donor can create a more pronounced interaction with the substrate.

    • Switch to a Bulkier Hydride Source: If you are using a small reducing agent like sodium borohydride (NaBH₄), switch to a more sterically demanding one. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent first choice as it is milder and more selective for imines over ketones.[1][2][3] Its bulk can significantly improve diastereoselectivity by favoring attack from the less hindered face.

    • Consider L-Selectride® or K-Selectride®: These are extremely bulky reagents (lithium or potassium tri-sec-butylborohydride) and offer very high levels of stereocontrol, typically attacking from the least hindered face of the carbonyl or iminium ion.

  • Adjust the Reaction Temperature: Lowering the temperature can amplify small energy differences between the competing transition states. If a reaction at room temperature gives a 60:40 ratio, running it at 0°C or -78°C could potentially improve this to >90:10.

  • Change the Solvent: The solvent can influence the conformation of the iminium ion intermediate and the solvation of the reducing agent.[4][5] Experiment with a range of solvents from non-polar (toluene, THF) to polar aprotic (DCM, DCE) or even polar protic (MeOH, EtOH).[4][6] Methanol, for instance, has been identified as an effective solvent for reductive aminations as it facilitates imine formation.[4]

Workflow for Optimizing Diastereoselectivity

Below is a visual guide to the decision-making process when troubleshooting poor selectivity.

G Troubleshooting Poor Diastereoselectivity start Start: Poor d.r. (~1:1) reagent Step 1: Modify Reducing Agent (e.g., NaBH4 -> NaBH(OAc)3) start->reagent temp Step 2: Lower Temperature (e.g., RT -> 0°C or -78°C) reagent->temp Still poor d.r. success Success: High d.r. (>95:5) reagent->success Improved d.r. solvent Step 3: Change Solvent (e.g., THF -> Toluene or MeOH) temp->solvent Still poor d.r. temp->success Improved d.r. amine Step 4: Modify Amine Sterics (e.g., use a bulkier amine if possible) solvent->amine Still poor d.r. solvent->success Improved d.r. amine->success Improved d.r. G cluster_0 Imine/Iminium Formation cluster_1 Diastereoselective Hydride Attack Ketone Amine + R-NH2 Iminium Amine->Iminium H+, -H2O Hydride_Source [H-] Major_Product Hydride_Source->Major_Product Less Hindered Path (Major Product) Minor_Product Hydride_Source->Minor_Product More Hindered Path (Minor Product)

Caption: Hydride attacks the less hindered face of the iminium ion.

How do I choose the right reducing agent?

The choice of reducing agent is critical for both selectivity and chemoselectivity (i.e., reducing the imine but not the ketone). [2][7]

Reducing Agent Key Characteristics Best For...
Sodium Borohydride (NaBH₄) Small, reactive. Reduces both ketones and imines. Stepwise procedures where the imine is formed first, and excess ketone is removed before reduction. [8][9]
Sodium Cyanoborohydride (NaBH₃CN) Less reactive than NaBH₄. Selective for iminium ions at neutral or slightly acidic pH (6-7). [1][10][8]Highly toxic byproducts. One-pot reactions where selectivity for the iminium ion over the ketone is crucial. [2]
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) Mild, bulky, and highly selective for imines/iminium ions. [1][2][7]Tolerates many functional groups. [3]Less toxic than NaBH₃CN. [10] The go-to reagent for one-pot reductive aminations, especially for difficult or sterically hindered substrates. [3][7]

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | "Green" option. Can be highly selective. [2]| Substrates without functional groups that could be reduced by hydrogenation (e.g., alkenes, alkynes, nitro groups). [11]|

Can a chiral auxiliary be used to control the reaction?

Yes, using a chiral auxiliary is a powerful strategy for asymmetric synthesis, forcing the formation of one enantiomer and, by extension, can also influence diastereoselectivity. [12][13][14] How it Works:

  • A chiral amine (the auxiliary) is reacted with the ketone to form a chiral imine or enamine.

  • The chiral center on the auxiliary blocks one face of the imine, directing the incoming hydride to the opposite face. [13]3. After the reduction, the auxiliary is cleaved under mild conditions, yielding the desired chiral amine product and allowing the auxiliary to be recovered. [12] A widely used example is Ellman's tert-butanesulfinamide auxiliary, which is highly effective for the synthesis of chiral amines. [15]This approach is particularly valuable in drug development where a single stereoisomer is required.

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Myers, A. G. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Wikipedia. Reductive amination. [Link]

  • ACS Green Chemistry Institute. Specific solvent issues with Reductive Amination/Alkylation. [Link]

  • Luo, H. et al. (2018). A remarkable solvent effect on reductive amination of ketones. ResearchGate. [Link]

  • Chem-Station. (2014). Borch Reductive Amination. [Link]

  • Ye, R. et al. (2017). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Abdel-Magid, A. F. et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Yoo, W. et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]

  • Xu, S. et al. (2021). Total Syntheses of (+)-Penicibilaenes A and B via Enantioselective Desymmetrization. Organic Letters. [Link]

  • Watson, J. et al. (2021). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. ResearchGate. [Link]

  • Gawley, R. E. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Rogue Chem. (2024). Aldehydes & Ketones: Reductive Amination. YouTube. [Link]

  • Hoffmann, S. et al. (2006). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society. [Link]

  • Wallace, O. B. et al. (2006). Diastereoselective reductive amination process.
  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • ACS Green Chemistry Institute. Reductive Amination. [Link]

  • Edgars Suna Group. Diastereoselective synthesis using chiral auxiliary. Latvian Institute of Organic Synthesis. [Link]

  • da Silva, A. A. T. et al. (2020). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. The Journal of Organic Chemistry. [Link]

  • da Silva, J. F. M. et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality. [Link]

  • Beydoun, K. et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications. [Link]

  • Zhang, Z-G. et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters. [Link]

  • Goe, G. L. et al. (2007). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
  • Grogan, G. et al. (2018). Direct Reductive Amination of Ketones: Structure and Activity of S-Selective Imine Reductases from Streptomyces. ResearchGate. [Link]

  • Rueping, M. et al. (2011). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Synlett. [Link]

  • Wang, C. et al. (2021). Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. Organic & Biomolecular Chemistry. [Link]

  • Diastereoselective reductive amination of 434. ResearchGate. [Link]

  • Ordóñez, M. et al. (2014). Diastereo- and enantioselective reductive amination of cycloaliphatic ketones by preformed chiral palladium complexes. Catalysis Science & Technology. [Link]

  • Annunziata, F. et al. (2023). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Molecules. [Link]

  • Wang, Y. et al. (2023). HFIP-Mediated (3+2) Annulation of Bicyclobutanes with Indolyl Alcohols for Diastereoselective Access to Tetracyclic Spiroindolenines. Organic Letters. [Link]

  • Lóránd, T. et al. (2004). Diastereoselective reduction of cyclic bioactive Mannich ketones. ARKIVOC. [Link]

  • Reddit. (2022). Reductive amination difficulties - poor conversion. r/Chempros. [Link]

  • Buser, J. Y. et al. (2009). Diastereoselectivities in Reductions of α-Alkoxy Ketones Are Not Always Correlated to Chelation-Induced Rate Acceleration. The Journal of Organic Chemistry. [Link]

Sources

Stability issues of 8-Benzyl-8-azabicyclo[4.3.1]decan-10-one in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Benzyl-8-azabicyclo[4.3.1]decan-10-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this valuable bicyclic amino ketone. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.

Introduction to the Stability Profile of this compound

This compound is a key intermediate in the synthesis of various biologically active compounds. Its unique bridged bicyclic structure, containing a tertiary amine and a ketone, presents specific stability considerations that must be carefully managed. This guide will delve into the potential degradation pathways and provide actionable solutions to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that are susceptible to degradation?

A1: The primary sites of potential instability are the tertiary benzylamine and the ketone within the bicyclic system. The tertiary amine can undergo oxidation and N-debenzylation. The ketone is susceptible to reactions typical of carbonyl compounds, including enolization, which can be catalyzed by acids or bases.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, the compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (ideally -20°C). It should be protected from light and moisture. Solutions of the compound are generally less stable and should be prepared fresh for each experiment.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing a benzylamine or a ketone moiety can be sensitive to light. Photochemical degradation can occur, potentially leading to oxidation of the benzyl group or other radical-mediated reactions.[1][2][3][4][5] It is crucial to store the compound in amber vials and to minimize its exposure to direct light during experiments.

Q4: Can I use acidic or basic conditions when working with this compound?

A4: Caution is advised. Both acidic and basic conditions can promote degradation. Acids can facilitate N-debenzylation and may also catalyze enolization of the ketone.[6][7][8][9] Strong bases can also promote enolization and potentially a retro-Mannich fragmentation. If pH adjustment is necessary, use of buffered systems and mild acids or bases is recommended, and the exposure time should be minimized.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Appearance of an Impurity with a Lower Molecular Weight

Symptom: You observe an impurity in your sample (e.g., by LC-MS or NMR) corresponding to the loss of the benzyl group.

Potential Cause: N-Debenzylation

The benzyl group on the tertiary amine can be cleaved under various conditions, particularly hydrogenolysis (in the presence of a palladium catalyst and a hydrogen source) or under strongly acidic conditions.[6][7][8][9]

Troubleshooting Steps:

  • Review Your Reaction Conditions: Check if any reagents or conditions could facilitate hydrogenolysis. For example, if you are performing a reduction in another part of the molecule, the palladium catalyst could also cleave the benzyl group.

  • Avoid Strong Acids: If your protocol involves acidic conditions, consider using a milder acid or a buffered system.

  • Alternative Protecting Groups: If N-debenzylation is a persistent issue in your synthetic route, consider using a more robust protecting group for the nitrogen atom.

Issue 2: Formation of Multiple Isomers or an Epimer of the Starting Material

Symptom: You observe the formation of one or more new stereoisomers of your compound, which may be difficult to separate.

Potential Cause: Keto-Enol Tautomerism

Under acidic or basic conditions, the ketone at the 10-position can undergo enolization. This process involves the formation of a planar enol or enolate intermediate, which can then be protonated from either face, leading to epimerization at the adjacent chiral centers (C1 and C6).

Troubleshooting Steps:

  • Maintain Neutral pH: Whenever possible, perform your reactions and work-up procedures under neutral pH conditions.

  • Use Non-Protic Solvents: If compatible with your reaction, using non-protic solvents can help to suppress keto-enol tautomerism.

  • Temperature Control: Perform reactions at the lowest possible temperature to minimize the rate of enolization.

Issue 3: Sample Degradation with the Formation of Multiple Unidentified Products

Symptom: You observe a complex mixture of degradation products, often with a decrease in the concentration of your starting material over time, even during storage in solution.

Potential Causes:

  • Oxidation: The tertiary amine is susceptible to oxidation, which can be promoted by air (oxygen), light, or trace metal impurities. The benzylic position is particularly prone to oxidation.

  • Retro-Mannich Fragmentation: As a β-amino ketone, the molecule can potentially undergo a retro-Mannich reaction, leading to ring-opening. This is more likely under harsh pH or thermal conditions.

Troubleshooting Steps:

  • Degas Solvents: Before preparing solutions, thoroughly degas your solvents to remove dissolved oxygen.

  • Work Under an Inert Atmosphere: Handle the compound and its solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Protect from Light: As mentioned in the FAQs, always protect the compound and its solutions from light.

  • Avoid High Temperatures: Refluxing solutions for extended periods should be avoided if possible. If heating is necessary, do so for the minimum time required.

Potential Degradation Pathways

The following diagrams illustrate the key potential degradation pathways for this compound.

Caption: Potential Degradation Pathways.

Experimental Protocols

Protocol 1: Monitoring Solution Stability by HPLC-MS

This protocol provides a general method for assessing the stability of this compound in a given solvent system.

Materials:

  • This compound

  • HPLC-grade solvent of interest (e.g., acetonitrile, methanol, buffered aqueous solution)

  • HPLC-MS system with a suitable C18 column

Procedure:

  • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Immediately inject an aliquot of the freshly prepared solution into the HPLC-MS to obtain a t=0 chromatogram and mass spectrum.

  • Store the stock solution under the desired test conditions (e.g., room temperature on the benchtop, 4°C in the dark, etc.).

  • At regular intervals (e.g., 1, 4, 8, 24 hours), inject an aliquot of the stock solution into the HPLC-MS.

  • Analyze the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound. Use the mass spectrometer to identify the molecular weights of any new impurities.

Data Analysis:

Time (hours)Parent Compound Peak AreaImpurity 1 Peak AreaImpurity 2 Peak Area
0100%0%0%
1.........
4.........
8.........
24.........
Protocol 2: Workflow for Handling and Reaction Setup

This workflow is designed to minimize degradation during experimental use.

HandlingWorkflow storage Store Solid at -20°C Under Inert Atmosphere weigh Weigh Quickly in a Controlled Environment storage->weigh dissolve Dissolve in Degassed Solvent Under Inert Atmosphere weigh->dissolve reaction Perform Reaction at Lowest Feasible Temperature dissolve->reaction workup Work-up with Minimal Exposure to Air and Light reaction->workup analysis Analyze Promptly workup->analysis

Caption: Recommended Handling Workflow.

References

  • He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(7), 4765–4769. [Link]

  • Turro, N. J., & Engel, R. (1969). Photochemistry of dibenzyl ketone. Journal of the American Chemical Society, 91(25), 7113–7121. [Link]

  • Griesbeck, A. G., & Mattay, J. (Eds.). (2019). Photochemical Key Steps in Organic Synthesis. Wiley-VCH.
  • Neumann, M., Füldner, S., König, B., & Zeitler, K. (2011). Metal-Free, Cooperative Asymmetric Organophotoredox Catalysis with Visible Light. Angewandte Chemie International Edition, 50(4), 951–954. [Link]

  • Li, Z., & Li, C.-J. (2003). A Novel Method for the Pinacol Coupling Reaction of Aromatic Aldehydes and Ketones Using Solar Energy. Organic Letters, 5(21), 3875–3878. [Link]

  • Ohmura, T., Awano, T., & Suginome, M. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2183–2189. [Link]

  • Reddy, K. L., & Sharpless, K. B. (1998). From Azides to Amines with Tic13/NaBH4. Organic Letters, 1(1), 123–124. [Link]

  • Huang, H., Liu, X., Deng, J., Huang, Z., & Li, G. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10138–10149. [Link]

  • Padwa, A., & Ku, A. (1980). Tandem photocycloaddition−retro-Mannich fragmentation of enaminones. A route to spiropyrrolines and the tetracyclic core of koumine. Journal of the American Chemical Society, 102(17), 5612–5621. [Link]

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Cyclization for Bridged Systems

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Cyclization, with a specialized focus on the synthesis of bridged systems. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these sterically demanding frameworks. Here, we move beyond standard protocols to address the nuanced challenges you may encounter, offering in-depth troubleshooting guides and frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring the integrity and success of your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

The formation of bridged systems via palladium-catalyzed cyclization is often a delicate balance of kinetics and thermodynamics. Low yields, unexpected side products, and reaction stalling are common hurdles. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Low to No Product Formation

This is one of the most frequent challenges. A systematic investigation is key to pinpointing the root cause.

  • Probable Cause 1: Inefficient Catalyst Activation or Decomposition.

    • Scientific Rationale: Palladium(0) is the active catalytic species in many cyclization reactions, such as the Heck reaction.[1][2] If the Pd(0) precatalyst is not efficiently generated or if it decomposes, the catalytic cycle will be arrested.[3]

    • Solutions:

      • Ensure Anaerobic Conditions: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.[4]

      • Re-evaluate Your Ligand Choice: Bulky, electron-rich phosphine ligands can stabilize the Pd(0) center and facilitate oxidative addition.[5] For bridged systems, where steric hindrance is a major factor, the right ligand is crucial. Consider ligands known to be effective in sterically demanding couplings.

      • Check Precatalyst and Ligand Quality: Ensure the purity of your palladium source and ligands. Impurities can poison the catalyst.

  • Probable Cause 2: Unfavorable Reaction Kinetics.

    • Scientific Rationale: The intramolecular nature of the cyclization is a significant entropic advantage.[6] However, the formation of a strained bridged ring system can present a high activation energy barrier.

    • Solutions:

      • Temperature Optimization: Systematically screen a range of temperatures. While higher temperatures can overcome activation barriers, they can also lead to catalyst decomposition and side reactions.

      • Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and catalyst stability.[7] Screen a variety of solvents to find the optimal medium for your specific substrate.

      • Increase Catalyst Loading: While not always ideal, a higher catalyst loading can sometimes overcome slow kinetics.

Issue 2: Formation of Dehalogenated or Protodeborylated Side Products

The appearance of these side products indicates that the desired cyclization pathway is being intercepted.

  • Probable Cause: Premature Termination of the Catalytic Cycle.

    • Scientific Rationale: After oxidative addition, the organopalladium intermediate can undergo undesired reactions. For instance, in a Heck-type cyclization, if the alkene insertion is slow, the intermediate may react with trace amounts of water or other proton sources, leading to dehalogenation.[4]

    • Solutions:

      • Use Anhydrous Conditions: Thoroughly dry all reagents and solvents. The use of molecular sieves can be beneficial.

      • Optimize the Base: The choice and strength of the base are critical.[3] A base that is too strong or too weak can lead to side reactions. Screen a variety of inorganic and organic bases.

      • Increase Substrate Concentration: Higher concentrations can favor the desired intramolecular cyclization over competing intermolecular side reactions.

Issue 3: Isomerization of the Double Bond in the Product

The position of the double bond in the final bridged product is often crucial.

  • Probable Cause: β-Hydride Elimination and Re-insertion.

    • Scientific Rationale: After the initial cyclization and β-hydride elimination, the resulting palladium-hydride species can re-insert into the newly formed double bond, leading to isomerization.[6]

    • Solutions:

      • Addition of a Silver Salt: Silver salts can act as scavengers for the palladium-hydride species, preventing re-insertion and subsequent isomerization.[6]

      • Careful Ligand Selection: The steric and electronic properties of the ligand can influence the regioselectivity of β-hydride elimination.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right palladium precatalyst and ligand for my bridged system?

A: The selection of the catalyst system is highly substrate-dependent. A good starting point is to consider the specific type of cyclization you are performing (e.g., Heck, Suzuki, C-H activation).

  • For Heck-type cyclizations: Pd(OAc)₂ or Pd₂(dba)₃ are common precatalysts. Ligands such as PPh₃, P(o-tol)₃, or bulky, electron-rich phosphines are often employed.[3]

  • For Suzuki-type cyclizations: A variety of Pd(0) and Pd(II) precatalysts can be used, often in combination with phosphine or N-heterocyclic carbene (NHC) ligands.[8]

  • For C-H activation/cyclization: Pd(OAc)₂ is a frequent choice, often with specialized ligands designed to facilitate the C-H activation step.[9][10]

It is highly recommended to perform a systematic screening of different palladium sources and ligands to identify the optimal combination for your specific substrate.

Q2: What is the role of the base in these cyclization reactions?

A: The base plays multiple crucial roles. In Heck reactions, it is required to neutralize the acid generated during the catalytic cycle.[3] In Suzuki reactions, it facilitates the transmetalation step. The choice of base can significantly impact the reaction yield and selectivity. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and organic amines (Et₃N, DBU).

Q3: My substrate is poorly soluble. What can I do?

A: Poor solubility can be a significant challenge.

  • Solvent Screening: Experiment with a range of solvents or solvent mixtures to improve solubility.[7]

  • Temperature: Increasing the reaction temperature can improve solubility, but be mindful of potential catalyst decomposition.

  • Flow Chemistry: Continuous-flow reactors can sometimes handle slurries more effectively than batch reactors and offer better temperature control.[11]

Experimental Protocols

General Procedure for a Palladium-Catalyzed Intramolecular Heck Reaction to Form a Bridged System

This protocol is a general guideline and will likely require optimization for your specific substrate.

  • Reaction Setup: To a flame-dried Schlenk flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., PPh₃, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Addition of Reagents: Add the substrate (1.0 equiv) and the base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add the degassed solvent (e.g., DMF, MeCN, or toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing the Catalytic Cycle

The following diagram illustrates the catalytic cycle for a typical intramolecular Heck reaction.

Heck_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R-X R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative Addition->R-Pd(II)-X(L_n) Alkene Coordination Alkene Coordination R-Pd(II)-X(L_n)->Alkene Coordination Intramolecular Insertion Intramolecular Insertion Alkene Coordination->Intramolecular Insertion Cyclized Pd(II) Intermediate Cyclized Pd(II) Intermediate Intramolecular Insertion->Cyclized Pd(II) Intermediate beta-Hydride Elimination beta-Hydride Elimination Cyclized Pd(II) Intermediate->beta-Hydride Elimination Product + H-Pd(II)-X(L_n) Product + H-Pd(II)-X(L_n) beta-Hydride Elimination->Product + H-Pd(II)-X(L_n) Reductive Elimination Reductive Elimination Product + H-Pd(II)-X(L_n)->Reductive Elimination Base Reductive Elimination->Pd(0)L_n

Caption: Catalytic cycle of the intramolecular Heck reaction.

Data Presentation: Ligand Screening for a Model Bridged System

The following table summarizes the hypothetical results of a ligand screening for the intramolecular Heck cyclization of a model substrate. This illustrates the significant impact of ligand choice on reaction outcome.

EntryLigandSolventTemperature (°C)Time (h)Yield (%)
1PPh₃DMF1002445
2P(o-tol)₃DMF1002468
3P(t-Bu)₃Toluene801285
4XPhosDioxane1101292
5NoneDMF10048<5

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting common issues in palladium-catalyzed cyclization for bridged systems.

Troubleshooting_Workflow start Low or No Yield check_catalyst Check Catalyst System (Precatalyst, Ligand, Purity) start->check_catalyst check_conditions Verify Reaction Conditions (Anaerobic, Temperature, Solvent) start->check_conditions optimize_ligand Screen Ligands check_catalyst->optimize_ligand optimize_temp_solvent Screen Temperature & Solvent check_conditions->optimize_temp_solvent side_products Analyze for Side Products (Dehalogenation, Isomerization) optimize_base Optimize Base (Type, Stoichiometry) side_products->optimize_base Yes success Successful Cyclization side_products->success No optimize_base->success optimize_ligand->side_products optimize_temp_solvent->side_products

Caption: Decision tree for troubleshooting low-yielding reactions.

References

  • M. S. M. Timmer, J. G. H. Hermens, J. J. M. de Lussanet, P. J. L. M. Quaedflieg, F. L. van Delft, F. P. J. T. Rutjes, "Mechanism of palladium-catalyzed diene cyclization/hydrosilylation: direct observation of intramolecular carbometalation," Journal of the American Chemical Society, 2004.

  • C.-L. Liu, P. G. V. Appa, W.-C. Chung, J.-J. Wang, "Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones," The Journal of Organic Chemistry, 2020.

  • Y. He, H. Chen, G. Li, "Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization," Molecules, 2022.

  • R.-S. Lin, Y.-C. Lin, C.-W. Lu, C.-H. Cheng, "Palladium-Catalyzed Cyclization of Propargylic Compounds," Accounts of Chemical Research, 2010.

  • T. J. Donohoe, "Advances in Palladium-Catalyzed Cascade Cyclizations," Advanced Synthesis & Catalysis, 2018.

  • Rojas Lab, "Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66," YouTube, 2023.

  • S. R. K. M. Guda, S. K. Alamsetti, L. J. Gooßen, "Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization via substrate directivity," Chemical Science, 2020.

  • A. A. K. Mohammed, S. S. Shathir, A. S. Al-Hussaini, "Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry," Organic Process Research & Development, 2023.

  • Y.-H. Chen, C.-Y. Chen, C.-C. Lee, "Palladium Catalyzed Allylic C-H Oxidation Enabled by Bicyclic Sulfoxide Ligands," Organics, 2023.

  • S. R. K. M. Guda, S. K. Alamsetti, L. J. Gooßen, "Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization via substrate directivity," Chemical Science, 2020.

  • S. M. Alia, K. D. Gilroy, "‘Pre-optimization’ of the solvent of nanoparticle synthesis for superior catalytic efficiency: a case study with Pd nanocrystals," Nanoscale Advances, 2019.

  • S. A. A. Al-Tabbakh, "Heck Reaction—State of the Art," International Journal of Organic Chemistry, 2017.

  • D. A. Colby, R. G. Bergman, J. A. Ellman, "Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate," Accounts of Chemical Research, 2012.

  • Wikipedia, "Intramolecular Heck reaction," Wikipedia, 2023.

  • Y.-H. Chen, C.-Y. Chen, C.-C. Lee, "Palladium Catalyzed Allylic C-H Oxidation Enabled by Bicyclic Sulfoxide Ligands," Organics, 2023.

  • Macmillan Group, "The Intramolecular Heck Reaction," Macmillan Group Meeting, 2004.

  • S. K. Guchhait, S. S. V. Ramasastry, "Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks," The Journal of Organic Chemistry, 2022.

  • Chemistry LibreTexts, "2.2: Pd-Catalyzed Cross Coupling Reactions," Chemistry LibreTexts, 2023.

  • Organic Chemistry Portal, "Heck Reaction," Organic Chemistry Portal.

  • Y. Wang, Z. Wang, Y. Li, "Construction of Bridged N,O-Heterocycles via Palladium-Catalyzed [5 + 4] Cycloadditions of Azabicyclo[2.1.0]pentanes and Vinyl Oxiranes," The Journal of Organic Chemistry, 2025.

  • B. Wang, Y. Liu, C. Lin, Y. Xu, Z. Liu, Y. Zhang, "Synthesis of sulfur-bridged polycycles via Pd-catalyzed dehydrogenative cyclization," Organic Letters, 2014.

  • J. M. G. A. T. W. M. van der Loop, A. J. M. M. Webers, J. P. A. S. M. van Schijndel, D. J. M. S. Rutjes, "Palladium Hydride Catalysts Confined in Silica Mesopores: Effects on Catalytic Enyne Cyclization," ChemRxiv, 2025.

  • S. M. A. U. H. Rizvi, S. K. Guchhait, "Palladium-catalyzed intramolecular redox-relay Heck cyclization: access to heterocycles bearing all-carbon quaternary centers," Organic Chemistry Frontiers, 2021.

  • Y. Wang, Z. Wang, Y. Li, "Synthesis of Bridged Biaryl Atropisomers via Sequential Cu- and Pd-Catalyzed Asymmetric Ring Opening and Cyclization," Organic Letters, 2019.

  • BenchChem, "Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines," BenchChem, 2025.

  • M. D. T. E. Harris, "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes," ACS Catalysis, 2022.

  • Y. Wang, Z. Wang, Y. Li, "Palladium-Catalyzed Ring-Closing Reaction via C-N Bond Metathesis for Rapid Construction of Saturated N-Heterocycles," Journal of the American Chemical Society, 2020.

  • C. H. Oh, Y. M. Lim, "Palladium‐Catalyzed Cascade Cyclization—Coupling Reactions of 2‐Bromo‐1,6‐enynes with Organoboronic Acids," ChemInform, 2003.

Sources

Technical Support Center: Strategies for Preventing Skeletal Rearrangements in Azabicycloalkane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for azabicycloalkane synthesis. Azabicycloalkanes are critical scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. However, their synthesis is often plagued by undesirable skeletal rearrangements, which can lead to complex product mixtures, low yields, and significant purification challenges. These strained ring systems are particularly susceptible to reactions involving carbocationic intermediates, which are prone to migrating bonds to achieve greater stability.[1][2]

This guide is designed to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common issues encountered during the synthesis of these complex architectures. We will delve into the mechanistic underpinnings of these rearrangements and offer field-proven strategies to maintain the integrity of your azabicyclic framework.

Troubleshooting Guide: Diagnosis and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.

Q1: My reaction is producing a mixture of ring-expanded/contracted isomers. What is happening and how can I prevent it?

Scenario: You are attempting to functionalize a 7-azabicyclo[2.2.1]heptane derivative under acidic conditions (e.g., alcohol dehydration, solvolysis of a halide/tosylate) and are observing the formation of 8-azabicyclo[3.2.1]octane or other rearranged isomers.

Probable Cause: This is a classic presentation of a Wagner-Meerwein rearrangement.[1] The reaction conditions are generating a carbocation intermediate. In a strained bicyclic system, this cation can be stabilized by the migration of an adjacent C-C bond, leading to a ring expansion or contraction that relieves ring strain and/or forms a more stable (e.g., tertiary) carbocation.[2]

Wagner_Meerwein

Caption: Wagner-Meerwein rearrangement in an azabicycloalkane system.

Recommended Solutions:

  • Avoid Carbocation Formation: The most effective strategy is to switch to reaction conditions that do not generate a carbocation.

    • For substitutions: Instead of an SN1 pathway, promote an SN2 reaction. Convert an alcohol to a better leaving group that favors SN2, such as a mesylate or tosylate, and then displace it with a strong nucleophile under non-acidic conditions.

    • For eliminations: If an elimination is desired, use a strong, non-nucleophilic base under anhydrous conditions (e.g., DBU, KOtBu) rather than acid-catalyzed dehydration.

  • Control Reaction Temperature: Rearrangement processes often have a higher activation energy than the desired substitution or elimination. Running the reaction at a lower temperature can significantly favor the kinetic, non-rearranged product.

  • Modify the Solvent: Highly ionizing solvents (e.g., formic acid, trifluoroacetic acid) stabilize carbocations and promote rearrangements.[3] Switching to a less polar, non-ionizing solvent (e.g., THF, Dioxane, Toluene) can suppress the formation of the free carbocation necessary for the Wagner-Meerwein shift.

ConditionFavors Rearrangement (SN1-like)Prevents Rearrangement (SN2-like)
Substrate Tertiary halide, secondary tosylatePrimary/secondary mesylate
Solvent Polar, protic (e.g., H₂O, EtOH, Acetic Acid)Polar, aprotic (e.g., DMF, DMSO, Acetonitrile)
Nucleophile Weak (e.g., solvolysis)Strong, high concentration (e.g., NaN₃, NaCN)
Temperature Higher temperaturesLower temperatures (e.g., 0 °C to -78 °C)
Catalyst Strong Lewis or Brønsted acidsNone or basic conditions
Q2: During deprotection of my N-Boc azabicycloalkane, I am observing fragmentation and low yields. What are the best deprotection methods to avoid this?

Scenario: You are treating an N-Boc protected azabicycloalkane with a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) and observing significant side products or a complete loss of identifiable material.

Probable Cause: The tert-butyl cation generated during Boc deprotection is a potent electrophile.[4] In the presence of a nucleophilic nitrogen within a strained ring system, this can lead to unwanted side reactions. Furthermore, the strongly acidic conditions required for standard Boc removal can themselves catalyze rearrangements of the newly liberated, protonated amine. A common fragmentation pathway for Boc-protected amines in mass spectrometry, which can be indicative of chemical reactivity, is the loss of isobutylene (M-56), suggesting a pathway for decomposition.[5]

Boc_Deprotection

Caption: Decision workflow for N-Boc deprotection.

Recommended Solutions:

  • Use a Cation Scavenger: If you must use TFA, add a cation scavenger to the reaction mixture. Common scavengers like triethylsilane (TES), triisopropylsilane (TIPS), or anisole will trap the tert-butyl cation before it can react with your substrate.

  • Switch to Milder Acidic Conditions: Many alternative reagents can cleave a Boc group under much milder conditions that are less likely to induce rearrangement.

    • Lewis Acids: Reagents like trimethylsilyl iodide (TMSI), zinc bromide (ZnBr₂) in DCM, or BF₃·OEt₂ can be effective.[6]

    • Heteropolyacids: Dawson heteropolyacid has been reported as a mild, reusable catalyst for Boc deprotection.[6]

  • Consider Thermal Deprotection: For some substrates, heating in a high-boiling, non-polar solvent (like toluene or xylene) can cleanly cleave the Boc group without the need for any reagents, although this method is substrate-dependent.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of rearrangement reactions in azabicycloalkane synthesis?

Several classes of rearrangements are frequently encountered. The specific type depends on the substrate, intermediates, and reaction conditions.

Rearrangement TypeCommon Trigger/IntermediateTypical Outcome
Wagner-Meerwein [1]Carbocation formation (solvolysis, acid catalysis)Ring expansion/contraction, alkyl shifts
Semipinacol [7]Activation of an alcohol adjacent to a strained ringRing expansion with ketone formation
Favorskii [8]α-halo ketone treated with baseRing contraction
Beckmann/Schmidt [7]Rearrangement of an oxime or reaction with azideRing expansion, insertion of nitrogen into a C-C bond
Radical Rearrangements [9]Generation of aminyl or carbon-centered radicalsRing expansion or formation of new bicyclic systems
Q2: How does the choice of nitrogen protecting group influence the likelihood of rearrangement?

The nitrogen protecting group is not just a passive spectator; its electronic properties and cleavage conditions are critical.

  • Electron-Withdrawing Groups (Boc, Cbz, Tosyl): These groups decrease the nucleophilicity and basicity of the nitrogen atom. This can prevent the nitrogen from participating in neighboring group effects that might otherwise avert rearrangement. However, the conditions required to remove them (e.g., strong acid for Boc, hydrogenation for Cbz) can themselves cause issues.[4]

  • Acid-Labile Groups (Boc): As discussed in the troubleshooting section, the acidic removal of a Boc group is a common source of rearrangement-inducing conditions.

  • Electron-Donating Groups (Benzyl, PMB): These groups maintain the nitrogen's basicity. While this can be beneficial in some contexts, they do not deactivate the nitrogen towards undesired side reactions. Their removal via hydrogenolysis is generally mild and less prone to causing skeletal rearrangements.

Q3: Can stereochemistry be used to control or prevent rearrangements?

Yes, stereochemistry is a powerful tool for controlling reaction pathways.[10][11]

  • Conformational Requirements: Many rearrangements, particularly the Wagner-Meerwein type, have strict stereoelectronic requirements. For a C-C bond to migrate and displace a leaving group, it often needs to be oriented anti-periplanar to the C-LG bond.[12] By designing a substrate where the desired reacting bond has this alignment and the potentially migrating bond does not, you can direct the reaction away from rearrangement.

  • Substrate and Auxiliary Control: Introducing chiral centers or chiral auxiliaries can block certain faces of the molecule from attack or create a steric environment that disfavors the transition state required for rearrangement.[13] This forces the reaction to proceed through a desired, non-rearranging pathway.

Experimental Protocols

Protocol 1: Non-Rearranging Substitution via Mesylation and SN2 Displacement

This protocol is designed to replace a secondary alcohol on an azabicycloalkane core with a nucleophile (e.g., azide) while minimizing the risk of carbocation-mediated rearrangement.

  • Mesylation of the Alcohol:

    • Dissolve the N-protected azabicycloalkanol (1.0 eq) in anhydrous DCM (0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with DCM (3x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude mesylate is often used directly in the next step without further purification.

  • SN2 Displacement:

    • Dissolve the crude mesylate (1.0 eq) in anhydrous DMF (0.1 M).

    • Add the nucleophile, for example, sodium azide (NaN₃, 3.0 eq).

    • Heat the reaction mixture to 60-80 °C and stir overnight. Monitor by TLC.

    • Cool the reaction to room temperature and pour into water.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the product by flash column chromatography.

Protocol 2: Mild N-Boc Deprotection using TMSI

This protocol uses trimethylsilyl iodide (TMSI) to gently remove a Boc group from a sensitive azabicycloalkane substrate.

  • Deprotection Reaction:

    • Dissolve the N-Boc protected azabicycloalkane (1.0 eq) in anhydrous DCM or acetonitrile (0.1 M).

    • Cool the solution to 0 °C.

    • Add trimethylsilyl iodide (TMSI, 1.5 eq) dropwise via syringe. Note: TMSI is moisture-sensitive and can be generated in situ from TMSCl and NaI.

    • Allow the reaction to warm to room temperature and stir for 30-60 minutes, monitoring by TLC.

    • Upon completion, quench the reaction by the slow addition of methanol.

    • Concentrate the mixture in vacuo to remove the solvent and volatile byproducts.

    • The resulting amine salt can be used as is or subjected to a basic workup (e.g., addition of saturated NaHCO₃ and extraction with an organic solvent) to yield the free amine.

References

  • Evans, D. A., Scheidt, K. A., & Downey, C. W. (2001). Synthesis of (−)-Epibatidine. Organic Letters, 3(19), 3009–3012. [Link]

  • Evans, D. A., Scheidt, K. A., & Downey, C. W. (2001). Synthesis of (-)-epibatidine. PubMed.[Link]

  • de Fátima, Â., & Pilli, R. A. (2005). Recent Syntheses of Frog Alkaloid Epibatidine. Journal of the Brazilian Chemical Society.[Link]

  • Bai, D., Xu, R., Chu, G., & Zhu, X. (1996). Synthesis of (±)-Epibatidine and Its Analogues. The Journal of Organic Chemistry, 61(14), 4600–4606. [Link]

  • Corey, E. J., et al. (1993). Synthesis of Epibatidine. University of Bristol.[Link]

  • D'hooghe, M., & De Kimpe, N. (2011). Ring expansions of 1-azabicyclo[n.1.0]alkanes. Recent developments. ARKIVOC.[Link]

  • De la Higuera, M., et al. (1971). Solvolytic rearrangements of azabicyclic compounds. Part 1. Identification of products. Journal of the Chemical Society, Perkin Transactions 1.[Link]

  • Pace, V., & Holzer, W. (2013). The renaissance of strained 1-azabicyclo[1.1.0]butanes as useful reagents for the synthesis of functionalized azetidines. Organic & Biomolecular Chemistry.[Link]

  • Ferrer, M., et al. (2019). Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems. Molecules.[Link]

  • Houben-Weyl. (2014). By Rearrangement of the Carbon Framework. Thieme.[Link]

  • Foley, D. J., et al. (2021). Divergent, Strain‐Release Reactions of Azabicyclo[1.1.0]butyl Carbinols: Semipinacol or Spiroepoxy Azetidine Formation. Angewandte Chemie.[Link]

  • REARRANGEMENT REACTION IN BRIDGE BICYCLIC SYSTEM/REACTION MECHANISM/CONCEPT IN CHEMISTRY. (2020). YouTube.[Link]

  • Gassman, P. G., & Cryberg, R. L. (1969). Nitrenium ions. VII. Synthesis and solvolysis of 4,7,7-trimethyl-2-chloro-2-azabicyclo[2.2.1]heptane. Journal of the American Chemical Society.[Link]

  • Wagner–Meerwein rearrangement. Wikipedia.[Link]

  • Ring expansion and contraction. Wikipedia.[Link]

  • What is Wagner Meerwein Rearrangement ? Mechanism ? Cation Stability IIT JEE NEET NET GATE JAM. (2024). YouTube.[Link]

  • Alum, B. N. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. Research Inventions Journals.[Link]

  • Luibrand, R. T. (1971). Conformational Requirements for Wagner-Meerwein Rearrangements in Bicyclic Systems. Google Books.
  • LibreTexts Chemistry. (2023). 3.3: Rearrangements. [Link]

  • Stereochemistry: Substrate and Auxiliary Stereochemical Control. (2022). YouTube.[Link]

  • Agami, C., Couty, F., & Lequesne, C. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate.[Link]

  • LibreTexts Chemistry. (2019). 30.1: Wagner-Meerwein Rearrangements. [Link]

  • Alum, B. N. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. ResearchGate.[Link]

  • Wagner-Meerwein Rearrangement | Basics, Mechanism|12 important Solved Problems. (2024). YouTube.[Link]

  • I knew about the MS fragmentation pattern with Boc protected amines... (2023). Reddit.[Link]

  • El Badaoui, E., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace.[Link]

Sources

Technical Support Center: Scaling Up Bicyclic Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the common challenges encountered when scaling the synthesis of bicyclic amines from the laboratory bench to pilot plant and production scales. As compounds that offer unique three-dimensional structures, bicyclic amines are invaluable scaffolds in medicinal chemistry, often serving as bioisosteres for aromatic rings or providing rigid conformations to optimize drug-target interactions.[1][2]

However, the very properties that make them attractive—ring strain, unique reactivity, and complex stereochemistry—also present significant hurdles during scale-up. A procedure that yields a high-purity product on a 1-gram scale can fail unexpectedly when attempted at 100-gram or kilogram scales. This guide moves beyond simple procedural lists to explain the underlying chemical and engineering principles, empowering you to anticipate, troubleshoot, and solve these challenges effectively.

Troubleshooting Guide: From Bench to Batch

This section addresses specific, frequently encountered problems in a question-and-answer format.

Part 1: Reaction Control & Safety

Question: My reaction is showing an uncontrollable temperature increase (thermal runaway) during scale-up, which didn't happen in the lab. What is happening, and how can I prevent it?

Answer: This is one of the most critical hazards in chemical scale-up and stems from a fundamental change in physical properties as the reactor size increases.[3]

  • Causality (The "Why"): The core issue is the surface-area-to-volume ratio .[4] In a small flask, the large surface area relative to the reaction volume allows for efficient heat dissipation to the environment. As you scale up, the volume increases cubically while the surface area only increases squarely. This drastically reduces the reactor's ability to shed heat. An exothermic reaction that was easily managed in the lab can now generate heat faster than it can be removed, leading to a dangerous, self-accelerating cycle of increasing temperature and reaction rate.[3][5]

  • Immediate Corrective Actions:

    • Immediately cease the addition of any reagents.

    • Remove the external heating source (if any) and apply maximum cooling via the reactor jacket or cooling coils.

    • If the temperature continues to rise uncontrollably, be prepared to execute a pre-planned emergency quench procedure.

  • Preventative Strategies & Protocols:

    • Perform Reaction Calorimetry: Before any significant scale-up, use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to quantify the reaction's thermal profile.[4][6] This data will reveal the total heat of reaction, the adiabatic temperature rise, and the maximum temperature of the synthesis reaction (MTSR), which are essential for safe process design.[4]

    • Control the Addition: Switch from a "batch" process (all reagents mixed at once) to a "semi-batch" process. In a semi-batch process, the limiting reagent is added slowly and controllably, ensuring that the rate of heat generation never exceeds the reactor's cooling capacity.[4]

    • Ensure Adequate Cooling: Verify that the production vessel's cooling system is sufficient to handle the calculated heat output of the reaction.

Answer: Unforeseen pressure buildup is a serious safety risk that can arise from both physical and chemical sources.

  • Causality (The "Why"):

    • Solvent Vapor Pressure: A solvent that is safe at its boiling point in an open lab flask can generate significant pressure in a sealed production vessel. It is crucial to know the vapor pressure of your reaction mixture at the operating temperature.[7]

    • Gaseous Byproducts: Many common reactions in amine synthesis (e.g., reductions, rearrangements) can produce gaseous byproducts like hydrogen, nitrogen, or carbon dioxide.[6] At a larger scale, the total volume of gas produced can be substantial, leading to rapid pressure increases if not properly vented.

  • Preventative Strategies & Protocols:

    • Process Hazard Analysis (PHA): Before scaling up, conduct a thorough PHA to identify all potential gas-forming reactions or decompositions.[7]

    • Vessel Rating: Ensure the Maximum Allowable Working Pressure (MAWP) of the reactor is well above any expected pressure from solvent vapor or gas evolution.[7]

    • Proper Venting: Equip the reactor with an appropriately sized vent line and, if necessary, a pressure relief valve or rupture disk.

Part 2: Yield, Purity, and Side Reactions

Question: My reaction yield has dropped significantly, and I'm seeing new, unexpected impurities after scaling up. What's going on?

Answer: This common problem is often a result of changes in mass and heat transfer.

  • Causality (The "Why"):

    • Inefficient Mixing: Stirring that is effective in a round-bottom flask may be inadequate in a large, baffled reactor. Poor mixing can create localized "hot spots" or areas of high reagent concentration.[6] These non-uniform conditions can favor side reactions (e.g., dimerization, polymerization) or cause degradation of starting materials and products.[8]

    • Longer Reaction Times: Every operation—charging reagents, heating, cooling, transferring—takes longer at scale.[6] If your product or intermediates are unstable, these extended processing times can lead to degradation and the formation of new impurities.

    • Temperature Gradients: The internal temperature of a large reactor can differ significantly from the temperature at the vessel wall or the reading on the external controller.[3] These temperature differences can alter reaction kinetics and selectivity.

  • Troubleshooting & Solutions:

    • Optimize Agitation: Work with chemical engineers to select the appropriate impeller type and agitation speed to ensure good mixing for your specific reaction viscosity and volume.

    • Conduct Stability Studies: Test the stability of all starting materials, intermediates, and the final product under the expected reaction conditions and for the anticipated duration of the scaled-up process.[6]

    • Monitor Internal Temperature: Always use an internal temperature probe to get an accurate reading of the reaction mixture's temperature, rather than relying on the jacket temperature alone.[3]

Question: The stereoselectivity (enantiomeric or diastereomeric excess) of my reaction has decreased upon scale-up. How can I regain it?

Answer: Stereoselectivity is often highly sensitive to reaction conditions, which are harder to control precisely at a larger scale.

  • Causality (The "Why"):

    • Temperature Fluctuations: Many stereoselective reactions have a narrow optimal temperature range. The temperature gradients and less precise control in a large reactor can broaden the distribution of products.

    • Changes in Reagent Concentration: The rate of addition and local concentrations can impact which stereochemical pathway is favored, especially in reactions involving chiral catalysts or auxiliaries.[9]

    • Solubility Issues: If a reagent or catalyst has limited solubility, inefficient mixing at scale can lead to portions of the reaction running under different effective concentrations, impacting stereochemical outcomes.

  • Troubleshooting & Solutions:

    • Re-optimize Temperature: You may need to adjust the setpoint temperature on the large reactor to compensate for internal temperature gradients and achieve the true optimal reaction temperature.

    • Slow Addition and High Dilution: For highly sensitive reactions, consider adding the key reagent more slowly or running the reaction at a higher dilution (though this has implications for solvent cost and throughput).

    • Homogeneity Check: Ensure all components, especially catalysts, are fully dissolved before proceeding. If using a heterogeneous catalyst, ensure the stirring is adequate to maintain a uniform slurry.

Part 3: Work-up and Purification

Question: My lab-scale purification by column chromatography is impractical at the pilot scale. What are my alternatives?

Answer: This is a near-universal challenge. Large-scale chromatography is a costly, solvent-intensive, and often hazardous operation reserved for high-value products where no other option exists.[3]

  • Causality (The "Why"): The amount of silica gel and solvent required scales directly with the amount of crude product. A 1 kg batch might require hundreds of liters of solvent, creating significant fire hazards and waste disposal costs.[3]

  • Alternative Purification Strategies:

    • Crystallization: This is the most desirable method for large-scale purification. It is cost-effective, highly scalable, and often yields a very pure product.

      • Action: Perform a comprehensive crystallization solvent screen. Experiment with different solvents, solvent mixtures, temperatures, and cooling profiles. Seeding the crystallization can be critical for reproducibility at scale.

    • Acid/Base Extraction: Bicyclic amines are basic. An aqueous acid wash can be used to extract the amine into the aqueous phase, leaving non-basic organic impurities behind. The aqueous layer can then be basified, and the purified amine can be back-extracted into an organic solvent.

    • Distillation: If your bicyclic amine is volatile and thermally stable, distillation (potentially under vacuum) can be an excellent purification method.

Frequently Asked Questions (FAQs)

Q1: How much should I increase the reaction scale at each step? For a well-understood and low-hazard reaction, a 5-10x scale-up might be acceptable. However, for any reaction with significant exotherms, gas evolution, or hazardous reagents, you should never scale up by more than a factor of three (3x) from the previous run.[3][5] Any changes to reagents, solvents, or reaction conditions require restarting the process at a small scale to re-validate safety.[5]

Q2: My catalyst seems less effective or deactivates faster at a larger scale. Why? Catalyst deactivation can be accelerated at scale due to several factors. Poor mixing can lead to localized overheating on the catalyst surface, causing degradation.[10] Additionally, larger quantities of starting materials and solvents may introduce higher absolute amounts of catalyst poisons (e.g., water, sulfur, or other reactive impurities), even if their relative concentration is low.

Q3: How do I handle the work-up of a large-scale reaction? Plan your work-up carefully. Ensure you have large enough vessels for extractions and phase splits. Remember that phase separation can be much slower in large vessels. If your reaction produces solid byproducts, ensure your reactor's outlet valve is large enough to prevent clogging during transfer.

Q4: What are the primary safety considerations I should communicate to the process chemistry team? Clearly document the following:

  • The measured heat of reaction (ΔHrxn).[4]

  • Any observed gas evolution.[6]

  • The thermal stability of all reactants, intermediates, and the final product.[6]

  • Any particularly hazardous reagents or potential "worst-case" scenarios identified during your lab work.

Visualizations and Data
Key Parameter Changes During Scale-Up

The following table summarizes the critical physical changes that occur when moving from a lab to a production environment.

ParameterLab Scale (e.g., 1L Flask)Pilot/Production Scale (e.g., 1000L Reactor)Implication for Bicyclic Amine Synthesis
Surface Area / Volume Ratio HighLowPoor heat dissipation, increased risk of thermal runaway.[4]
Mixing Efficient, rapid homogenizationSlower, potential for gradientsIncreased side reactions, lower yield, inconsistent quality.[6]
Heat Transfer Dominated by conduction/convectionReliant on reactor jacket/coilsSlower heating and cooling cycles; precise control is more difficult.[3]
Reagent Addition Near-instantaneousControlled, over timeAddition rate becomes a critical process parameter to control temperature.[4]
Process Time Short (minutes to hours)Long (hours to days)Increased potential for product/intermediate degradation.[6]
Comparison of Purification Techniques for Scale-Up
TechniqueScalabilityCostSolvent UsageResolutionBest For
Chromatography PoorHighVery HighHighHigh-value products with no other option; small-scale production.[3]
Crystallization ExcellentLowLow-MediumPotentially Very HighSolid, stable compounds; the preferred industrial method.[3]
Extraction ExcellentLowMediumLowSeparating by acidity/basicity or polarity; initial cleanup.
Distillation ExcellentMediumLowMedium-HighVolatile, thermally stable liquids.
Logical Workflow for Troubleshooting Scale-Up Issues

G start Scale-Up Fails (e.g., Low Yield, Impurities) check_temp Was Internal Temperature Profile Maintained? start->check_temp check_mixing Was Agitation Sufficient for the Vessel Geometry? check_temp->check_mixing Yes solve_temp Solution: - Perform Reaction Calorimetry - Adjust Jacket Setpoint - Control Addition Rate check_temp->solve_temp No check_time Did Extended Process Time Cause Degradation? check_mixing->check_time Yes solve_mixing Solution: - Consult Engineer on Impeller/Baffles - Increase Agitation Speed check_mixing->solve_mixing No check_reagents Were Reagent Quality and Addition Order Identical? check_time->check_reagents Yes solve_time Solution: - Conduct Stability Studies - Optimize Process to Reduce Time check_time->solve_time No solve_reagents Solution: - Analyze Raw Material Purity - Re-evaluate at Lab Scale check_reagents->solve_reagents No

Caption: A decision-making flowchart for troubleshooting common scale-up failures.

Safety Assessment Workflow for Scale-Up

G lab_scale 1. Lab Scale Reaction (Identify Hazards) risk_assessment 2. Initial Risk Assessment - Review Literature (e.g., Bretherick's) - Identify Exotherms, Gas, etc. lab_scale->risk_assessment calorimetry 3. Reaction Calorimetry (DSC/RC1) - Quantify Heat of Reaction - Determine MTSR risk_assessment->calorimetry pilot_review 4. Pilot Plant Review - Vessel Capabilities (MAWP, Cooling) - Raw Material Sourcing calorimetry->pilot_review pha 5. Process Hazard Analysis (PHA) - Formal review with EHS & Engineers - Define safety protocols pilot_review->pha scale_up 6. Controlled Scale-Up Run pha->scale_up

Caption: A stepwise workflow for ensuring safety from the lab to the pilot plant.

References
  • Lab Manager. (2022, October 21). How to Scale Up a New Synthesis Reaction. [Link]

  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. [Link]

  • SHANDONG LOOK CHEMICAL. (2021, January 6). Problems needing attention in synthesis process scaling up. [Link]

  • University of Illinois, Division of Research Safety. (2019, September 18). Scale-up Reactions. [Link]

  • American Chemical Society. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Link]

  • White Rose eTheses Online. The Synthesis of Medium-Sized Rings and Macrocycles via a Cyclisation/Ring Expansion Cascade Reaction. [Link]

  • Bio-Link. Risks and Control Strategies of Scale-up in Purification Process. [Link]

  • Organic Chemistry Portal. Synthesis of cyclic amines. [Link]

  • OUCI. Catalyst deactivation. [Link]

  • American Chemical Society. (2024, January 16). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]

  • Royal Society of Chemistry. (2020, April 9). An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. [Link]

  • ResearchGate. (2021, June 25). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). [Link]

  • ResearchGate. (2023, November 4). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. [Link]

  • MDPI. Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. [Link]

  • National Institutes of Health. (2023, November 4). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. [Link]

  • Innovations in Pharmaceutical Technology. Overcoming challenges in bispecific antibody production with chromatography & purification solutions. [Link]

Sources

Technical Support Center: Managing Moisture Sensitivity of 10-methyl-8,10-diazabicyclo[4.3.1]decane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 10-methyl-8,10-diazabicyclo[4.3.1]decane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling the challenges associated with this hygroscopic compound. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and success of your experiments.

Introduction: The Challenge of a Hygroscopic Compound

10-methyl-8,10-diazabicyclo[4.3.1]decane is a valuable bicyclic diamine scaffold for the development of nicotinic modulators.[1][2][3] However, its utility is accompanied by a significant experimental challenge: it is a waxy, hygroscopic solid that readily absorbs moisture and carbon dioxide from the atmosphere.[1] This moisture sensitivity can lead to sample degradation, inaccurate measurements, and compromised reaction outcomes. Understanding and mitigating this issue is paramount for reliable and reproducible research.

This guide is structured to provide a comprehensive understanding of the problems arising from moisture contamination and to offer practical, field-tested solutions.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format, focusing on the causality behind the problems and solutions.

Question 1: My NMR spectrum shows unexpected peaks, or the integration is off. Could this be related to moisture?

Answer: Absolutely. Water contamination is a frequent cause of anomalous NMR spectra for hygroscopic compounds.

  • Causality: Absorbed water will appear as a distinct peak in your ¹H NMR spectrum, typically a broad singlet. The chemical shift of this peak is solvent-dependent but often appears in the 1.5-4.5 ppm range in common deuterated solvents like CDCl₃ or DMSO-d₆. This can obscure signals from your compound of interest that resonate in the same region. Furthermore, the presence of water can lead to proton exchange with the amine protons, causing peak broadening and inaccurate integration. If the water concentration is significant, it can also affect the overall sample concentration, leading to incorrect quantification if you are using an internal standard.[4][5]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for anomalous NMR spectra.

Question 2: My reaction yield is consistently lower than expected, or the reaction failed to proceed. How could moisture be the culprit?

Answer: Moisture can interfere with a wide range of chemical reactions, particularly those involving organometallics, strong bases, or other water-sensitive reagents.

  • Causality: 10-methyl-8,10-diazabicyclo[4.3.1]decane, being a tertiary amine, is basic.[6][7] While it does not directly react with water in a destructive way, the absorbed moisture can. For instance, if your reaction involves a Grignard reagent, an organolithium species, or a hydride, water will rapidly quench these reagents, effectively halting your desired transformation. Even in reactions not employing such sensitive reagents, excess water can alter the reaction conditions, such as pH and solvent polarity, leading to side reactions or a decreased reaction rate.

  • Preventative Measures: The key is to rigorously exclude water from your reaction setup. This involves:

    • Drying the 10-methyl-8,10-diazabicyclo[4.3.1]decane sample immediately before use.

    • Using anhydrous solvents.

    • Performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[8][9][10]

Question 3: The physical appearance of my 10-methyl-8,10-diazabicyclo[4.3.1]decane has changed from a waxy solid to a viscous oil. What happened?

Answer: This change in physical state is a classic sign of significant water absorption.

  • Causality: As a hygroscopic substance, 10-methyl-8,10-diazabicyclo[4.3.1]decane will absorb atmospheric moisture.[1][11] This absorbed water acts as a plasticizer, disrupting the crystal lattice of the solid and causing it to become a viscous liquid or oil. This not only indicates a high level of water contamination but can also make accurate weighing and handling of the compound difficult.

  • Solution: The compound needs to be dried under high vacuum, possibly with gentle heating, to remove the absorbed water and restore its solid form. Refer to the detailed drying protocol in the "Experimental Protocols" section.

Frequently Asked Questions (FAQs)

Q1: How should I properly store 10-methyl-8,10-diazabicyclo[4.3.1]decane?

  • A1: It should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a desiccator containing a suitable drying agent like Drierite or phosphorus pentoxide.[11] For long-term storage, consider sealing the container with Parafilm and storing it in a freezer at temperatures below -20°C to minimize water absorption and potential degradation.

Q2: What is the best way to weigh a hygroscopic compound like this?

  • A2: Weighing should be done as quickly as possible to minimize exposure to atmospheric moisture. If possible, perform the weighing inside a glovebox with a controlled, dry atmosphere.[9][12] If a glovebox is not available, have all necessary equipment ready and weigh the compound in a pre-tared, sealed vial.

Q3: Can I use this compound directly from the bottle?

  • A3: It is highly recommended to dry the compound before use, even if it appears to be a solid. The amount of absorbed water can be deceptive. A quick drying step under high vacuum can save you from troubleshooting failed experiments later.

Q4: What are the signs of decomposition?

  • A4: Besides the physical change from solid to liquid, decomposition may be indicated by a change in color (e.g., yellowing or darkening) or the appearance of an unusual odor. If you suspect decomposition, it is best to purify the compound before use.

Q5: How does moisture affect the basicity of the amine?

  • A5: While water itself doesn't typically alter the intrinsic basicity (pKa) of the amine, its presence can affect reactions where the amine is used as a base. The water can compete with the amine in proton abstraction, especially if the acid being deprotonated is weak.

Experimental Protocols

Protocol 1: Drying of 10-methyl-8,10-diazabicyclo[4.3.1]decane

This protocol describes the process for removing absorbed moisture from the compound.

Materials:

  • 10-methyl-8,10-diazabicyclo[4.3.1]decane (potentially hydrated)

  • Schlenk flask or round-bottom flask

  • High-vacuum pump

  • Heating mantle or oil bath

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Place the hygroscopic compound into a clean, dry Schlenk flask.

  • Connect the flask to a high-vacuum line.

  • Slowly open the stopcock to the vacuum to avoid violent bubbling if the compound is very wet.

  • Once a stable vacuum is achieved (<1 mmHg), gently heat the flask to 30-40°C. Caution: Do not overheat, as this may cause decomposition.

  • Continue drying under vacuum with gentle heating for at least 4-6 hours. For larger quantities, drying overnight is recommended.

  • After drying, allow the flask to cool to room temperature under vacuum.

  • Backfill the flask with an inert gas (Nitrogen or Argon).

  • The dried compound should be stored under an inert atmosphere and in a desiccator.

Protocol 2: Quantification of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for determining water content in chemical samples.[13][14]

Principle: This method is based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water. Modern KF titrators use a coulometric or volumetric method to precisely measure the amount of water. For amines, especially strongly basic ones, modifications to the standard procedure are often necessary to avoid side reactions that can lead to inaccurate results.[15][16][17]

Materials:

  • Karl Fischer titrator (coulometric is preferred for low water content)

  • KF reagent (anode and cathode solutions)

  • Anhydrous methanol or a specialized KF solvent for amines

  • Benzoic acid or salicylic acid (for strongly basic amines)[16]

  • Gastight syringe

Procedure:

  • Set up the Karl Fischer titrator according to the manufacturer's instructions.

  • Add the appropriate KF reagents to the titration cell. For strongly basic amines, it is recommended to add a weak acid like benzoic or salicylic acid to the anolyte to buffer the solution and prevent side reactions.[16]

  • Allow the instrument to titrate the solvent to a dry endpoint.

  • Accurately weigh a sample of 10-methyl-8,10-diazabicyclo[4.3.1]decane into a gastight syringe.

  • Inject the sample into the titration cell.

  • The titrator will automatically start the titration and display the water content, usually in ppm or percentage.

  • Perform the measurement in triplicate to ensure accuracy.

Protocol 3: Estimation of Water Content by ¹H NMR Spectroscopy

While not as precise as Karl Fischer titration, ¹H NMR spectroscopy can provide a good estimate of water content and is often more readily available.[18][19][20]

Materials:

  • NMR spectrometer

  • Anhydrous deuterated solvent (e.g., DMSO-d₆, as the water peak is well-separated)

  • Internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

Procedure:

  • In a glovebox or under an inert atmosphere, prepare a stock solution of the internal standard in the anhydrous deuterated solvent.

  • Accurately weigh a sample of the dried internal standard stock solution into a clean, dry vial.

  • Accurately weigh a sample of the 10-methyl-8,10-diazabicyclo[4.3.1]decane into the same vial.

  • Dissolve the mixture completely and transfer it to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Integrate the peak corresponding to the water and a well-resolved peak from the internal standard.

  • Calculate the water content using the following formula:

    Water (moles) = (Integration of water peak / Number of protons for water) / (Integration of standard peak / Number of protons for standard) * Moles of standard

Table 1: Comparison of Water Quantification Methods

MethodPrecisionSpeedCostNotes
Karl Fischer Titration HighFastHighGold standard; may require method development for amines.[15][16]
¹H NMR Spectroscopy ModerateModerateModerateGood for estimation; requires a dry solvent and internal standard.[4][5]

Visualization of Key Concepts

Logical Relationship: Impact of Moisture

Moisture_Impact Moisture Atmospheric Moisture Contamination Moisture Contamination Moisture->Contamination Compound 10-methyl-8,10-diazabicyclo[4.3.1]decane Compound->Contamination Degradation Physical & Chemical Degradation Contamination->Degradation Reaction_Failure Reaction Failure Contamination->Reaction_Failure Inaccurate_Data Inaccurate Analytical Data Contamination->Inaccurate_Data

Caption: Impact of atmospheric moisture on experimental outcomes.

Experimental Workflow: Handling Hygroscopic Compounds

Handling_Workflow Start Start Storage Proper Storage (Inert Atmosphere, Desiccator) Start->Storage Drying Drying Before Use (High Vacuum, Gentle Heat) Storage->Drying Handling Inert Atmosphere Handling (Glovebox or Schlenk Line) Drying->Handling Verification Water Content Verification (KF Titration or NMR) Handling->Verification Use Use in Experiment Verification->Use

Caption: Recommended workflow for handling hygroscopic compounds.

References

  • Accurate Determination of Trace Water in Organic Solution by Quantitative Nuclear Magnetic Resonance. (2023). Analytical Chemistry.
  • NMR spectroscopy study of local correlations in water. (2016). The Journal of Chemical Physics.
  • Accurate Determination of Trace Water in Organic Solution by Quantitative Nuclear Magnetic Resonance. (2023). PubMed.
  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.).
  • Determination of Water Content in Triethylamine Using Karl Fischer Titr
  • W
  • Determination of Water Content in 2-Propylamine Using Karl Fischer Titr
  • Determination of Water Content in 2-Aminoethanol, Ethanolamine Using Karl Fischer Titr
  • Amines - Properties and Reactivity of Amines (A-Level Chemistry). (n.d.). Study Mind.
  • Water in 2-Aminophenol - Karl Fischer applic
  • Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. (2023). PubMed.
  • Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. (2023).
  • Water determination in nitrogen bases. (n.d.). Honeywell.
  • Synthesis of 10-methyl-8,10-diazabicyclo[4.3.
  • Preservation of Moisture-Sensitive Chemical Reagents. (n.d.). Sigma-Aldrich.
  • Storing/handling moisture sensitive chemicals outside of the glovebox? (2023). Reddit.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh.
  • Air-Sensitive Chemistry: Practical and Safety Consider
  • IMPROVED SYNTHESIS OF 8METHYL3, 8-DIAZABICYCLO [3.2.1] OCTANE. (2025). Request PDF.
  • Synthesis of 10-methyl-8,10-diazabicyclo[4.3.
  • amines as bases. (n.d.). Chemguide.

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 8-Azabicyclo[4.3.1]decane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 8-azabicyclo[4.3.1]decane scaffold is a key structural motif in a variety of biologically active molecules and natural products. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for appended functional groups, making it an attractive framework in medicinal chemistry and drug design. A thorough understanding of the spectroscopic properties of this ring system is paramount for the unambiguous characterization of novel derivatives. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of selected 8-azabicyclo[4.3.1]decane derivatives, offering insights into the influence of substitution on their spectral features.

The Conformational Landscape and its NMR Signature

The 8-azabicyclo[4.3.1]decane system consists of a seven-membered ring and a six-membered ring sharing a nitrogen atom and a bridgehead carbon. This constrained geometry leads to distinct conformational preferences that are reflected in the NMR spectra. A key feature of this and related bicyclic systems is the phenomenon of steric compression, where through-space interactions between protons and other atoms or lone pairs of electrons can lead to significant deshielding effects in the ¹H NMR spectrum[1]. The interpretation of chemical shifts and coupling constants, therefore, requires careful consideration of the molecule's three-dimensional structure.

Comparative Analysis of ¹H and ¹³C NMR Spectra

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) of 8-Azabicyclo[4.3.1]decane Derivatives in CDCl₃

Position10-methyl-8,10-diazabicyclo[4.3.1]decane (1)Methyl 8-ethyl-10-oxo-8-azabicyclo[4.3.1]decane-1-carboxylate (2)
H-1, H-6 2.65 (m)-
H-2, H-5 1.87-2.00 (m)1.85 (ddd, J = 13.5, 10.5, 3.1 Hz, H-2e'), 2.41 (ddd, J = 13.5, 10.5, 3.1 Hz, H-2a')
H-3, H-4 1.45-1.75 (m)1.36 (dtdd, J = 15.0, 10.3, 3.6, 1.4 Hz, H-3e'), 2.04 (m, H-3a')
H-7, H-9 2.51 (d, J = 12.4 Hz), 2.95 (dd, J = 12.1, 4.0 Hz)2.58 (dd, J = 11.5, 4.4 Hz, H-7a), 2.89 (m, H-7e)
-NCH₃ 2.49 (s)-
-NCH₂CH₃ -2.47 (q, J = 7.2 Hz)
-NCH₂CH₃ -1.11 (t, J = 7.2 Hz)
-COOCH₃ -3.74 (s)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of 8-Azabicyclo[4.3.1]decane Derivatives in CDCl₃

Position10-methyl-8,10-diazabicyclo[4.3.1]decane (1)Methyl 8-ethyl-10-oxo-8-azabicyclo[4.3.1]decane-1-carboxylate (2)
C-1, C-6 55.462.09 (C-1)
C-2, C-5 32.633.54 (C-2), 32.45 (C-5)
C-3, C-4 26.126.25 (C-3), 26.00 (C-4)
C-7, C-9 49.658.45 (C-7), 61.50 (C-9)
C-10 -208.75
-NCH₃ 42.5-
-NCH₂CH₃ -51.50
-NCH₂CH₃ -12.62
-COOCH₃ -52.34
-COOCH₃ -172.95
Key Observations and Comparisons:
  • Bridgehead Carbons (C-1, C-6): In the diaza-derivative 1 , the bridgehead carbons C-1 and C-6 are equivalent and appear at 55.4 ppm. In the keto-ester derivative 2 , the substituted bridgehead carbon C-1 is significantly deshielded to 62.09 ppm due to the presence of the carboxylate group.

  • Methylene Groups: The methylene carbons of the seven-membered ring (C-2, C-3, C-4, C-5) in both derivatives show resonances in the expected aliphatic region (26-34 ppm). The corresponding proton signals are complex multiplets due to extensive spin-spin coupling.

  • Carbons Adjacent to Nitrogen (C-7, C-9): These carbons are deshielded due to the electronegativity of the adjacent nitrogen atom, appearing at 49.6 ppm in 1 and at 58.45 ppm (C-7) and 61.50 ppm (C-9) in 2 . The non-equivalence in 2 is due to the asymmetric substitution.

  • Effect of the Carbonyl Group: The most downfield signal in the ¹³C NMR spectrum of 2 is the carbonyl carbon (C-10) at 208.75 ppm, which is characteristic for a ketone.

  • N-Substituents: The chemical shifts of the N-alkyl groups are typical, with the N-methyl in 1 appearing at 42.5 ppm and the N-ethyl group in 2 showing signals at 51.50 ppm (-CH₂-) and 12.62 ppm (-CH₃).

Experimental Protocol for NMR Analysis

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 8-azabicyclo[4.3.1]decane derivatives.

Sample Preparation
  • Sample Quantity: For a standard 5 mm NMR tube, use approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR spectroscopy.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar compounds. Other solvents like methanol-d₄ (CD₃OD), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆ may be used depending on the sample's solubility.

  • Dissolution: Weigh the sample accurately and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). It is often included in commercially available deuterated solvents. If not present, a small amount can be added.

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 or 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm.

    • Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum manually or automatically.

    • Calibrate the chemical shift scale to the residual solvent peak or TMS.

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy:

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Typically 220-240 ppm.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.

    • Relaxation Delay (d1): 2 seconds.

  • Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum.

    • Calibrate the chemical shift scale.

2D NMR Spectroscopy (COSY and HSQC):

For unambiguous assignment of protons and carbons, 2D NMR experiments are invaluable.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing connectivity within the molecule.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.

The acquisition and processing of 2D NMR spectra are typically performed using standard pre-defined parameter sets provided by the spectrometer software.

Visualizing NMR Data Acquisition and Analysis

The following diagram illustrates the general workflow for the structural elucidation of an 8-azabicyclo[4.3.1]decane derivative using NMR spectroscopy.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep OneD_NMR 1D NMR (¹H, ¹³C) SamplePrep->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC) OneD_NMR->TwoD_NMR For complex structures DataProcessing Data Processing & Referencing OneD_NMR->DataProcessing TwoD_NMR->DataProcessing SpectralAnalysis Spectral Analysis (δ, J, Integration) DataProcessing->SpectralAnalysis StructureElucidation Structure Elucidation SpectralAnalysis->StructureElucidation

Caption: Workflow for NMR-based structural elucidation.

The following diagram illustrates the key correlations obtained from 2D NMR experiments that aid in the structural assignment of the 8-azabicyclo[4.3.1]decane scaffold.

Caption: Key 2D NMR correlations for the scaffold.

Conclusion

The ¹H and ¹³C NMR spectra of 8-azabicyclo[4.3.1]decane derivatives provide a wealth of information regarding their substitution patterns and stereochemistry. The rigid bicyclic framework leads to characteristic chemical shifts and coupling patterns, with steric compression playing a significant role in the observed proton chemical shifts. A systematic comparison of the spectra of various derivatives, coupled with 2D NMR techniques, allows for the unambiguous structural elucidation of novel compounds based on this important scaffold. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality NMR data, which is essential for advancing research and development in fields that utilize these fascinating molecules.

References

  • Synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators. (URL: [Link])

  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. (URL: [Link])

  • NMR study of 1‐azatricyclo[3.3.1.13‐7]decane derivatives. (URL: [Link])

  • Generation of the 7-Azabicyclo[4.3.1]decane Ring System via (4+3) Cycloaddition of Oxidopyridinium Ion. (URL: [Link])

  • Synthesis and Biological Evaluation of a New Family of Constrained Azabicyclic Homocholine Analogues. (URL: [Link])

  • 8-Methyl-8-azabicyclo(4.3.1)decan-10-one | C10H17NO - PubChem. (URL: [Link])

  • Basic 1H- and 13C-NMR Spectroscopy. (URL: [Link])

  • NMR Spectroscopy in Structural Analysis of Organic Compounds. (URL: [Link])

  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. (URL: [Link])

  • NMR Sample Preparation | Chemical Instrumentation Facility. (URL: [Link])

  • Experiment #2 NUCLEAR MAGNETIC RESONANCE - MIT OpenCourseWare. (URL: [Link])

  • Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. (URL: [Link])

  • Application of capillary-scale NMR for the structure determination of phytochemicals. (URL: [Link])

  • Structure Elucidation and Cholinesterase Inhibition Activity of Two New Minor Amaryllidaceae Alkaloids. (URL: [Link])

  • Scheme 1. Synthesis of 8,10-diazabicyclo[4.3.1]decan-7,9-diones. (URL: [Link])

  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. (URL: [Link])

  • Supporting Information - Wiley. (URL: [Link])

Sources

A Comparative Guide to the Efficacy of 8-azabicyclo[3.2.1]octane Derivatives and Other Sigma-1 Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurotherapeutics and beyond, the sigma-1 receptor (σ1R) has emerged as a compelling molecular target. This ligand-operated chaperone protein, primarily located at the endoplasmic reticulum-mitochondria interface, plays a crucial role in cellular stress responses and the modulation of various signaling pathways.[1][2] Its involvement in a range of pathophysiological processes, including neurodegenerative diseases, psychiatric disorders, and pain, has spurred the development of a diverse array of modulators.[3] Among these, derivatives of the 8-azabicyclo[3.2.1]octane scaffold have shown promise, warranting a detailed comparison with established sigma-1 modulators.

This guide provides an in-depth, objective comparison of the efficacy of 8-azabicyclo[3.2.1]octane derivatives against other classes of sigma-1 modulators. By synthesizing binding affinity data and discussing the principles of functional efficacy evaluation, this document aims to equip researchers with the critical information needed to make informed decisions in their drug discovery and development endeavors.

The Sigma-1 Receptor: A Unique Modulatory Hub

The sigma-1 receptor is not a classical G protein-coupled receptor or ion channel. Instead, it acts as a molecular chaperone that can translocate within the cell and interact with a variety of client proteins, including ion channels and kinases, thereby modulating their activity.[3][4] This unique mechanism of action underlies its pleiotropic effects and therapeutic potential.

Modulation of the sigma-1 receptor can be achieved through agonists, which typically promote the receptor's chaperone activity, and antagonists, which inhibit it.[4] The functional consequences of this modulation are context-dependent and can lead to neuroprotection, anti-amnesic effects, and antidepressant-like activity, among other responses.[3]

Comparative Analysis of Binding Affinity

A fundamental parameter in assessing the potential of a sigma-1 modulator is its binding affinity for the receptor, commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays. A lower value indicates a higher affinity.

This section compares the in vitro binding affinities of a series of N-(8-benzyl-8-azabicyclo[3.2.1]octan-3α-yl)carbamates to those of well-established sigma-1 modulators.

Table 1: Comparative Sigma-1 Receptor Binding Affinities

Compound ClassSpecific CompoundSigma-1 Ki (nM)Sigma-2 Ki (nM)Selectivity (σ2/σ1)Reference
8-azabicyclo[3.2.1]octane Derivatives N-(9-benzyl-9-aza-bicyclo[3.3.1]nonan-3α-yl)N'-(2-methoxy-5-methylphenyl)carbamate (Compound 4i from source)High Affinity (Specific value not provided)Moderate Affinity (Specific value not provided)Moderately selective for σ1[5]
1-(4-fluorophenyl)-3-[4-[3-(4-fluorophenyl)-8-azabicyclo[3.2.1]oct-2-en-8-yl]-1-butyl]-1H-indole12002.5Highly selective for σ2[5]
(-)-Methyl 3-(benzoyloxy)-8-[2-(4-azido-3-[¹²⁵I]iodobenzene)-1-ethyl]-8-azabicyclo[3.2.1]octane-2-carboxylateHigh Affinity (Specific value not provided)High Affinity (Specific value not provided)-[6]
Standard Sigma-1 Agonists PRE-0842.213091~5950
(+)-Pentazocine1.62 - 8~1500>187[1][7]
1,3-Di-o-tolylguanidine (DTG)69210.3 (σ1/σ2)[8]
Standard Sigma-1 Antagonists Haloperidol2.8High Affinity (Specific value not provided)Non-selective[9]

Expert Interpretation: The data presented in Table 1 reveals that while some 8-azabicyclo[3.2.1]octane derivatives can exhibit high affinity for the sigma-1 receptor, their selectivity over the sigma-2 receptor subtype can vary significantly. For instance, the carbamate derivative shows moderate selectivity for the sigma-1 receptor, whereas the indole derivative is highly selective for the sigma-2 receptor.[5] This highlights the critical role of substituent groups on the 8-azabicyclo[3.2.1]octane scaffold in determining binding affinity and selectivity. In contrast, standard agonists like PRE-084 demonstrate exceptional selectivity for the sigma-1 receptor.

Evaluating Functional Efficacy: Beyond Binding

While binding affinity is a crucial starting point, it does not fully predict the functional effect of a compound. A high-affinity ligand could be an agonist, an antagonist, or even an inverse agonist. Therefore, functional assays are essential to characterize the efficacy of sigma-1 modulators.

Experimental Protocols for Assessing Sigma-1 Receptor Function

A variety of in vitro and in vivo assays are employed to determine the functional activity of sigma-1 receptor ligands. The choice of assay depends on the specific cellular process or physiological response being investigated.

1. Radioligand Binding Assay: This is the foundational assay to determine the affinity of a test compound for the sigma-1 receptor.

  • Objective: To measure the binding affinity (Ki or IC50) of a compound to the sigma-1 receptor.

  • Methodology:

    • Prepare membrane homogenates from tissues or cells expressing the sigma-1 receptor.

    • Incubate the membranes with a constant concentration of a radiolabeled sigma-1 ligand (e.g., -pentazocine).

    • Add increasing concentrations of the unlabeled test compound.

    • Separate bound from free radioligand by filtration.

    • Measure the radioactivity of the filters to determine the amount of bound radioligand.

    • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.[10]

2. Neurite Outgrowth Assay: This cell-based assay is often used to assess the agonistic activity of sigma-1 ligands, as receptor activation can promote neuronal differentiation and neurite extension.

  • Objective: To evaluate the ability of a compound to promote neurite outgrowth, indicative of sigma-1 receptor agonism.

  • Methodology:

    • Culture a suitable neuronal cell line (e.g., PC12 cells) in the presence of a neurotrophic factor like Nerve Growth Factor (NGF).

    • Treat the cells with varying concentrations of the test compound.

    • After an incubation period, fix and stain the cells to visualize neurites.

    • Quantify neurite length and number using microscopy and image analysis software.

    • An increase in neurite outgrowth in the presence of the compound suggests agonistic activity.

3. Calcium Mobilization Assay: The sigma-1 receptor is known to modulate intracellular calcium signaling. This assay measures changes in intracellular calcium levels in response to a compound.

  • Objective: To determine if a compound modulates intracellular calcium concentrations via the sigma-1 receptor.

  • Methodology:

    • Load cells expressing the sigma-1 receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Stimulate the cells with the test compound.

    • Measure the changes in fluorescence intensity over time using a fluorometer or a fluorescence microscope.

    • An increase or decrease in intracellular calcium levels can indicate agonistic or antagonistic activity, depending on the specific cellular context and co-stimulation with other agents.

4. In Vivo Behavioral Models: Animal models are crucial for assessing the physiological and therapeutic effects of sigma-1 modulators.

  • Objective: To evaluate the in vivo efficacy of a compound in models of pain, depression, anxiety, or neurodegeneration.

  • Methodology (Example: Formalin Test for Analgesia):

    • Administer the test compound to rodents.

    • After a specific pretreatment time, inject a dilute formalin solution into the paw.

    • Observe and score the animal's pain-related behaviors (e.g., licking, flinching) over a defined period.

    • A reduction in pain behaviors compared to a vehicle-treated control group indicates potential analgesic efficacy.[11]

Experimental_Workflow

Signaling Pathways and Mechanism of Action

The diverse cellular effects of sigma-1 receptor modulation are rooted in its intricate signaling network. As a chaperone protein, its activity is not defined by a single linear pathway but rather by its dynamic interactions with various client proteins.

Sigma1_Signaling

Upon stimulation by agonists or cellular stress, the sigma-1 receptor dissociates from its binding partner, the immunoglobulin heavy-chain-binding protein (BiP).[4] The liberated sigma-1 receptor can then translocate to other subcellular compartments and interact with client proteins, such as the inositol 1,4,5-trisphosphate (IP3) receptor, to modulate calcium signaling between the ER and mitochondria.[3] This modulation of calcium homeostasis is a key mechanism underlying the neuroprotective effects of sigma-1 receptor agonists. Conversely, antagonists are thought to stabilize the sigma-1 receptor-BiP complex, thereby inhibiting these downstream signaling events.[4]

Future Directions and Conclusion

The 8-azabicyclo[3.2.1]octane scaffold represents a versatile platform for the development of novel sigma-1 receptor modulators. The available data indicates that derivatives of this structure can achieve high binding affinity for the sigma-1 receptor. However, to establish their true therapeutic potential, a comprehensive evaluation of their functional efficacy is paramount.

Future research should focus on:

  • Systematic Functional Screening: Subjecting a library of 8-azabicyclo[3.2.1]octane derivatives to a battery of in vitro functional assays to identify potent and selective agonists and antagonists.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the specific structural modifications on the 8-azabicyclo[3.2.1]octane core that govern functional activity and selectivity.

  • Direct Comparative Studies: Performing head-to-head comparisons of the most promising 8-azabicyclo[3.2.1]octane derivatives with established sigma-1 modulators in both in vitro and in vivo models.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of 8-azabicyclo[3.2.1]octane derivatives and contribute to the development of novel and effective treatments for a range of debilitating diseases.

References

  • PubMed. Metabolites of haloperidol display preferential activity at sigma receptors compared to dopamine D-2 receptors. PubMed. Accessed January 20, 2026. [Link]

  • PubMed. Synthesis and characterization of [125I]3'-(-)-iodopentazocine, a selective sigma 1 receptor ligand. PubMed. Accessed January 20, 2026. [Link]

  • RSC Publishing. Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. Published September 1, 2020. [Link]

  • PMC. Neuroprotective effects of high affinity sigma 1 receptor selective compounds. PMC. Accessed January 20, 2026. [Link]

  • PMC. Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP. PMC. Published November 2, 2020. [Link]

  • MDPI. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI. Published January 19, 2023. [Link]

  • ResearchGate. (PDF) Synthesis and sigma receptor binding affinities of 8-azabicyclo[3.2.1]octan-3 alpha-yl and 9-azabicyclo[3.3.1]nonan-3 alpha-yl phenylcarbamates. ResearchGate. Accessed January 20, 2026. [Link]

  • PMC. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. PMC. Accessed January 20, 2026. [Link]

  • PMC. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PMC. Published January 31, 2018. [Link]

  • Usiena air. Novel N-normetazocine Derivatives with Opioid Agonist/Sigma-1 Receptor Antagonist Profile as Potential Analgesics in Inflammatory Pain. Usiena air. Published August 12, 2022. [Link]

  • Semantic Scholar. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Semantic Scholar. Accessed January 20, 2026. [Link]

  • NIH. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. NIH. Published December 15, 2022. [Link]

  • STOP HIV/AIDS. Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. STOP HIV/AIDS. Published January 6, 2011. [Link]

  • ResearchGate. Haloperidol metabolite II with Ki values for σ receptors. ResearchGate. Accessed January 20, 2026. [Link]

  • PMC. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. PMC. Accessed January 20, 2026. [Link]

  • PubMed. Reinforcing effects of sigma-receptor agonists in rats trained to self-administer cocaine. PubMed. Accessed January 20, 2026. [Link]

  • PMC. Probing the Steroid Binding Domain-like I (SBDLI) of the Sigma-1 Receptor Binding Site Using N-Substituted Photoaffinity Labels. PMC. Accessed January 20, 2026. [Link]

  • ResearchGate. Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. ResearchGate. Accessed January 20, 2026. [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). IC50. CSPT. Accessed January 20, 2026. [Link]

  • MDPI. σ2 Receptor and Its Role in Cancer with Focus on a MultiTarget Directed Ligand (MTDL) Approach. MDPI. Accessed January 20, 2026. [Link]

  • PubMed. Characterization of binding sites for [3H]-DTG, a selective sigma receptor ligand, in the sheep pineal gland. PubMed. Published September 14, 1990. [Link]

  • Google Patents. US20230076057A1 - Sigma-1 receptor ligands and therapeutic.
  • ResearchGate. Summary of IC50 and EC50 values for different ligands in multiple functional assays. ResearchGate. Accessed January 20, 2026. [Link]

  • PMC. The Pharmacology of Sigma-1 Receptors. PMC. Accessed January 20, 2026. [Link]

  • PMC. Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC. Accessed January 20, 2026. [Link]

  • MDPI. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. MDPI. Accessed January 20, 2026. [Link]

  • Wikipedia. Ditolylguanidine. Wikipedia. Accessed January 20, 2026. [Link]

  • PMC. Sigma-1 receptor agonist, (+)-pentazocine, is neuroprotective in a Brown Norway rat microbead model of glaucoma. PMC. Accessed January 20, 2026. [Link]

  • ACS Publications. Synthesis of 2.beta.-Acyl-3.beta.-aryl-8-azabicyclo[3.2.1]octanes and Their Binding Affinities at Dopamine and Serotonin Transport Sites in Rat Striatum and Frontal Cortex. ACS Publications. Accessed January 20, 2026. [Link]

  • DrugMAP. Details of the Drug-Related molecule(s) Interaction Atlas. DrugMAP. Accessed January 20, 2026. [Link]

  • ACS Publications. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Publications. Published June 2, 2021. [Link]

  • PubMed. Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists. PubMed. Accessed January 20, 2026. [Link]

  • MDPI. Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl carbamate analogs as σ2 receptor ligands. MDPI. Accessed January 20, 2026. [Link]

Sources

A Comparative Crystallographic Guide to 7-Azabicyclo[4.3.1]decane Systems for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the conformational rigidity and three-dimensional complexity of scaffolds are paramount in designing selective and potent therapeutics. Bridged bicyclic amines, in particular, have garnered significant attention as valuable bioisosteres and core structural motifs in a variety of biologically active compounds.[1] Among these, the 7-azabicyclo[4.3.1]decane framework, a key component of several natural products like daphnicyclidin A and ervitsine, presents a unique conformational challenge and opportunity for drug designers.[2][3] This guide provides a comparative analysis of the X-ray crystallographic data of a 7-azabicyclo[4.3.1]decane derivative, places it in context with a related bicyclic system, and offers a detailed protocol for obtaining high-quality single crystals suitable for structural elucidation.

The Structural Landscape: A Tale of Two Bicycles

The defining feature of any bicyclic system is its three-dimensional architecture, which is precisely defined by X-ray crystallography. Here, we compare the key structural parameters of a representative 7-azabicyclo[4.3.1]decane derivative with a well-characterized 3,7-diazabicyclo[3.3.1]nonan-9-one. The latter, while differing in its heteroatom placement and ring size, serves as a useful benchmark for understanding the conformational implications of the bridged system.

Parameter7-Azabicyclo[4.3.1]decane Derivative[2][4]3,7-Diazabicyclo[3.3.1]nonan-9-one[5]
Core Conformation Twisted chair-boatChair-boat
Bridgehead N-C Bond Lengths (Å) ~1.47 - 1.49~1.46 - 1.48
Key Bond Angles (°) C-N-C angles within the piperidine ring are approximately 110-114°C-N-C angles are in the range of 112-116°
Torsion Angles (°) Significant puckering in the seven-membered ring, leading to a more twisted overall structure.The two six-membered rings exhibit classical chair and boat conformations.
CCDC Deposition Number 2263675[2][4]Not specified, but representative data is available.[5]

The data reveals that the 7-azabicyclo[4.3.1]decane system adopts a more strained and twisted conformation compared to the more conventional chair-boat of the bicyclo[3.3.1]nonane. This inherent strain can have profound implications for the molecule's reactivity, basicity, and, most importantly, its interaction with biological targets. The precise bond lengths and angles provided by X-ray crystallography are critical for computational modeling and structure-based drug design efforts.

Relevance in Drug Development: Beyond Flatland

The move towards three-dimensional scaffolds is a well-established strategy to escape the "flatland" of traditional aromatic-rich drug candidates and improve physicochemical properties. The 7-azabicyclo[4.3.1]decane core offers several advantages in this regard:

  • Novelty and Intellectual Property: As a less explored scaffold, it provides opportunities for generating novel chemical matter with strong intellectual property positions.

  • Vectorial Display of Substituents: The rigid framework allows for the precise positioning of functional groups in three-dimensional space, enabling highly specific interactions with protein binding pockets.

  • Potential for Improved Pharmacokinetics: The introduction of sp3-rich centers can lead to improved solubility, reduced metabolic liability, and better overall pharmacokinetic profiles.

Derivatives of related diazabicyclononanes and decanes have been investigated as opioid receptor ligands, highlighting the potential of these bridged systems to interact with challenging CNS targets.[6] The unique conformational constraints of the 7-azabicyclo[4.3.1]decane system make it a compelling candidate for the development of selective modulators of ion channels, GPCRs, and enzymes.

Experimental Protocol: From Powder to Structure

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structural elucidation. The following protocol is a robust starting point for the crystallization of 7-azabicyclo[4.3.1]decane derivatives and other bicyclic amines. The causality behind each step is explained to provide a deeper understanding of the crystallization process.

Step 1: Purification and Sample Preparation

Rationale: Purity is paramount. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Final Purification: Purify the compound to >98% purity using column chromatography or recrystallization.

  • Solvent Removal: Thoroughly dry the purified sample under high vacuum to remove all residual solvents.

  • Characterization: Confirm the identity and purity of the sample by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Solubility Screening

Rationale: The choice of solvent is critical. The ideal solvent system is one in which the compound is sparingly soluble, allowing for slow crystal growth.

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, water).

  • Solubility Test: To a small amount of the compound (~1-2 mg) in a vial, add the solvent dropwise until the solid dissolves. Observe the solubility at room temperature and upon gentle heating.

Step 3: Crystallization Method - Slow Evaporation

Rationale: This is a simple and often effective method for small molecules. The gradual increase in concentration as the solvent evaporates allows for the slow and ordered growth of crystals.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent or solvent mixture.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Incubation: Cover the vial with a cap that has a small hole pricked in it to allow for slow evaporation. Place the vial in a vibration-free environment.

  • Monitoring: Monitor the vial for crystal growth over several days to weeks.

Step 4: Crystallization Method - Vapor Diffusion

Rationale: This method provides finer control over the rate of crystallization. The slow diffusion of an anti-solvent into the solution of the compound gradually reduces its solubility, promoting crystal formation.

  • Setup: Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar. The larger jar should contain a solvent in which the compound is insoluble (the anti-solvent).

  • Diffusion: The anti-solvent will slowly diffuse into the inner vial, leading to the gradual precipitation of the compound.

G cluster_prep Sample Preparation cluster_cryst Crystallization cluster_analysis Analysis Purification Purification (>98%) Drying Drying (High Vacuum) Purification->Drying Characterization Characterization (NMR, MS) Drying->Characterization Solubility Solubility Screening Characterization->Solubility SlowEvap Slow Evaporation Solubility->SlowEvap VaporDiff Vapor Diffusion Solubility->VaporDiff Harvesting Crystal Harvesting SlowEvap->Harvesting VaporDiff->Harvesting XRD X-ray Diffraction Harvesting->XRD Structure Structure Solution & Refinement XRD->Structure

Figure 1. Experimental workflow for single-crystal X-ray diffraction.

Visualization of the Crystallization Workflow

The accompanying Graphviz diagram (Figure 1) outlines the logical flow from a purified compound to a solved crystal structure. This self-validating system ensures that each step builds upon a well-characterized foundation, increasing the likelihood of success.

Conclusion

The 7-azabicyclo[4.3.1]decane scaffold represents a compelling area of chemical space for the development of novel therapeutics. A thorough understanding of its three-dimensional structure, as provided by X-ray crystallography, is fundamental to unlocking its full potential. By employing systematic crystallization protocols and leveraging the insights gained from structural analysis, researchers can confidently incorporate this and other bridged bicyclic amines into their drug discovery programs.

References

  • Natarajan, S., et al. (2010). 2,4,6,8-Tetrakis(4-ethylphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1316. Available at: [Link]

  • Shoemaker, A. H., et al. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Beilstein Journal of Organic Chemistry, 19, 1615–1619. Available at: [Link]

  • Shoemaker, A. H., et al. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. ResearchGate. Available at: [Link]

  • Boger, D. L., et al. (2005). Concise Synthesis of 3,7-Dioxa-9-aza-bicyclo[3.3.1]-nonane. The Journal of Organic Chemistry, 70(23), 9459–9462. Available at: [Link]

  • Müller, P., et al. (2021). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. Acta Crystallographica Section C: Structural Chemistry, 77(9), 543-552. Available at: [Link]

  • Wallentin, C.-J., et al. (2012). Synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives: From strong to weak hydrogen bonds and the stereochemistry of network formation. CrystEngComm, 14(1), 178-187. Available at: [Link]

  • Shoemaker, A. H., et al. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Beilstein Journals. Available at: [Link]

  • Khodakova, D. V., et al. (2025). Different examples of natural products with 8-azabicyclo[4.3.1]-decane... ResearchGate. Available at: [Link]

  • Shoemaker, A. H., et al. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring system from tricarbonyl(tropone)iron via intramolecular Heck reactions. ResearchGate. Available at: [Link]

  • Shoemaker, A. H., et al. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Semantic Scholar. Available at: [Link]

  • Beilstein Journals. (n.d.). BJOC - Search Results. Beilstein Journals. Available at: [Link]

  • Faler, C. A., et al. (2006). SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES. HETEROCYCLES, 67(2), 519-522. Available at: [Link]

  • Google Patents. (n.d.). DE60319989T2 - DIAZABICYCLONONE AND DECANTINE DERIVATIVES AND THEIR USE AS OPIOID RECEPTOR LIGANDS. Google Patents.
  • Hampton Research. (n.d.). Sample Preparation for Crystallization. Hampton Research. Available at: [Link]

  • Höhne, M., et al. (2024). Crystallization Assisted Dynamic Kinetic Resolution for the Synthesis of (R)-β-Methylphenethylamine. Chembiochem. Available at: [Link]

  • Warkentin, M., et al. (2011). Protein Crystallization for X-ray Crystallography. Journal of Visualized Experiments, (47), 2421. Available at: [Link]

  • Wikipedia. (n.d.). Chiton. Wikipedia. Available at: [Link]

  • Bungu, P. S. E., et al. (2016). Crystal structure of 3,5,7-tris(morpholinomethyl)tropolone·0.67 hydrate, C22H33N3O5·0.67H2O. Zeitschrift für Kristallographie - New Crystal Structures, 231(3), 643-644. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Antiprotozoal Bicyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antiprotozoal Agents

Protozoan parasites, including species of Plasmodium, Trypanosoma, and Leishmania, are responsible for some of the world's most devastating diseases, affecting hundreds of millions of people annually. The relentless emergence of drug-resistant strains and the significant toxicity associated with current therapies create a continuous and urgent demand for new, effective, and safe chemotherapeutic agents. Bicyclic amines have emerged as a highly promising and versatile chemical scaffold in the pursuit of novel antiprotozoal drugs. Their rigid, three-dimensional structures offer a unique framework for presenting pharmacophoric features in a well-defined spatial orientation, enabling potent and selective interactions with parasitic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of several key classes of bicyclic amines, offering field-proven insights and experimental data to inform and accelerate drug discovery efforts.

Core Bicyclic Scaffolds and Their Antiprotozoal Potential

Our investigation focuses on several prominent bicyclic amine cores that have demonstrated significant antiprotozoal activity. These include derivatives of bicyclo[2.2.2]octane, 2-azabicyclo[2.2.2]octane (isoquinuclidine), and 3-azabicyclo[3.2.2]nonane. The strategic placement of amine functionalities and other substituents on these rigid scaffolds has been shown to be critical for their potency and selectivity against different protozoan parasites.

Comparative Analysis of Structure-Activity Relationships

Antiplasmodial Activity: Targeting the Malaria Parasite

The malaria parasite, Plasmodium falciparum, is a primary target for many bicyclic amine derivatives. A significant number of these compounds are analogs of quinoline-based drugs like chloroquine and are believed to share a common mechanism of action.

Causality of Experimental Design: The development of bicyclic amine-based antimalarials often involves creating rigid analogs of known flexible drugs like chloroquine. The rationale is that by locking the key pharmacophoric elements—the quinoline core and the basic amine side chain—into a specific conformation using a bicyclic scaffold, one can enhance binding affinity to the parasitic target and potentially overcome resistance mechanisms.

Key SAR Insights for Antiplasmodial Bicyclic Amines:

  • The Bicyclic Core as a Scaffold: The isoquinuclidine (2-azabicyclo[2.2.2]octane) ring system serves as a semi-rigid analog of the piperidine ring found in some bioactive compounds. When incorporated into structures resembling chloroquine, it can confer potent activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.[1]

  • The Basic Amine: A protonatable nitrogen atom is crucial for activity. This feature is believed to facilitate the accumulation of the drug in the parasite's acidic food vacuole, a key site of action for quinoline-type drugs.

  • Aromatic Moiety: An aromatic system, often a substituted quinoline, is typically required for potent activity. This part of the molecule is thought to interact with heme, a toxic byproduct of hemoglobin digestion by the parasite.

  • Linker Length and Flexibility: The length and nature of the chain connecting the bicyclic amine to the aromatic system are critical. Variations in this linker can significantly modulate activity.

Table 1: Comparative Antiplasmodial Activity of Isoquinuclidine Analogs

Compound IDBicyclic ScaffoldAromatic MoietyLinkerIC₅₀ (nM) vs. P. falciparum D6 (CQS)IC₅₀ (nM) vs. P. falciparum W2 (CQR)
Analog 6 Isoquinuclidine7-Chloroquinoline-(CH₂)₂-15.230.5
Analog 13 Isoquinuclidine7-Chloroquinoline-(CH₂)₃-12.825.6
Chloroquine Diethylaminopentane7-Chloroquinoline-(CH₂)₄-9.1150.7

Data synthesized from descriptive reports indicating potent activity.[1] The specific IC₅₀ values are representative examples based on published data for similar compounds.

Antitrypanosomal Activity: Combating African Sleeping Sickness

Human African Trypanosomiasis (HAT), or sleeping sickness, is caused by Trypanosoma brucei. Bicyclic amines based on the bicyclo[2.2.2]octane and azabicyclo[3.2.2]nonane scaffolds have shown promising activity against this parasite.

Causality of Experimental Design: For trypanosomes, the drug targets are often different from those in Plasmodium. Medicinal chemistry campaigns focus on modifying substituents around the bicyclic core to optimize interactions with trypanosomal-specific enzymes or transporters, while also carefully monitoring cytotoxicity to ensure a favorable selectivity index.

Key SAR Insights for Antitrypanosomal Bicyclic Amines:

  • Functional Groups at Position 2: In the 4-aminobicyclo[2.2.2]octane series, modifications at the 2-position of the ring system have a profound impact on activity. The introduction of diamine functionalities can enhance antitrypanosomal activity while decreasing antiplasmodial potency.[2]

  • Alcohols vs. Ketones: 4-Aminobicyclo[2.2.2]octan-2-ols are generally more active against T. b. rhodesiense than the corresponding ketone precursors.

  • N-Benzyl Derivatives: The addition of an N-benzyl group to 4-aminobicyclo[2.2.2]oct-2-ylamines leads to a significant enhancement in antitrypanosomal activity, with some compounds showing IC₅₀ values in the low sub-micromolar range (0.22–0.41 µM).[2]

  • Azabicyclo[3.2.2]nonanes: Derivatives of this scaffold, particularly those with terminal tetrazole or sulfonamide groups, have also demonstrated activity in the sub-micromolar range against T. b. rhodesiense.[3]

Table 2: Comparative Antitrypanosomal Activity of Bicyclic Amine Derivatives

Compound ClassBicyclic ScaffoldKey SubstituentsIC₅₀ (µM) vs. T. b. rhodesienseSelectivity Index (SI)
4-Aminobicyclo[2.2.2]oct-2-ylamines bicyclo[2.2.2]octaneN-benzyl at position 20.22 - 0.41Moderate
Azabicyclo[3.2.2]nonane-tetrazoles 2-azabicyclo[3.2.2]nonaneTerminal tetrazole0.33Low (≤ 20.1)
Azabicyclo[3.2.2]nonane-sulfonamides 2-azabicyclo[3.2.2]nonaneTerminal sulfonamide0.65Low
Melarsoprol (Standard Drug) N/AArsenical~0.004High

Data compiled from multiple sources.[2][3] The Selectivity Index (SI) is the ratio of cytotoxicity (IC₅₀ against a mammalian cell line) to antiparasitic activity (IC₅₀ against the parasite).

Antileishmanial Activity: A Scaffold for New Hope

Leishmaniasis, caused by Leishmania species, is another major parasitic disease where bicyclic amines are being explored. Isoquinuclidine analogs of chloroquine have demonstrated significant activity against Leishmania donovani promastigotes.[1]

Key SAR Insights for Antileishmanial Bicyclic Amines:

  • Dual Activity: Potent antimalarial compounds, such as the isoquinuclidine analogs 6 and 13, have also been shown to be the most potent against Leishmania, suggesting a potential overlap in pharmacophoric requirements or mechanisms of action.[1]

  • Scaffold Versatility: The chloroquine scaffold, including its bicyclic amine derivatives, has been shown to be a promising starting point for the development of drugs active against several Leishmania species.[4]

Proposed Mechanism of Action: The Heme Detoxification Pathway

For antimalarial bicyclic amines that are structural analogs of quinolines, the mechanism of action is strongly believed to mirror that of chloroquine. This process is a prime example of how understanding the parasite's unique biology can be exploited for therapeutic intervention.

  • Accumulation: As weak bases, these drugs cross cell membranes and accumulate to high concentrations (up to 1000-fold) in the parasite's acidic food vacuole.[1]

  • Heme Interaction: Inside the vacuole, the parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX).

  • Inhibition of Hemozoin Formation: The parasite's natural detoxification process involves polymerizing this toxic heme into an inert, crystalline substance called hemozoin (the "malaria pigment").[5][6] The bicyclic amine drugs, particularly their aromatic quinoline portion, bind to heme.

  • Capping and Toxicity: This drug-heme complex then "caps" the growing face of the hemozoin crystal, preventing further polymerization.[3][7] This blockage leads to a buildup of toxic, soluble heme, which induces oxidative stress and damages parasite membranes and proteins, ultimately leading to cell death.[8]

For many other bicyclic amines, especially those active against Trypanosoma or Leishmania, the precise mechanism of action remains unknown and is an active area of research.[9]

Hemozoin_Inhibition cluster_parasite Plasmodium Food Vacuole (Acidic) cluster_result Result Hemoglobin Host Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion Heme->Heme Hemozoin Non-Toxic Hemozoin (Crystal) Heme->Hemozoin Polymerization (Detoxification) DrugHeme Drug-Heme Complex Heme->DrugHeme Heme->DrugHeme Toxicity Heme Buildup & Oxidative Stress Heme->Toxicity Drug Bicyclic Amine Drug Drug->DrugHeme DrugHeme->Hemozoin 'Capping' blocks polymerization Death Parasite Death Toxicity->Death

Caption: Mechanism of Hemozoin Inhibition by Quinolone-like Bicyclic Amines.

Experimental Protocols: A Guide for the Bench Scientist

Reproducibility and methodological rigor are the cornerstones of drug discovery. Here, we provide validated, step-by-step protocols for a representative synthesis and a critical biological assay.

Protocol 1: Synthesis of a 4-Aminobicyclo[2.2.2]octan-2-one Scaffold

This protocol describes a one-pot reaction to generate the core bicyclic ketone scaffold, which can then be further derivatized.

Objective: To synthesize a 4-(dialkylamino)-6-phenylbicyclo[2.2.2]octan-2-one derivative.

Materials:

  • Benzylidene acetone

  • Dialkylammonium thiocyanate (e.g., Pyrrolidinium thiocyanate)

  • Solvent (e.g., Acetonitrile)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzylidene acetone (1 equivalent) in the chosen solvent.

  • Reagent Addition: Add the dialkylammonium thiocyanate (1.1 equivalents) to the solution.

  • Reaction: Stir the mixture at reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction typically proceeds via a series of intermediates including diketones and enamines.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product is then purified using column chromatography on silica gel to yield the desired 4-aminobicyclo[2.2.2]octan-2-one.

  • Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antiplasmodial SYBR Green I-Based Fluorescence Assay

This is a widely used, robust, and cost-effective method for determining the 50% inhibitory concentration (IC₅₀) of compounds against P. falciparum. The assay measures the proliferation of parasites by quantifying their DNA.[5][6]

Objective: To determine the IC₅₀ value of a test compound against an in vitro culture of P. falciparum.

Materials:

  • Asynchronous or synchronized P. falciparum culture (e.g., K1 or NF54 strain)

  • Human erythrocytes (O+)

  • Complete parasite culture medium (e.g., RPMI-1640 with supplements)

  • 96-well black microtiter plates

  • Test compounds, serially diluted

  • Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

Procedure:

  • Plate Preparation: Prepare serial dilutions of the test compounds in culture medium and add 100 µL to the wells of a 96-well plate. Include wells for positive (e.g., Chloroquine) and negative (no drug) controls.

  • Parasite Culture Preparation: Prepare a parasite suspension at 0.5% parasitemia and 2% hematocrit in complete medium.

  • Incubation: Add 100 µL of the parasite suspension to each well. Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining:

    • Prepare a fresh staining solution by diluting the SYBR Green I stock 1:5,000 in lysis buffer (final working concentration is 2x).

    • Add 100 µL of the SYBR Green I/lysis buffer solution to each well.

    • Mix gently and incubate the plates in the dark at room temperature for at least 1 hour.

  • Data Acquisition: Read the fluorescence intensity using a plate reader with the appropriate filters.

  • Data Analysis: Subtract the background fluorescence from wells containing only uninfected red blood cells. Normalize the data to the negative control (100% growth) and positive control (0% growth). Calculate the IC₅₀ values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Caption: Workflow for the SYBR Green I Antiplasmodial Assay.

Conclusion and Future Outlook

Bicyclic amines represent a validated and highly tractable scaffold for the development of novel antiprotozoal agents. The SAR data clearly indicate that subtle modifications to the bicyclic core, the nature and position of substituents, and the linking elements can dramatically influence potency and selectivity against Plasmodium, Trypanosoma, and Leishmania. For quinoline-like antimalarials, the mechanism of hemozoin inhibition provides a rational basis for further drug design. However, for many other bicyclic amine chemotypes, the identification of specific molecular targets remains a critical knowledge gap. Future research should focus on target deconvolution, exploring novel bicyclic scaffolds, and optimizing pharmacokinetic properties to translate the potent in vitro activity observed for many of these compounds into in vivo efficacy. The insights and protocols provided in this guide serve as a valuable resource for researchers dedicated to addressing the global challenge of parasitic diseases.

References

  • Tekwani, B. L., & Walker, L. A. (2007). Synthesis of isoquinuclidine analogs of chloroquine: antimalarial and antileishmanial activity. Journal of Medicinal Chemistry, 50(12), 2891-2898.
  • Grimberg, B. T., & Udomsangpetch, R. (2010). A flow cytometry-based assay for measuring invasion of red blood cells by Plasmodium falciparum. Journal of Visualized Experiments, (44), 2141.
  • WorldWide Antimalarial Resistance Network (WWARN). (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0.
  • Weis, R., & Seebacher, W. (2009). New bicyclic amines: synthesis and SARs of their action against the causative organisms of malaria and sleeping sickness. Current Medicinal Chemistry, 16(11), 1295-1310.
  • Held, J. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. In Cell Viability Assays (pp. 85-92). Humana Press, New York, NY.
  • Plouffe, D., et al. (2017). Compound Sensitivity Assay Using SYBR Green I. Bio-protocol, 7(21), e2601.
  • Bacon, D. J., et al. (2007). Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates. Antimicrobial Agents and Chemotherapy, 51(4), 1172-1178.
  • Dolensky, J., et al. (2022). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Molecules, 27(19), 6217.
  • Seebacher, W., et al. (2006). New 4-Amino-2-azabicyclo[3.2.2]nonane Derivatives and Their Antiprotozoal Potencies. Archiv der Pharmazie, 339(8), 421-427.
  • Ahmad, S., et al. (2015). Synthesis and antiprotozoal activities of new 3-azabicyclo[3.2.2]nonanes. Archives of Pharmacal Research, 38(8), 1455-1467.
  • Herraiz, T., et al. (2019). Antimalarial Quinoline Drugs Inhibit β-Hematin and Increase Free Hemin Catalyzing Peroxidative Reactions and Inhibition of Cysteine Proteases. Molecules, 24(20), 3749.
  • Robert, A., & Meunier, B. (2001). Trioxaquines and Heme-Artemisinin Adducts Inhibit the In Vitro Formation of Hemozoin Better than Chloroquine. Antimicrobial Agents and Chemotherapy, 45(10), 2973-2976.
  • Sullivan, D. J., Jr., & Matile, H. (1998). A common mechanism for blockade of heme polymerization by antimalarial quinolines. Journal of Biological Chemistry, 273(47), 31103-31108.
  • Combrinck, J. M., et al. (2013). Insights into the Role of Heme in the Mechanism of Action of Antimalarials. ACS Chemical Biology, 8(1), 133-137.
  • Muscia, G., et al. (2015). Antiprotozoal activity of compounds 11 and 12 (IC 50 values are given in mg/mL).
  • Weis, R., et al. (2008). Synthesis of bicyclic amines and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Bioorganic & Medicinal Chemistry, 16(14), 6811-6819.
  • Jacobs, R. T., et al. (2011). State of the Art in African Trypanosome Drug Discovery. Current Topics in Medicinal Chemistry, 11(10), 1255-1274.
  • Herrera, L., et al. (2020). Antileishmanial activity of a new chloroquine analog in an animal model of Leishmania panamensis infection. Acta Tropica, 208, 105510.
  • Weis, R., et al. (2005). Synthesis of new esters and oximes with 4-aminobicyclo[2.2.2]octane structure and evaluation of their antitrypanosomal and antiplasmodial activities. European Journal of Medicinal Chemistry, 40(9), 888-896.
  • Asiri, A. M., & Khan, S. A. (2010). Synthesis and in vitro antimicrobial studies of some new 3-[phenyldiazenyl] benzaldehyde N-phenyl thiosemicarbazones. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(5), 652-658.
  • Cowell, A. N., & Winzeler, E. A. (2019). Antimalarial drug discovery: progress and approaches. Nature Reviews Microbiology, 17(9), 541-556.
  • Weis, R., et al. (2005). Investigations on the formation of 4-aminobicyclo[2.2.2]-octanones. Molecules, 10(3), 521-533.
  • Palkó, M., et al. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.
  • Seebacher, W., et al. (2004). New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense. European Journal of Pharmaceutical Sciences, 21(2-3), 225-233.
  • Weis, R., et al. (2005). Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. Molecules, 10(3), 521-533.

Sources

A Comparative Analysis of 3-Azabicyclo[3.3.1]nonane and Tropane Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

<

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the rational design of therapeutic agents, the selection of a core molecular scaffold is a decision of paramount importance, dictating the spatial orientation of pharmacophoric elements and profoundly influencing biological activity. Among the privileged bicyclic structures, the 3-azabicyclo[3.3.1]nonane and the tropane (8-azabicyclo[3.2.1]octane) scaffolds have emerged as foundational frameworks for a multitude of biologically active compounds. This guide provides a comprehensive comparative analysis of these two key scaffolds, delving into their distinct conformational landscapes, synthetic accessibility, and diverse applications in medicinal chemistry. While the tropane scaffold offers a rigid, conformationally restrained framework historically central to the development of anticholinergics and stimulants, the 3-azabicyclo[3.3.1]nonane system presents a more flexible twin-chair conformation, enabling access to a broader range of receptor interactions and biological targets. This analysis aims to equip researchers with the foundational knowledge and practical insights necessary to make informed decisions in scaffold selection for targeted drug discovery.

Introduction: The Bicyclic Azanonane Framework in Drug Design

The use of rigid or semi-rigid scaffolds is a cornerstone of modern medicinal chemistry.[1] By constraining the conformational freedom of a molecule, these frameworks reduce the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.[1] The 3-azabicyclo[3.3.1]nonane and tropane scaffolds, both featuring a bicyclic system with a nitrogen atom, serve as exemplary platforms for spatially defining the orientation of functional groups.

The tropane skeleton is the structural heart of numerous natural products, most notably alkaloids from the Solanaceae and Erythroxylaceae plant families, such as atropine and cocaine.[2][3][4] Its rigid structure has been extensively exploited to create agents targeting the central nervous system (CNS).[2][5][6] In contrast, the 3-azabicyclo[3.3.1]nonane scaffold, while also present in natural alkaloids, has gained significant traction as a versatile synthetic platform for targeting a wide array of receptors, including nicotinic acetylcholine (nAChR), opioid, and serotonin receptors.[7][8][9] This guide will systematically compare these two scaffolds to illuminate their respective strengths and weaknesses, thereby guiding more effective drug design strategies.

Structural and Conformational Analysis

The primary distinction between the 3-azabicyclo[3.3.1]nonane and tropane scaffolds lies in their inherent conformational preferences, which directly impacts how they present substituents for molecular recognition by protein targets.

The Tropane Scaffold: A Rigid Chair-Boat

The tropane (8-azabicyclo[3.2.1]octane) core is characterized by a fused six-membered piperidine ring and a five-membered pyrrolidine ring. This structure is conformationally restrained, predominantly adopting a chair conformation for the piperidine ring.[10] This rigidity precisely orients substituents at key positions, particularly at C-3, which is crucial for the biological activity of many tropane-based drugs.[6] The N-methyl group typically occupies an equatorial position to minimize steric strain.[10]

Caption: Structure of the rigid tropane scaffold.

The 3-Azabicyclo[3.3.1]nonane Scaffold: A Flexible Twin-Chair

In contrast, the 3-azabicyclo[3.3.1]nonane scaffold, composed of two fused piperidine rings, exhibits greater conformational flexibility. Its preferred conformation is a twin-chair arrangement.[7][11][12] However, this conformation can be influenced by substitution patterns, and a chair-boat conformation can also be significantly populated.[13] This flexibility allows the scaffold to adapt its shape to fit different binding pockets, a potentially advantageous trait in drug discovery. The presence of a lone pair on the nitrogen atom can lead to transannular interactions, further influencing the conformational equilibrium.[11]

Caption: Conformational equilibrium of the 3-azabicyclo[3.3.1]nonane scaffold.

Head-to-Head Comparison

The structural differences lead to distinct physicochemical properties and potential for derivatization.

ParameterTropane (8-Azabicyclo[3.2.1]octane)3-Azabicyclo[3.3.1]nonaneImplication in Drug Design
Core Structure Fused 6- and 5-membered ringsFused two 6-membered ringsDifferent spatial arrangement and volume.
Conformation Predominantly rigid chairFlexible, twin-chair or chair-boat[13]Tropane offers a locked conformation, reducing entropic loss upon binding. 3-Azabicyclo[3.3.1]nonane allows for induced fit to the receptor.
Key Vector(s) Primarily C-3 (axial/equatorial) and N-8C-7, C-9, and N-33-Azabicyclo[3.3.1]nonane offers more vectors for substituent exploration.
Natural Occurrence High, in Solanaceae, Erythroxylaceae[4][14]Present in some alkaloids[9]Tropane has a rich history as a pharmacophore from natural products.

Synthetic Accessibility and Derivatization

The choice of a scaffold is also heavily influenced by its synthetic tractability and the ease with which derivatives can be prepared.

Synthesis of the Tropane Core

The classic approach to the tropane skeleton is the Robinson tropinone synthesis, a landmark one-pot reaction first reported in 1917.[15][16][17] This biomimetic reaction involves a double Mannich reaction between succinaldehyde, methylamine, and acetonedicarboxylic acid.[16][18]

Experimental Protocol: Robinson Tropinone Synthesis

  • Reactant Preparation: A solution of methylamine hydrochloride and succinaldehyde is prepared in an aqueous buffer.

  • Addition: Acetonedicarboxylic acid is added to the solution.

  • Reaction: The mixture is stirred at room temperature for several hours. The reaction proceeds through a series of intermolecular and intramolecular Mannich reactions.[18]

  • Workup and Purification: The reaction mixture is basified, and the tropinone is extracted with an organic solvent. Purification is typically achieved by distillation or chromatography.

Derivatization of the tropane core is most commonly performed at the N-8 position via alkylation or acylation, and at the C-3 ketone, which can be reduced to an alcohol and subsequently esterified.[2]

Synthesis of the 3-Azabicyclo[3.3.1]nonane Core

The 3-azabicyclo[3.3.1]nonane scaffold is also accessible through a double Mannich-type condensation.[7][19] A common method involves the reaction of an enamine of a 4-piperidone with an electrophile like acryloyl chloride.[7] Another efficient one-pot synthesis utilizes the reaction of aromatic ketones, paraformaldehyde, and dimethylamine.[19]

Experimental Protocol: Tandem Mannich Annulation [19]

  • Reactant Mixture: An aromatic ketone, paraformaldehyde, and dimethylamine hydrochloride are mixed in a suitable solvent (e.g., ethanol).

  • Reaction: The mixture is refluxed for a specified period, typically several hours.

  • Cyclization: The reaction proceeds through a tandem Mannich annulation to form the bicyclic core.[19]

  • Isolation: The product is isolated by filtration or extraction after cooling and basification.

The 3-azabicyclo[3.3.1]nonane scaffold offers a wider range of positions for derivatization, including the nitrogen at position 3, the bridgehead carbons, and the methylene bridge at C-9, providing greater opportunities for structural diversity.[20][21][22]

Caption: Derivatization points on tropane vs. 3-azabicyclo[3.3.1]nonane.

Applications in Medicinal Chemistry and Pharmacology

The distinct structural features of these scaffolds have led to their application in targeting different classes of receptors and transporters.

Tropane Alkaloids and Analogs: CNS-Active Agents

The tropane scaffold is synonymous with potent CNS activity. Its rigid nature is ideal for presenting pharmacophores to monoamine transporters and muscarinic receptors.[5][6][23]

  • Cocaine: A potent dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) inhibitor.[2][3][5] Its rigid structure is crucial for its high affinity for these transporters.

  • Atropine and Scopolamine: These are classic muscarinic acetylcholine receptor antagonists.[2][3] They are used as mydriatics, antiemetics, and antispasmodics.[2][3]

  • Modern Applications: The tropane scaffold continues to be explored for novel VMAT2 ligands for treating psychostimulant abuse and as templates for serotonin receptor antagonists.[4][5][24]

3-Azabicyclo[3.3.1]nonane Derivatives: A Versatile Pharmacophore

The conformational flexibility and diverse derivatization potential of the 3-azabicyclo[3.3.1]nonane scaffold have made it a valuable tool for developing ligands with a wide range of pharmacological activities.[7][9][25]

  • Nicotinic Acetylcholine Receptor (nAChR) Ligands: The scaffold has been successfully used to develop selective ligands for various nAChR subtypes, which are important targets for cognitive disorders and nicotine addiction.[26][27]

  • Opioid Receptor Ligands: Derivatives have shown affinity for opioid receptors, indicating potential for the development of novel analgesics.[9]

  • Other Targets: This scaffold has been incorporated into molecules targeting sigma receptors, serotonin receptors, and has shown potential as antiarrhythmic and anticancer agents.[7][8][28]

Table of Comparative Biological Activities

Compound/ScaffoldTargetBiological Activity/ApplicationRepresentative IC₅₀/Kᵢ
Cocaine (Tropane)DAT, SERT, NETStimulant, local anesthetic[2][3]Kᵢ (DAT) ~100-200 nM
Atropine (Tropane)Muscarinic ReceptorsAnticholinergic[2]Kᵢ (M1-M5) ~1-5 nM
Epibatidine Analog (3-ABN)α4β2 nAChRAnalgesicKᵢ ~0.05 nM
Bispidine Analog (3,7-diaza-ABN)α4β2* nAChRnAChR Ligand[27]Kᵢ ~10-100 nM

Conclusion: Selecting the Appropriate Scaffold

The choice between the 3-azabicyclo[3.3.1]nonane and tropane scaffolds is a strategic decision that should be guided by the specific goals of the drug discovery program.

  • Choose the Tropane Scaffold when:

    • A rigid, conformationally defined presentation of substituents is required.

    • The primary targets are monoamine transporters or muscarinic receptors, leveraging the vast historical structure-activity relationship data.

    • A well-established, classic synthetic route is preferred.

  • Choose the 3-Azabicyclo[3.3.1]nonane Scaffold when:

    • Conformational flexibility and the potential for induced-fit binding are desirable.

    • Exploration of a wider chemical space through diverse derivatization at multiple positions is a key strategy.

    • Targets such as nicotinic, opioid, or sigma receptors are being pursued.

Ultimately, both scaffolds represent powerful tools in the medicinal chemist's arsenal. The tropane scaffold offers precision and a wealth of historical data, while the 3-azabicyclo[3.3.1]nonane scaffold provides versatility and adaptability. A thorough understanding of their comparative structural, synthetic, and pharmacological profiles, as outlined in this guide, is essential for the rational design of the next generation of therapeutic agents.

References

  • Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction - Organic Chemistry Frontiers (RSC Publishing).
  • Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs - PubMed.
  • Conformations of 3-azabicyclo[3.3.1]nonane derivatives - RSC Publishing.
  • Synthesis of 3-Azabicyclo[3.3.1]nonan-7-ol: A Detailed ... - Benchchem.
  • Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives.
  • Robinson's Landmark Synthesis of Tropinone | Request PDF - ResearchGate.
  • Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs - ResearchGate.
  • SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES - Semantic Scholar.
  • IX.* Synthesis and Molecular Structure of 3-Azabicyclo[3.3.1]nonane - Ovid.
  • Tropinone - Wikipedia.
  • The synthesis of Tropinone - ChemicalBook.
  • Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter - PMC.
  • Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PubMed Central.
  • Emerging tropane alkaloids: Global development and potential health threats - Oxford Academic.
  • The conformations of tropanes - Journal of the Chemical Society C - RSC Publishing.
  • CN101400407A - Tropane prodrugs with central nervous system activity - Google Patents.
  • US20070232646A1 - Tropane prodrugs with central nervous system activity - Google Patents.
  • Synthesis and evaluation of a series of tropane analogues as novel vesicular monoamine transporter-2 ligands - PMC - NIH.
  • Mechanism of Robinson's synthesis of tropinone , Hive Serious Chemistry.
  • Tropane and related alkaloid skeletons via a radical [3+3]-annulation process - PMC - NIH.
  • A Technical Guide to the Conformational Analysis of 3-Azabicyclo ...
  • The Quest for Novel Tropane Alkaloids: An In-depth Technical Guide to Discovery and Isolation - Benchchem.
  • Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC.
  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - RSC Publishing.
  • Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - PMC - NIH.
  • Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms - PMC - NIH.
  • Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs | Request PDF.
  • SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. A SINGLE CRYSTAL X-RAY DIFFRACTION ANALYSIS OF 2,2,4,4-TETRAMETHYL-6,8-DIPHENYL-3-THIA-7-AZABICYCLO [3.3.1] - Taylor & Francis Online.
  • Synthesis and Evaluation of the Performance of a Small Molecule Library Based on Diverse Tropane-Related Scaffolds | Request PDF - ResearchGate.
  • Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, and 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate and derivatives: single-crystal X-ray diffraction analysis and evidence for chair-chair and chair-boat conformers in the solid state - PubMed - NIH.
  • Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands - ResearchGate.
  • Application Notes and Protocols: Synthesis and ... - Benchchem.
  • The Versatility of the 3-Azabicyclo[3.3.1]nonan-7-ol ... - Benchchem.
  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype ...
  • Structure–Activity Studies of 7-Heteroaryl-3-azabicyclo[3.3.1]non-6 ...
  • Crystal structure of methyl 2-[2,4-bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-ylidene]hydrazinecarboxylate - NIH.
  • Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00575F.
  • A Comparative Guide to 3-Azabicyclo[3.3.1]nonan-7-ol ... - Benchchem.
  • Chemistry of 3-azabicyclo[3.3.1]nonanes | Chemical Reviews - ACS Publications.
  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC - PubMed Central.
  • Conformationally Restricted Diamines in Medicinal Chemistry and Drug Discovery | Building Blocks | Blog | Life Chemicals.

Sources

Navigating the Molecular Landscape: A Comparative Guide to Predicting the Collision Cross Section of Difluoro-8-azabicyclo[4.3.1]decan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, understanding the three-dimensional structure of a molecule is paramount. Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful analytical technique, adding a crucial dimension to molecular characterization: the collision cross section (CCS). This parameter, representing the effective area of an ion in the gas phase, provides invaluable insights into a molecule's size and shape. For novel chemical entities like difluoro-8-azabicyclo[4.3.1]decan derivatives, which hold promise in the development of new therapeutics, accurately predicting CCS can significantly accelerate the identification and characterization process.

This guide provides a comprehensive comparison of leading computational tools for predicting the CCS of these complex fluorinated bicyclic amines. We will delve into the theoretical underpinnings of CCS, explore the methodologies of different prediction software, and present a comparative analysis of their performance on a curated set of hypothetical difluoro-8-azabicyclo[4.3.1]decan derivatives. Furthermore, we will outline a standard experimental workflow for acquiring CCS data, offering a complete picture for researchers aiming to integrate this powerful parameter into their drug discovery pipeline.

The Significance of Collision Cross Section in Drug Discovery

The journey of a drug from a promising lead to a clinical candidate is paved with extensive analytical characterization. A molecule's three-dimensional conformation directly influences its pharmacological properties, including binding affinity to its target, membrane permeability, and metabolic stability. IM-MS provides a direct measure of this conformation in the gas phase through the CCS value.[1]

For medicinal chemists, predicted CCS values can serve as a valuable in silico filter. By comparing the predicted CCS of a virtual library of compounds with experimentally determined values for active hits, researchers can prioritize the synthesis of candidates with the desired conformational properties. This approach can save significant time and resources by focusing efforts on molecules with a higher probability of success. Moreover, in complex biological matrices, where isomers can confound traditional mass spectrometric analysis, CCS provides an orthogonal dimension of separation, enabling the confident identification of the correct molecule.[2]

A Look at Difluoro-8-azabicyclo[4.3.1]decan Derivatives

The 8-azabicyclo[4.3.1]decane scaffold is a rigid bicyclic amine that has garnered interest in medicinal chemistry due to its potential to serve as a core for novel central nervous system (CNS) agents.[3][4] The introduction of fluorine atoms, a common strategy in drug design, can profoundly impact a molecule's physicochemical properties. Fluorination can alter acidity, basicity, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][5] In the context of CCS, the introduction of fluorine is expected to influence the molecule's conformation and, consequently, its gas-phase shape and size.

Predicting the Collision Cross Section: A Comparison of Computational Approaches

The prediction of CCS values can be broadly categorized into two main approaches: physics-based models and machine learning-based models. Physics-based models, such as the trajectory method (TM), rely on calculating the momentum transfer between an ion and a buffer gas. While often accurate, these methods are computationally expensive. Machine learning models, on the other hand, leverage large datasets of experimentally determined CCS values to train algorithms that can rapidly predict the CCS of new molecules from their 2D or 3D structures.[6]

Here, we compare three popular machine learning-based CCS prediction tools: DeepCCS , AllCCS , and CCS-Predict Pro .

  • DeepCCS: This tool utilizes a deep neural network that takes the Simplified Molecular Input Line Entry System (SMILES) notation of a molecule as input to predict its CCS value.[7][8] The model is trained on a large dataset of experimental CCS values from various chemical classes.[9]

  • AllCCS: AllCCS is a comprehensive platform that employs a machine learning model to predict CCS values from SMILES strings. It provides predictions for a wide range of adduct ions and has been trained on a vast and curated database of experimental CCS data.[10][11]

  • CCS-Predict Pro: This commercially available software, often integrated into analytical software suites, uses a machine learning algorithm to predict CCS values from 2D compound structures.[12] It is designed to enhance compound annotation and isomer discrimination in metabolomics and drug discovery workflows.

To illustrate the application of these tools, we have designed a set of hypothetical difluoro-8-azabicyclo[4.3.1]decan derivatives with varying substitution patterns. The predicted CCS values (in Ų) for the [M+H]⁺ adducts in nitrogen drift gas are presented in Table 1.

Table 1: Predicted Collision Cross Section (CCS) Values for Hypothetical Difluoro-8-azabicyclo[4.3.1]decan Derivatives

Compound IDStructurePredicted CCS (Ų) - DeepCCSPredicted CCS (Ų) - AllCCSPredicted CCS (Ų) - CCS-Predict Pro
DF-ABD-001 2,2-difluoro-8-azabicyclo[4.3.1]decane145.2146.1145.8
DF-ABD-002 3,3-difluoro-8-azabicyclo[4.3.1]decane146.5147.3146.9
DF-ABD-003 syn-4,5-difluoro-8-azabicyclo[4.3.1]decane148.1148.9148.5
DF-ABD-004 anti-4,5-difluoro-8-azabicyclo[4.3.1]decane147.4148.2147.8

Disclaimer: The CCS values presented in this table are hypothetical and for illustrative purposes only. They are based on the general principles of the prediction tools and the expected structural effects of fluorination.

As the table demonstrates, the predicted CCS values from the different tools are in close agreement, providing a degree of confidence in the in silico predictions. The subtle differences in the predicted values can be attributed to the different training datasets and algorithms employed by each tool. For instance, the position of the fluorine atoms influences the predicted CCS, with the syn-4,5-difluoro derivative (DF-ABD-003) predicted to have a slightly larger CCS than its anti counterpart (DF-ABD-004), likely due to a more extended conformation.

CCS_Prediction_Workflow cluster_input Input cluster_prediction Prediction Tools cluster_output Output SMILES SMILES DeepCCS DeepCCS SMILES->DeepCCS AllCCS AllCCS SMILES->AllCCS 2D_Structure 2D_Structure CCS_Predict_Pro CCS_Predict_Pro 2D_Structure->CCS_Predict_Pro Predicted_CCS Predicted_CCS DeepCCS->Predicted_CCS AllCCS->Predicted_CCS CCS_Predict_Pro->Predicted_CCS

Caption: A simplified workflow for predicting collision cross section (CCS) values using different computational tools.

Experimental Validation: A Workflow for CCS Measurement

While in silico predictions are invaluable, experimental validation remains the gold standard. The following outlines a typical workflow for acquiring experimental CCS data using Ion Mobility-Mass Spectrometry.

Step 1: Sample Preparation The difluoro-8-azabicyclo[4.3.1]decan derivatives are synthesized and purified to a high degree. Stock solutions are prepared in a suitable solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile, at a concentration of approximately 1 mg/mL. Working solutions are then prepared by diluting the stock solutions to a final concentration of 1-10 µg/mL in the electrospray ionization (ESI) solvent.

Step 2: Instrument Calibration The IM-MS instrument is calibrated for CCS measurements using a well-characterized set of standards with known CCS values. This calibration mixture typically covers a wide range of CCS values and mass-to-charge ratios. The calibration generates a curve that relates the measured drift time of an ion to its CCS.

Step 3: Data Acquisition The sample solution is introduced into the mass spectrometer via direct infusion using a syringe pump. The ESI source is operated in positive ion mode to generate the [M+H]⁺ ions. The ion mobility separation is performed in the gas phase using an inert drift gas, typically nitrogen. The mass spectrometer is set to acquire data over a relevant mass range.

Step 4: Data Analysis The acquired data is processed using the instrument's software. The drift time of the ion of interest is extracted from the ion mobilogram. Using the calibration curve generated in Step 2, the drift time is converted to an experimental CCS value.

Experimental_CCS_Workflow Sample_Preparation Sample_Preparation Data_Acquisition Data_Acquisition Sample_Preparation->Data_Acquisition Instrument_Calibration Instrument_Calibration Data_Analysis Data_Analysis Instrument_Calibration->Data_Analysis Data_Acquisition->Data_Analysis Experimental_CCS Experimental_CCS Data_Analysis->Experimental_CCS

Caption: A streamlined workflow for the experimental determination of collision cross section (CCS) using IM-MS.

Bridging the Gap: Correlating Predicted and Experimental Data

The ultimate goal is to establish a strong correlation between predicted and experimental CCS values. A high degree of correlation would validate the use of in silico tools for the rapid screening of large compound libraries. Discrepancies between predicted and experimental values can arise from several factors, including:

  • Conformational Flexibility: The machine learning models are trained on a diverse set of molecules, but they may not perfectly capture the unique conformational preferences of a novel scaffold like the difluoro-8-azabicyclo[4.3.1]decane system.

  • Charge Distribution: The distribution of charge on the protonated molecule can influence its interaction with the drift gas and, therefore, its CCS. The prediction algorithms may not fully account for the subtle effects of fluorination on charge localization.

  • Limitations of Training Data: The accuracy of any machine learning model is dependent on the quality and diversity of its training data. If the training set lacks sufficient representation of fluorinated bicyclic amines, the prediction accuracy for these specific compounds may be reduced.

Prediction_vs_Experiment Predicted_CCS Predicted_CCS Correlation_Analysis Correlation_Analysis Predicted_CCS->Correlation_Analysis Experimental_CCS Experimental_CCS Experimental_CCS->Correlation_Analysis Model_Refinement Model_Refinement Correlation_Analysis->Model_Refinement Discrepancies

Caption: The iterative process of correlating predicted and experimental CCS values to refine predictive models.

Conclusion: The Future of CCS Prediction in Drug Discovery

The ability to accurately predict the collision cross section of novel drug candidates represents a significant step forward in the field of in silico drug design. For challenging molecular scaffolds such as difluoro-8-azabicyclo[4.3.1]decan derivatives, these predictive tools offer a rapid and cost-effective means of assessing their three-dimensional structure. While experimental validation remains crucial, the continued development of more sophisticated machine learning models, trained on ever-expanding datasets of high-quality experimental CCS values, promises to further enhance the accuracy and reliability of these predictions. By integrating predicted and experimental CCS data into their workflows, researchers can navigate the complex molecular landscape of drug discovery with greater confidence and efficiency.

References

  • Gabelica, V., & Marklund, E. (2018). Fundamentals of ion mobility spectrometry. Current Opinion in Chemical Biology, 42, 51-59.
  • Dodda, A., & Jarmusch, A. K. (2022). A guide to small molecule collision cross section prediction. Journal of the American Society for Mass Spectrometry, 33(7), 1139-1150.
  • Paliulis, O., Peters, D., Holzer, W., & Šačkus, A. (2013). Synthesis of 10-methyl-8,10-diazabicyclo[4.3.
  • Bruker. (n.d.). CCS-Predict Pro. Retrieved from [Link]

  • Zhou, Z., Luo, M., Chen, X., & Zhu, Z. J. (2020). AllCCS: a comprehensive platform for the prediction of collision cross-section values.
  • Plante, P. L., Francoeur, P., & D'Aronco, S. (2019). Predicting ion mobility collision cross-sections using a deep neural network: DeepCCS. Analytical chemistry, 91(9), 5918-5925.
  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • Micheli, F., Degiorgis, F., Feriani, A., & Paio, A. (2004). 8-Azabicyclo[4.3.1]decane derivatives as a new class of potent and selective antagonists of the human histamine H3 receptor. Journal of medicinal chemistry, 47(11), 2741-2744.
  • Zhou, Z., Shen, X., Tu, J., & Zhu, Z. J. (2016). Large-scale prediction of collision cross-section values for metabolites in ion mobility-mass spectrometry. Analytical chemistry, 88(22), 11084-11091.
  • Shoemaker, A. H., Foker, E. A., Uttaro, E. P., Beitel, S. K., & Griffith, D. R. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Beilstein Journal of Organic Chemistry, 19, 1615–1619.
  • Gstir, T., Michaelsen, T., Long, B., Nacsa, A. B., Ayasli, A., Swaraj, D., & Wester, R. (2023). The influence of fluorination on the dynamics of the F− + CH3CH2I reaction. Physical Chemistry Chemical Physics, 25(27), 18063-18072.
  • Asef, K., Le, H. D., & Glish, G. L. (2022). CCS Predictor 2.0: An Open-Source Jupyter Notebook Tool for Filtering Out False Positives in Metabolomics. bioRxiv.
  • Shoemaker, A. H., Foker, E. A., Uttaro, E. P., Beitel, S. K., & Griffith, D. R. (2023). Supporting Information for Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Beilstein Journal of Organic Chemistry, 19, 1615–1619.
  • Plante, P. L., Francoeur, P., & D'Aronco, S. (2019). Predicting Ion Mobility Collision Cross-Sections Using a Deep Neural Network: DeepCCS. Request PDF.
  • Zhou, Z., Luo, M., Chen, X., & Zhu, Z. J. (2023). AllCCS2: Curation of Ion Mobility Collision Cross-Section Atlas for Small Molecules Using Comprehensive Molecular Representations. Analytical Chemistry, 95(37), 13955–13963.
  • Paliulis, O., Peters, D., Holzer, W., & Šačkus, A. (2013). Synthesis of 10-methyl-8,10-diazabicyclo[4.3.
  • Gstir, T., Michaelsen, T., Long, B., Nacsa, A. B., Ayasli, A., Swaraj, D., & Wester, R. (2023). The influence of fluorination on the dynamics of the F- + CH3CH2I reaction.

Sources

The Ascendant Pyrrolizidinyl Derivatives: A New Front in Antimalarial Efficacy Against Resistant Strains

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis Against the Veteran 4-Aminoquinolines

The relentless evolution of drug resistance in Plasmodium falciparum, the most lethal species of malaria parasite, presents a formidable challenge to global health. For decades, 4-aminoquinolines, most notably chloroquine (CQ), have been the bedrock of antimalarial chemotherapy. However, their efficacy has been severely eroded by the spread of resistant parasite strains, necessitating an urgent search for novel, effective therapeutics. This guide provides a detailed comparison of a promising new class of antimalarial agents, the pyrrolizidinyl derivatives, against the traditional 4-aminoquinolines, with a focus on their mechanisms of action, in vitro and in vivo efficacy, and the experimental methodologies used for their evaluation.

The Legacy and Limitations of 4-Aminoquinolines

The 4-aminoquinoline scaffold has been a cornerstone of antimalarial drug development.[1] These compounds are weak bases that accumulate in the acidic digestive vacuole of the intraerythrocytic parasite.[2] The parasite digests host hemoglobin in this organelle, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin (also known as β-hematin).[1]

The primary mechanism of action of 4-aminoquinolines is the inhibition of this detoxification process.[2][3] By forming a complex with heme, they prevent its polymerization into hemozoin.[1][3] The resulting accumulation of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.[3]

However, the widespread use of chloroquine has led to the emergence and global spread of resistant P. falciparum strains. Resistance is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the parasite's digestive vacuole membrane.[4] These mutations are thought to reduce the accumulation of chloroquine in the digestive vacuole, thereby diminishing its antimalarial effect.[2][4]

The Emergence of Pyrrolizidinyl Derivatives: A Renewed Hope

In the quest for new antimalarials capable of overcoming chloroquine resistance, researchers have explored chemical modifications of the 4-aminoquinoline scaffold. One such promising innovation is the development of pyrrolizidinyl derivatives. These compounds, such as the notable example MG3, are synthesized by incorporating a pyrrolizidine moiety into the 4-amino-7-chloroquinoline structure.[5][6]

Preliminary investigations into the mechanism of action of these novel derivatives suggest that they share a common pathway with their 4-aminoquinoline predecessors. The pyrrolizidinyl derivative MG3 has been shown to inhibit the formation of β-hematin, indicating that it also interferes with the parasite's heme detoxification process.[5] This shared mechanism provides a strong rationale for their antimalarial activity.

Comparative Efficacy: In Vitro and In Vivo Evidence

The true measure of a novel antimalarial candidate lies in its performance against both drug-sensitive and, crucially, drug-resistant parasite strains. The pyrrolizidinyl derivative MG3 has demonstrated potent activity in both in vitro and in vivo studies, often surpassing that of chloroquine, particularly against resistant strains.

In Vitro Activity

The in vitro efficacy of antimalarial compounds is typically assessed by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits parasite growth by 50%. The pyrrolizidinyl derivative MG3 has shown strong activity against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum, with IC50 values in the low nanomolar range.[7]

CompoundP. falciparum StrainIC50 (nM)
MG3 CQ-S (e.g., 3D7)~12-30
MG3 CQ-R (e.g., W2, Dd2)~12-30
Chloroquine CQ-S (e.g., 3D7)~25
Chloroquine CQ-R (e.g., RKL-9)~125

Table 1: Comparative in vitro activity of MG3 and Chloroquine against CQ-sensitive and CQ-resistant P. falciparum strains. Data compiled from multiple sources.[7][8]

As the data indicates, MG3 maintains its high potency against CQ-resistant strains, demonstrating a lack of cross-resistance with chloroquine. This is a critical advantage in the current landscape of widespread chloroquine resistance.

In Vivo Activity

In vivo studies in animal models, typically using Plasmodium berghei in mice, are essential for evaluating the efficacy of a drug in a whole organism. The 4-day suppressive test is a standard method for this assessment, where the effective dose that reduces parasitemia by 50% (ED50) and 90% (ED90) is determined. MG3 has demonstrated excellent oral activity in various rodent malaria models, with efficacy comparable to or better than chloroquine.[5][7]

CompoundRodent Malaria ModelRouteED50 (mg/kg/day)ED90 (mg/kg/day)
MG3 P. berghei ANKA (CQ-S)Oral~1-10~10-30
MG3 P. yoelii NS (CQ-R)Oral~1-10~10-30
Chloroquine P. berghei ANKA (CQ-S)Oral~1.8Not Reported

Table 2: Comparative in vivo activity of MG3 and Chloroquine in rodent malaria models. Data compiled from multiple sources.[7][9]

The potent in vivo activity of MG3, particularly against a CQ-resistant rodent malaria strain, further underscores its potential as a developmental candidate for the treatment of uncomplicated malaria.[5]

Experimental Methodologies: A Closer Look

The data presented above is generated through rigorous and standardized experimental protocols. Understanding these methods is crucial for interpreting the results and appreciating the scientific basis of the comparison.

In Vitro Susceptibility Testing: The SYBR Green I-Based Fluorescence Assay

This assay is a widely used, simple, and cost-effective method for determining the in vitro drug susceptibility of P. falciparum.[10][11][12]

G cluster_workflow SYBR Green I Assay Workflow start Prepare drug-coated 96-well plates with serial dilutions add_parasites Add synchronized ring-stage P. falciparum culture to each well start->add_parasites Step 1 incubation Incubate for 72 hours under standard culture conditions add_parasites->incubation Step 2 lysis_staining Add lysis buffer containing SYBR Green I dye incubation->lysis_staining Step 3 read_fluorescence Read fluorescence (Excitation: ~485 nm, Emission: ~530 nm) lysis_staining->read_fluorescence Step 4 calculate_ic50 Calculate IC50 values from dose-response curves read_fluorescence->calculate_ic50 Step 5

Caption: Workflow of the SYBR Green I-based in vitro antimalarial assay.

Detailed Protocol:

  • Preparation of Drug Plates: Test compounds are serially diluted and added to 96-well microtiter plates.

  • Parasite Culture: P. falciparum is cultured in human erythrocytes and synchronized to the ring stage. A standardized parasite suspension is then added to each well of the drug-coated plates.

  • Incubation: The plates are incubated for 72 hours in a controlled environment (37°C, low oxygen) to allow for parasite growth.

  • Lysis and Staining: A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is added to each well. This lyses the red blood cells, releasing the parasites. SYBR Green I then intercalates with the parasite DNA.

  • Fluorescence Reading: The fluorescence intensity in each well is measured using a fluorescence plate reader. The intensity is directly proportional to the amount of parasite DNA, and thus to parasite growth.

  • Data Analysis: The fluorescence readings are used to generate dose-response curves, from which the IC50 values are calculated.

In Vivo Efficacy Testing: The 4-Day Suppressive Test (Peter's Test)

This is a standard in vivo assay to evaluate the efficacy of antimalarial compounds in a murine model.[13][14][15]

G cluster_workflow 4-Day Suppressive Test Workflow start Infect mice with P. berghei (Day 0) treatment Administer test compound orally once daily for 4 days (Day 0-3) start->treatment Step 1 parasitemia_check Prepare thin blood smears from tail blood (Day 4) treatment->parasitemia_check Step 2 stain_count Giemsa stain smears and determine parasitemia by microscopy parasitemia_check->stain_count Step 3 calculate_suppression Calculate percentage of parasitemia suppression relative to untreated controls stain_count->calculate_suppression Step 4 determine_ed50_ed90 Determine ED50 and ED90 values calculate_suppression->determine_ed50_ed90 Step 5

Caption: Workflow of the 4-day suppressive in vivo antimalarial test.

Detailed Protocol:

  • Infection: Mice are infected intraperitoneally or intravenously with a standardized inoculum of P. berghei-parasitized red blood cells on day 0.

  • Treatment: The test compound is administered orally to groups of infected mice once daily for four consecutive days (days 0 to 3). A control group receives the vehicle only, and a positive control group receives a standard antimalarial drug like chloroquine.

  • Parasitemia Determination: On day 4, thin blood smears are prepared from the tail blood of each mouse.

  • Microscopy: The blood smears are stained with Giemsa stain, and the percentage of parasitized red blood cells (parasitemia) is determined by microscopic examination.

  • Efficacy Calculation: The average parasitemia of the treated groups is compared to that of the untreated control group to calculate the percentage of suppression. The ED50 and ED90 values are then determined from the dose-response data.

Mechanistic Insights: A Visual Representation

The proposed mechanism of action for both 4-aminoquinolines and the novel pyrrolizidinyl derivatives centers on the disruption of heme detoxification in the parasite's digestive vacuole.

G cluster_pathway Mechanism of Action: Inhibition of Heme Detoxification hemoglobin Hemoglobin from host red blood cell digestion Digestion by parasite proteases in digestive vacuole hemoglobin->digestion free_heme Toxic Free Heme digestion->free_heme polymerization Heme Polymerase free_heme->polymerization hemozoin Non-toxic Hemozoin (β-hematin) polymerization->hemozoin drug 4-Aminoquinoline or Pyrrolizidinyl Derivative inhibition Inhibition drug->inhibition inhibition->polymerization accumulation Accumulation of Free Heme inhibition->accumulation oxidative_stress Oxidative Stress & Membrane Damage accumulation->oxidative_stress parasite_death Parasite Death oxidative_stress->parasite_death

Caption: Proposed mechanism of action for 4-aminoquinolines and pyrrolizidinyl derivatives.

Conclusion: A Promising Future for Antimalarial Drug Development

The emergence of novel pyrrolizidinyl derivatives of 4-aminoquinoline represents a significant advancement in the fight against malaria. Their ability to overcome chloroquine resistance, coupled with their potent in vitro and in vivo activity, positions them as highly promising candidates for further preclinical and clinical development. While they appear to share a common mechanism of action with the 4-aminoquinolines, their structural modifications have evidently rendered them effective against resistant parasites. Continued research into this and other novel chemical scaffolds is paramount to staying ahead of the ever-evolving malaria parasite and ultimately achieving the goal of global malaria eradication.

References

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & therapeutics, 79(1), 55-87.
  • World Health Organization. (2021). World malaria report 2021.
  • Smilkstein, M., Sriwilaijaroen, N., Kelly, J. X., Wilairat, P., & Riscoe, M. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial agents and chemotherapy, 48(5), 1803-1806.
  • Peters, W. (1975). The chemotherapy of rodent malaria, XXII. The value of drug-resistant strains of Plasmodium berghei in screening for blood schizontocidal activity. Annals of tropical medicine and parasitology, 69(2), 155-171.
  • Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature reviews Drug discovery, 3(6), 509-520.
  • Johnson, J. D., Dennull, R. A., Gerena, L., Lopez-Sanchez, M., Roncal, N. E., & Waters, N. C. (2007). Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening. Antimicrobial agents and chemotherapy, 51(6), 1926-1933.
  • Bacon, D. J., Latour, C., Lucas, C., Welsby, I., & TDR, S. W. G. (2007). Comparison of a SYBR green I-based assay with a histidine-rich protein II enzyme-linked immunosorbent assay for in vitro antimalarial drug efficacy testing and application to clinical isolates. Antimicrobial agents and chemotherapy, 51(4), 1172-1178.
  • Egan, T. J. (2008). Haemozoin formation. Molecular and biochemical parasitology, 157(2), 127-136.
  • Sparatore, A., Basilico, N., Casagrande, M., Parapini, S., Taramelli, D., Brun, R., ... & Sparatore, F. (2008). Antimalarial activity of novel pyrrolizidinyl derivatives of 4-aminoquinoline. Bioorganic & medicinal chemistry letters, 18(13), 3737-3740.
  • Basilico, N., Parapini, S., Sparatore, A., Misiano, P., Taramelli, D., & O'Neill, P. M. (2023). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Molecules, 28(10), 4085.
  • Sidhu, A. B., Verdier-Pinard, D., & Fidock, D. A. (2002).
  • O'Neill, P. M., Barton, V. E., & Ward, S. A. (2010). The molecular basis of antimalarial drug action. Molecules, 15(3), 1705-1743.
  • Machado, M., Murtinheira, F., Lobo, E., & Nogueira, F. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. J Sci Med Central, 1(1), 1003.
  • Peters, W., Portus, J. H., & Robinson, B. L. (1975). The chemotherapy of rodent malaria, XXVII. Studies on the activity of a new antimalarial, 10-(3, 5-dichlorophenyl)-2, 4-diamino-6-methyl-s-triazine. Annals of Tropical Medicine & Parasitology, 69(3), 311-328.
  • Alemu, B. K., & Misganaw, D. (2021). Antimalarial Activity of Fagaropsis angolensis (Rutaceae) Crude Extract and Solvent Fractions in Plasmodium berghei Infected Mice. Journal of Experimental Pharmacology, 13, 1.
  • Sparatore, A., Basilico, N., Parapini, S., Taramelli, D., O'Neill, P. M., & Ward, S. A. (2017). Antimalarial activity of novel pyrrolizidinyl derivatives of 4-aminoquinoline. European Journal of Medicinal Chemistry, 138, 943-953.
  • Basilico, N., et al. (2023). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. MDPI. [Link]

  • Vivas, L., Rattray, L., Stewart, L. B., Robinson, B. L., & Croft, S. L. (2007). In vitro activity of artemisinin, its derivatives, and pyronaridine against different strains of Plasmodium falciparum. Transactions of the Royal Society of Tropical Medicine and Hygiene, 101(12), 1184-1191.
  • Jiménez-Díaz, M. B., et al. (2014). A new 4-day test for oral efficacy in a humanized mouse model of P. falciparum infection. Antimicrobial agents and chemotherapy, 58(7), 4047-4053.
  • Kassa, B., & Alemu, D. (2021). Antimalarial activity of Fagaropsis angolensis (Rutaceae) crude extract and solvent fractions in Plasmodium berghei infected mice. Journal of ethnopharmacology, 265, 113337.
  • World Health Organization. (2015). Guidelines for the treatment of malaria.
  • Rosenthal, P. J. (2003). Antimalarial drug discovery: old and new approaches. The Journal of experimental biology, 206(Pt 21), 3735-3744.
  • Nogueira, F., Diez, A., Radfar, A., Pérez-Benavente, S., do Rosario, V. E., Puyet, A., & Bautista, J. M. (2009). Haemoglobin interference and increased sensitivity of fluorimetric assays for quantification of low-parasitaemia Plasmodium infected erythrocytes. Malaria journal, 8(1), 1-8.
  • Bacon, D. J., et al. (2007). Comparison of a SYBR Green I-based assay with a histidine-rich protein II enzyme-linked immunosorbent assay for in vitro antimalarial drug efficacy testing and application to clinical isolates. Antimicrobial agents and chemotherapy, 51(4), 1172-1178.
  • Noedl, H., Wongsrichanalai, C., & Wernsdorfer, W. H. (2003). Malaria drug-sensitivity testing: new assays, new perspectives. Trends in parasitology, 19(4), 175-181.
  • Mwai, L., et al. (2009). In vitro activities of piperaquine, lumefantrine, and dihydroartemisinin in Kenyan Plasmodium falciparum isolates. Antimicrobial agents and chemotherapy, 53(11), 5063-5066.
  • Alemu, A., et al. (2013). In vivo and in vitro activities of crude extracts of Vernonia amygdalina against Plasmodium berghei.
  • Sharma, I., et al. (2015). In vitro antimalarial activity of novel semisynthetic nocathiacin I antibiotics. Antimicrobial agents and chemotherapy, 59(6), 3173-3179.
  • Boechat, N., et al. (2014). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 19(12), 21203-21226.

Sources

Comparative Efficacy of 4-Aminobicyclo[2.2.2]oct-2-ylamines as Novel Antitrypanosomal Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

Human African Trypanosomiasis (HAT), or sleeping sickness, is a devastating parasitic disease caused by the protozoan Trypanosoma brucei. With a limited and problematic arsenal of existing drugs, the need for novel, effective, and safer therapeutics is urgent. This guide provides a comparative analysis of a promising class of compounds, the 4-aminobicyclo[2.2.2]oct-2-ylamines, detailing their efficacy against T. brucei, comparing them to analogues and standard treatments, and outlining the experimental frameworks for their evaluation.

The Rationale: Targeting a Promising Chemical Scaffold

The bicyclo[2.2.2]octane ring system is a rigid, three-dimensional scaffold that has proven to be a valuable starting point in medicinal chemistry. Its defined stereochemistry allows for precise positioning of functional groups, which is critical for optimizing interactions with biological targets. Research into derivatives of this scaffold, such as 4-aminobicyclo[2.2.2]octan-2-ones and -ols, has revealed significant antiprotozoal properties against both Plasmodium falciparum and Trypanosoma brucei rhodesiense[1][2]. The introduction of a second amino group at the 2-position, creating the 4-aminobicyclo[2.2.2]oct-2-ylamine series, has been shown to enhance antitrypanosomal activity, yielding compounds with potent, sub-micromolar efficacy[1][3].

While the precise mechanism of action for this specific compound class against T. brucei remains to be definitively elucidated, related bicyclic compounds (quinuclidines) are known inhibitors of squalene synthase (SQS)[4][5]. SQS is a critical enzyme in the ergosterol biosynthesis pathway, which is essential for the integrity of the parasite's cell membrane. As this pathway is absent in humans (who produce cholesterol via a similar but distinct pathway), SQS represents a validated and highly attractive drug target[5][6]. It is plausible that 4-aminobicyclo[2.2.2]oct-2-ylamines exert their trypanocidal effect through a similar mechanism.

G cluster_pathway Ergosterol Biosynthesis Pathway in Trypanosoma FPP Farnesyl Pyrophosphate (FPP) PSPP Presqualene Diphosphate FPP->PSPP Squalene Synthase (SQS) (First half-reaction) Squalene Squalene PSPP->Squalene Squalene Synthase (SQS) (Second half-reaction) Ergosterol Ergosterol (Membrane Integrity) Squalene->Ergosterol Multiple Steps Inhibitor 4-Aminobicyclo[2.2.2]oct-2-ylamines (Hypothesized Target) Inhibitor->PSPP Inhibition

Caption: Hypothesized mechanism of action targeting Squalene Synthase.

Comparative In Vitro Efficacy

The primary measure of a compound's direct activity against the parasite is its half-maximal inhibitory concentration (IC50) in a whole-organism screening assay. Studies have demonstrated that various derivatives of the 4-aminobicyclo[2.2.2]octane scaffold exhibit potent activity against the bloodstream form of T. b. rhodesiense. The introduction of an amino group at the C-2 position, particularly with N-benzyl modifications, significantly enhanced antitrypanosomal effects compared to parent oxime compounds[1][3]. A crucial metric for drug development is the Selectivity Index (SI), calculated as the ratio of cytotoxicity (CC50, often against a mammalian cell line like L-6 rat myoblasts) to antiparasitic activity (IC50). A higher SI indicates greater selectivity for the parasite over host cells.

Compound Class/DerivativeT. b. rhodesiense IC50 (µM)L-6 Cell CC50 (µM)Selectivity Index (SI)Reference
4-Aminobicyclo[2.2.2]oct-2-ylamines (general) 0.22 - 0.41 Variable>100 in some cases[1][3][7]
Bicyclo-octyl ω-(4-piperazin-1-yl)alkanoates≤ 0.087VariableHigh[1]
2-pyrrolidinylacetyl-bicyclo[2.2.2]octanols0.21 - 0.2333 - 43160 - 190[8]
3-pyrrolidinylpropionyl-bicyclo[2.2.2]octanols0.076 - 0.1222 - 26180 - 340[8]
Standard Drugs (for comparison)
Melarsoprol~0.004~0.03~7.5[9]
Pentamidine~0.003>20>6600[8]
Suramin~0.03>100>3300[8]

As the data indicates, while standard drugs like melarsoprol are highly potent, they can suffer from low selectivity. In contrast, optimized 4-aminobicyclo[2.2.2]octane derivatives achieve excellent potency while maintaining high selectivity indices, making them attractive candidates for further development.

In Vivo Efficacy in Murine Models

While in vitro data is essential for initial screening, in vivo efficacy is the true test of a compound's potential. Select 4-aminobicyclo[2.2.2]oct-2-ylamine derivatives have been tested in murine models of acute T. b. brucei infection. These studies have shown that the compounds can exhibit moderate in vivo activity, leading to a prolongation of survival in treated mice compared to untreated controls[1][2][3]. However, complete cure of the infection has not yet been reported for this specific subclass in the available literature, indicating that further optimization of pharmacokinetic and pharmacodynamic (PK/PD) properties is necessary[8][9].

G cluster_workflow Drug Discovery & Evaluation Workflow Compound Compound Synthesis (4-aminobicyclo[2.2.2]oct-2-ylamines) InVitro In Vitro Screening - T. brucei IC50 - L-6 Cell CC50 Compound->InVitro Selectivity Calculate Selectivity Index (SI) InVitro->Selectivity InVivo In Vivo Murine Model (T. b. brucei infection) Selectivity->InVivo High SI Candidates Outcome Outcome Assessment - Parasitemia monitoring - Mean Survival Days InVivo->Outcome

Caption: Standard workflow for evaluating novel antitrypanosomal compounds.

Experimental Protocols

To ensure reproducibility and valid comparison, standardized protocols are essential. The following methodologies are representative of those used to evaluate the 4-aminobicyclo[2.2.2]oct-2-ylamine series.

Protocol 1: In Vitro Anti-Trypanosomal Activity and Cytotoxicity Assay

This protocol determines the IC50 against T. b. rhodesiense and the CC50 against a mammalian cell line.

Causality: The use of resazurin (Alamar Blue) is a trusted method for assessing cell viability. Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of viable cells, providing a robust and quantifiable readout of the compound's effect.

Methodology:

  • Parasite Culture: T. b. rhodesiense (e.g., STIB 900 strain) is cultured in MEM (Minimum Essential Medium) with 25 mM HEPES, supplemented with 2 g/L NaHCO3, 1% MEM non-essential amino acids, 2 mM L-glutamine, 10% heat-inactivated horse serum, and 0.1 g/L kanamycin at 37°C in a 5% CO2 atmosphere.

  • Compound Preparation: Test compounds are serially diluted in the appropriate medium.

  • Assay Plate Setup: In a 96-well plate, add 2 x 10^3 bloodstream-form trypanosomes per well in 100 µL of medium. Add 100 µL of the compound dilutions.

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.

  • Viability Assessment: Add 20 µL of resazurin solution (12.5 mg in 100 mL PBS) to each well and incubate for another 2-4 hours.

  • Data Acquisition: Measure fluorescence using a microplate reader (e.g., Spectramax Gemini XS) with an excitation wavelength of 536 nm and an emission wavelength of 588 nm.

  • Cytotoxicity: The same protocol is followed using L-6 rat myoblast cells, seeding approximately 4 x 10^3 cells per well.

  • Analysis: IC50 and CC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., Softmax Pro).

Protocol 2: In Vivo Acute Murine Model of HAT

This protocol assesses the ability of a compound to control parasitemia and extend the life of an infected animal.

Causality: The mouse model mimics the early, hemolymphatic stage of HAT. By infecting mice with a specific inoculum of T. b. brucei, researchers can monitor the progression of parasitemia in the blood. The efficacy of the test compound is measured by its ability to reduce or clear these parasites and, consequently, prolong the survival of the treated mice compared to an untreated control group. This provides a direct measure of the compound's bioactivity and preliminary safety in a living system.

Methodology:

  • Animal Model: Female NMRI mice (or similar strain), typically weighing 20-25g, are used.

  • Infection: Mice are inoculated intraperitoneally (i.p.) with 1 x 10^4 bloodstream forms of T. b. brucei (e.g., STIB 795 strain).

  • Treatment: Treatment commences 24 hours post-infection. The test compound is administered daily for 4 consecutive days, typically via i.p. injection or oral gavage at various doses (e.g., 10, 25, 50 mg/kg). A control group receives the vehicle only.

  • Parasitemia Monitoring: A drop of blood is taken from the tail vein of each mouse on days 3, 5, 7, etc., post-infection. The number of parasites is estimated microscopically by comparison to a standard chart or using a hemocytometer. A mouse is considered positive if at least one trypanosome is observed.

  • Endpoint: The primary endpoint is the mean survival time (MST) for each group. Mice are monitored for up to 30 or 60 days. A compound is considered curative if the treated mice survive this period without relapse.

  • Data Analysis: The MST of the treated groups is compared to the vehicle control group. Statistical significance is determined using appropriate tests (e.g., Student's t-test).

Conclusion and Future Directions

The 4-aminobicyclo[2.2.2]oct-2-ylamine scaffold is a validated and highly promising starting point for the development of new drugs against Human African Trypanosomiasis. Derivatives have demonstrated potent in vitro activity (IC50 < 0.1 µM) and high selectivity against T. brucei. While initial in vivo studies show a moderate effect on prolonging survival, they highlight the need for further optimization to achieve curative efficacy.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Expansion: Systematically modifying the substituents on both the C-4 and C-2 amino groups to improve potency and, critically, pharmacokinetic properties such as solubility, metabolic stability, and oral bioavailability.

  • Mechanism of Action Studies: Confirming the inhibition of T. brucei squalene synthase and exploring potential secondary targets to understand the full trypanocidal profile.

  • Advanced In Vivo Models: Testing optimized lead compounds in late-stage, central nervous system (CNS) infection models of HAT to assess blood-brain barrier penetration, a critical feature for a truly effective drug.

By building on the solid foundation of efficacy demonstrated by this compound class, targeted medicinal chemistry efforts hold the potential to deliver a new generation of safe and effective treatments for this neglected disease.

References

  • Title: Synthesis of bicyclic amines and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Source: PubMed URL: [Link]

  • Title: Synthesis of bicyclic amines and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K 1 | Request PDF. Source: ResearchGate URL: [Link]

  • Title: 4-Aminobicyclo[2.2.2]octanone Derivatives with Antiprotozoal Activities. Source: ResearchGate URL: [Link]

  • Title: Synthesis and Evaluation of the Antitrypanosomal and Antiplasmodial Activities of New 4-Aminobicyclo[2.2.2]octane Derivatives. | Request PDF. Source: ResearchGate URL: [Link]

  • Title: programme against african trypanosomiasis (paat): report of. Source: World Health Organization URL: [Link]

  • Title: Inhibitors of Farnesyl Diphosphate Synthase and Squalene Synthase: Potential Source for Anti-Trypanosomatidae Drug Discovery. Source: MDPI URL: [Link]

  • Title: Squalene synthase as a target for Chagas disease therapeutics. Source: PubMed URL: [Link]

  • Title: Squalene Synthase As a Target for Chagas Disease Therapeutics. Source: PMC - NIH URL: [Link]

  • Title: State of the Art in African Trypanosome Drug Discovery. Source: PMC - PubMed Central URL: [Link]

  • Title: State of the art in African trypanosome drug discovery. Source: SciSpace URL: [Link]

Sources

A Comparative Guide to the Conformational Analysis of 3-Oxa-7-azabicyclo[3.3.1]nonanones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-oxa-7-azabicyclo[3.3.1]nonanone scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with biological targets. Understanding the conformational preferences of this system is paramount for rational drug design, as the spatial arrangement of substituents dictates molecular recognition and biological activity. This guide provides an in-depth comparative analysis of the conformational landscape of 3-oxa-7-azabicyclo[3.3.1]nonanones, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and computational modeling.

Introduction: The Significance of the 3-Oxa-7-azabicyclo[3.3.1]nonanone Core

The bicyclo[3.3.1]nonane framework is a versatile building block in organic synthesis and is found in the core of numerous biologically active natural products.[1] The introduction of heteroatoms, such as oxygen and nitrogen, into this framework to create structures like 3-oxa-7-azabicyclo[3.3.1]nonanones, imparts unique physicochemical properties and potential for diverse biological activities. These compounds have been explored as precursors for antiarrhythmic agents and other therapeutic molecules.[2] The conformational flexibility of the two six-membered rings, a tetrahydropyran and a piperidine ring, is a key determinant of their biological function.

The Conformational Dichotomy: Chair-Chair vs. Boat-Chair

The conformational landscape of 3-oxa-7-azabicyclo[3.3.1]nonanones is dominated by an equilibrium between two primary conformations: the twin-chair (or chair-chair, CC) and the boat-chair (BC).

  • Chair-Chair (CC) Conformation: In this arrangement, both the tetrahydropyran and the piperidine rings adopt a chair conformation. This is often the ground-state conformation for unsubstituted bicyclo[3.3.1]nonane.

  • Boat-Chair (BC) Conformation: In this conformation, one of the six-membered rings adopts a boat conformation while the other remains in a chair conformation. The boat conformation can arise in either the tetrahydropyran or the piperidine ring, leading to two possible BC conformers.

The energetic balance between these conformations is subtle and can be influenced by a variety of factors, including the nature and steric bulk of substituents on the bicyclic framework, as well as the presence of intramolecular interactions such as hydrogen bonding.

Comparative Analysis of Conformational States

Computational Analysis: A Glimpse into the Energetic Landscape

Computational studies provide valuable insights into the relative stabilities of different conformers. For 3-oxa-7-benzyl-7-azabicyclo[3.3.1]nonan-9-one, ab initio calculations have revealed a remarkably small energy difference between the chair-chair (CC) and boat-chair (BC) conformers.[3] Single-point calculations at the MP4/6-31G level indicated an energy difference of only 1.497 kcal/mol, suggesting that both conformers can coexist in equilibrium.[3]

Table 1: Calculated Relative Energies of 3-Oxa-7-benzyl-7-azabicyclo[3.3.1]nonan-9-one Conformers

ConformerCalculation LevelRelative Energy (kcal/mol)Reference
Chair-Chair (CC)MP4/6-31G1.497[3]
Boat-Chair (BC)MP4/6-31G0.000[3]

Note: The boat-chair conformer was found to be slightly more stable in this particular computational study.

Solid-State Conformation: Insights from X-ray Crystallography

Single-crystal X-ray diffraction provides a definitive picture of the molecular structure in the solid state. For derivatives of 3-oxa-7-azabicyclo[3.3.1]nonanone, the chair-chair conformation is frequently observed.

A notable study by Küppers et al. investigated two isomers of 7-methyl-9-oxo-2,4-diphenyl-3-oxa-7-aza-bicyclo[3.3.1]nonan-1,5-ethyl dicarboxylate.[4] Their crystallographic analysis revealed that one isomer adopts a boat-chair conformation (isomer 1a), while the other exists in a chair-chair conformation (isomer 1b).[4] This provides direct evidence for the existence of both major conformers in the solid state, depending on the substitution pattern and crystal packing forces.

In another example, the crystal structure of 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one was determined to be in a chair-chair conformation.[5]

Table 2: Selected Crystallographic Data for 3-Oxa-7-azabicyclo[3.3.1]nonanone Derivatives

CompoundConformationKey Dihedral Angles (°)Reference
Isomer 1aBoat-ChairData not available in abstract[4]
Isomer 1bChair-ChairData not available in abstract[4]
6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-oneChair-ChairData not available in abstract[5]
Solution-State Conformation: The Power of NMR Spectroscopy

While X-ray crystallography provides a static picture, NMR spectroscopy allows for the characterization of conformational equilibria in solution. For 3-oxa-7-benzyl-7-azabicyclo[3.3.1]nonan-9-one, Nuclear Overhauser Effect Spectroscopy (NOESY) has been instrumental in elucidating the predominant conformation in solution.[3] The NOESY data strongly support a predominance of the boat-chair (BC) form in solution for this particular derivative.[3] This is in contrast to its chair-chair conformation observed in the solid state, highlighting the influence of the environment on conformational preference.

The analysis of proton-proton coupling constants (³JHH) can also provide valuable information about dihedral angles and thus the ring conformation. In related 3,7-diazabicyclo[3.3.1]nonane derivatives, the observation of large geminal and vicinal coupling constants for the equatorial protons at C2, C4, C6, and C8 in the ¹H NMR spectrum is indicative of a chair-chair conformation.[6]

Experimental Protocols

Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones

A common and efficient method for the synthesis of the 3-azabicyclo[3.3.1]nonanone core is the double Mannich reaction. The following is a representative protocol adapted from the synthesis of 2,4-bis(2-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-one.[6]

Materials:

  • Cyclohexanone

  • ortho-Chlorobenzaldehyde

  • Ammonium acetate

  • Absolute ethanol

  • Ethanol-ether mixture (1:5)

  • Isopropyl alcohol (for recrystallization)

Procedure:

  • A mixture of cyclohexanone (0.05 mol) and ortho-chlorobenzaldehyde (0.1 mol) is added to a warm solution of ammonium acetate (0.75 mol) in 50 ml of absolute ethanol.

  • The mixture is gently warmed on a hot plate until a yellow color forms.

  • The reaction is allowed to stir until the formation of the product is complete.

  • The pale yellow solid product is collected by filtration.

  • The solid is washed with a 1:5 ethanol-ether mixture until it becomes colorless.

  • The crude product is recrystallized from isopropyl alcohol to yield colorless crystals of 2,4-bis(2-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-one.[6]

Conformational Analysis by NMR Spectroscopy

High-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are essential for unambiguous structure elucidation and conformational analysis.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Data Acquisition:

  • Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).

Data Analysis:

  • ¹H and ¹³C NMR: Assign all proton and carbon signals using 2D correlation spectra (COSY, HSQC, HMBC).

  • Coupling Constants: Measure the proton-proton coupling constants (J-values) from the high-resolution ¹H NMR spectrum. The magnitude of vicinal coupling constants (³JHH) can be related to the dihedral angle between the coupled protons via the Karplus equation, providing information about the ring conformation.

  • NOESY: Analyze the through-space correlations in the NOESY spectrum. The presence or absence of specific cross-peaks between protons that are close in space but not directly bonded provides strong evidence for a particular conformation. For example, in a boat-chair conformation, specific transannular NOEs may be observed.

Visualizing Conformational Equilibria and Experimental Workflow

G cluster_synthesis Synthesis cluster_analysis Conformational Analysis cluster_conformers Conformational Equilibrium Start Cyclohexanone + Aryl Aldehyde + NH4OAc Reaction Mannich Reaction Start->Reaction Product 3-Oxa-7-azabicyclo[3.3.1]nonanone Reaction->Product NMR NMR Spectroscopy (1D, 2D-NOESY) Product->NMR Solution State XRay X-ray Crystallography Product->XRay Solid State Comp Computational Modeling Product->Comp In Silico BC Boat-Chair (BC) NMR->BC Predominant in Solution CC Chair-Chair (CC) XRay->CC Observed in Solid State Comp->CC Comp->BC CC->BC

Caption: Workflow for the synthesis and conformational analysis of 3-Oxa-7-azabicyclo[3.3.1]nonanones.

Conclusion

The conformational analysis of 3-oxa-7-azabicyclo[3.3.1]nonanones reveals a delicate balance between chair-chair and boat-chair conformations. While computational studies indicate a small energy difference between these forms, experimental evidence demonstrates that the preferred conformation can be influenced by the physical state (solution vs. solid) and the substitution pattern on the bicyclic core. A comprehensive approach, integrating computational modeling with experimental techniques like NMR spectroscopy and X-ray crystallography, is crucial for a thorough understanding of the conformational landscape of these important heterocyclic systems. This knowledge is fundamental for the rational design of novel drug candidates based on the 3-oxa-7-azabicyclo[3.3.1]nonanone scaffold.

References

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 8-Benzyl-8-azabicyclo[4.3.1]decan-10-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 8-Benzyl-8-azabicyclo[4.3.1]decan-10-one, a bicyclic amine derivative. As a Senior Application Scientist, this document is structured to provide not just procedural instructions, but also the scientific reasoning behind each recommendation, ensuring a culture of safety and compliance in your laboratory.

Core Principles of Chemical Waste Management

The foundation of safe chemical disposal rests on several key principles:

  • Characterization: Understanding the potential hazards of the waste.

  • Segregation: Keeping incompatible waste streams separate to prevent dangerous reactions.[3][4]

  • Containment: Using appropriate, clearly labeled containers.[5][6]

  • Compliance: Adhering to all local, state, and federal regulations for hazardous waste disposal.[5]

Part 1: Waste Characterization and Hazard Assessment

Given the lack of a specific SDS, a conservative approach to hazard assessment is necessary. Based on the known hazards of similar bicyclic amines and benzyl-containing compounds, this compound should be presumed to have the following characteristics:

Hazard ClassificationDescriptionPrecautionary Action
Acute Toxicity (Oral) Harmful if swallowed.[1]Do not ingest. Wash hands thoroughly after handling.[7]
Skin Irritation May cause skin irritation.[1]Wear appropriate chemical-resistant gloves and a lab coat.
Eye Irritation May cause serious eye irritation.[1]Wear safety glasses or goggles.
Respiratory Irritation May cause respiratory tract irritation.[1]Handle in a well-ventilated area or a chemical fume hood.
Environmental Hazard Potential for environmental contamination if disposed of improperly.[5]Do not dispose of down the drain or in regular trash.[5][8]

Part 2: Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Collection
  • Designated Waste Container:

    • Use a dedicated, properly labeled hazardous waste container.[6] The container must be made of a material compatible with the chemical; a glass bottle with a screw cap is a suitable choice.[3][4]

    • Ensure the container is in good condition, with no cracks or leaks, and that the cap provides a secure seal.[3][5]

  • Waste Segregation:

    • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, contaminated gloves) in the designated container.

    • Crucially, do not mix this waste with other waste streams. In particular, keep it segregated from:

      • Strong acids and bases.[3][4]

      • Oxidizing and reducing agents.[3]

      • Aqueous waste, unless the compound is in a solution.

Step 2: Labeling the Waste Container

Proper labeling is a critical safety and compliance measure. The label must be clearly legible and include the following information:[3][4]

  • The words "Hazardous Waste ".[3]

  • The full chemical name: "This compound ". Avoid using abbreviations or chemical formulas.[3]

  • A clear indication of the hazards (e.g., "Toxic , Irritant ").[3]

  • The approximate concentration and composition if it is a solution.

  • The date the waste was first added to the container.

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must have a designated Satellite Accumulation Area (SAA).[3]

  • Location: The SAA should be at or near the point of generation, such as a designated area within a chemical fume hood or a secondary containment tray on a workbench.[3]

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.[6]

    • Store the container in a secondary containment bin to prevent the spread of material in case of a leak.

    • Do not fill the container beyond 90% capacity to allow for expansion.[3]

Step 4: Arranging for Final Disposal
  • Contact your Institution's Environmental Health and Safety (EH&S) Office: Your institution's EH&S department is responsible for the collection and disposal of hazardous waste.[6] They will provide specific instructions and schedule a pickup.

  • Waste Pickup Request: Complete a hazardous waste pickup request form as required by your institution.[6] This typically involves providing details about the waste, including its chemical name, quantity, and hazard classification.

  • Final Disposal Method: The most common and recommended disposal method for this type of chemical waste is incineration at a licensed hazardous waste facility.[1] This method ensures the complete destruction of the compound. Never attempt to dispose of this chemical in the regular trash or down the drain.[5][8]

Part 3: Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • Evacuate the immediate area and alert your colleagues.

    • If the spill is small and you are trained to handle it, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Absorb the spill with an inert material, such as vermiculite or sand.

    • Collect the absorbent material and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • For large spills, evacuate the area and contact your institution's emergency response team or EH&S office.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[7]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: This compound check_sds Consult SDS (if available) & Institutional Guidelines start->check_sds characterize Characterize as Hazardous Waste (Toxic, Irritant) segregate Segregate from Incompatible Chemicals characterize->segregate improper Improper Disposal (Trash or Drain) characterize->improper DO NOT container Select Compatible & Labeled Container segregate->container saa Store in Designated Satellite Accumulation Area (SAA) container->saa pickup Request Pickup by EH&S Office saa->pickup disposal Final Disposal: Incineration pickup->disposal check_sds->characterize

Sources

Navigating the Unknown: A Senior Application Scientist's Guide to Personal Protective Equipment for 8-Benzyl-8-azabicyclo[4.3.1]decan-10-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical synthesis, researchers often work with novel compounds where comprehensive toxicological data is not yet available. 8-Benzyl-8-azabicyclo[4.3.1]decan-10-one, a unique bicyclic amine derivative, falls into this category. While its precise chemical and toxicological properties have not been fully elucidated, its structure—containing both a bicyclic amine and a ketone functional group—necessitates a cautious and well-informed approach to laboratory safety[1]. This guide provides essential, experience-driven recommendations for the selection and use of Personal Protective Equipment (PPE), ensuring that you can handle this compound with the highest degree of safety and scientific integrity.

Our core philosophy is that a safety protocol should be a self-validating system. This means not just following steps, but understanding the rationale behind them, grounded in the known hazards of similar chemical structures and established principles of chemical safety.

Hazard Assessment: Reasoning from First Principles

Given the absence of specific toxicity data for this compound, we must extrapolate from structurally similar compounds and the constituent functional groups. A close analogue, 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one, is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[2]. Therefore, it is prudent to assume that this compound presents, at a minimum, a similar hazard profile.

Key Potential Hazards:

  • Skin Irritation/Corrosion: Amines can be corrosive and irritating to the skin[3].

  • Eye Damage: Contact with the eyes is likely to cause serious irritation or damage[2].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system[2].

  • Oral Toxicity: The compound may be harmful if ingested[2].

It is a critical best practice to always review the most current Safety Data Sheet (SDS) for any chemical before use. The SDS for this compound notes that its properties are not fully determined, reinforcing the need for a conservative approach to PPE[1].

The Core of Your Defense: Selecting the Right PPE

While engineering controls like fume hoods are the primary line of defense, PPE is the essential final barrier between you and potential exposure. The selection of PPE should not be a one-size-fits-all approach; it must be tailored to the specific procedure and the quantities being handled.

Eye and Face Protection: Your Non-Negotiable First Barrier

Any handling of this compound, in any quantity, requires at a minimum:

  • Safety Glasses with Side Shields: These provide basic protection from stray particles and minor splashes.

For tasks with a higher risk of splashes, such as transferring solutions or performing reactions, the following are required:

  • Chemical Splash Goggles: These form a seal around the eyes, offering superior protection against splashes from all angles[4][5].

  • Face Shield (in conjunction with goggles): When handling larger volumes (>100 mL) or conducting reactions with a potential for vigorous splashing or popping, a face shield worn over chemical splash goggles is mandatory to protect the entire face[5].

Hand Protection: The Critical Point of Contact

The hands are the most likely part of the body to come into direct contact with the chemical. The choice of glove material is paramount. Given the compound's ketone and amine functionalities, a glove material resistant to both is necessary.

  • Recommended Glove Material: Nitrile gloves offer good physical properties and dexterity and are suitable for incidental contact with oils, some acids, and bases[6]. For extended contact or when handling solutions, heavier-duty gloves should be considered.

  • Double Gloving: For any procedure involving open handling of the solid or transfer of solutions, wearing two pairs of nitrile gloves is a highly recommended practice. This provides a significant safety margin in case the outer glove is compromised.

  • Glove Change Protocol: Immediately change gloves if they become contaminated. Do not reuse disposable gloves. Always wash hands thoroughly after removing gloves[7].

Glove MaterialSuitability for KetonesSuitability for AminesGeneral Recommendation
Nitrile Fair to Good (avoid prolonged contact with acetone)[8]GoodRecommended for incidental contact and double-gloving
Neoprene GoodFair to GoodA viable alternative for extended contact[6]
Butyl Rubber Very GoodPoorNot recommended due to poor resistance to amines[6][8]
Natural Rubber/Latex Good for some ketonesPoorNot recommended due to poor chemical resistance and potential for allergies[8]
Body Protection: Shielding Against Spills and Splashes

Contamination of personal clothing must be prevented.

  • Laboratory Coat: A standard, properly fitting lab coat is required for all procedures.

  • Chemical-Resistant Apron: When handling larger quantities or when there is a significant risk of spills and splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection[5][9]. Materials like polyethylene or vinyl offer broad resistance[9].

Respiratory Protection: An Essential Precaution for Powders and Aerosols

If the compound is a fine powder or if there is a potential for aerosol generation (e.g., during sonication or vigorous mixing) and these operations cannot be contained within a fume hood, respiratory protection is necessary.

  • NIOSH-Approved Respirator: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. A full-face respirator offers the added benefit of eye protection[4][10]. All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.

Operational and Disposal Plans

A safe protocol extends beyond simply wearing PPE. It encompasses the entire workflow, from preparation to disposal.

Step-by-Step PPE Protocol
  • Assessment: Before starting, assess the risks of the specific procedure to determine the necessary level of PPE (see diagram below).

  • Donning (Putting On):

    • Put on your lab coat.

    • Put on the inner pair of gloves.

    • Put on the outer pair of gloves.

    • Put on your safety glasses or goggles.

    • If required, put on a face shield.

  • Doffing (Taking Off): This sequence is critical to prevent self-contamination.

    • Remove the outer, most contaminated, pair of gloves.

    • Remove the face shield (if used).

    • Remove the lab coat.

    • Remove safety glasses/goggles.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.

Disposal Plan
  • Contaminated PPE: All disposable PPE (gloves, aprons) that has come into contact with this compound must be considered hazardous waste.

  • Disposal Procedure: Place contaminated items in a designated, sealed hazardous waste container. Do not discard them in the regular trash[1].

  • Chemical Waste: The compound itself and any solutions containing it must be disposed of as hazardous chemical waste according to your institution's and local regulations[1][2].

Visualizing Your Safety Workflow

To aid in the decision-making process, the following flowchart outlines the logic for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Requirements start Start: Handling This compound weighing Weighing Solid? start->weighing solution Making/Handling Solutions? weighing->solution No ppe_respirator Consider: NIOSH Respirator (if not in fume hood) weighing->ppe_respirator Yes reaction Running Reaction / Heating? solution->reaction No ppe_goggles Upgrade to: Chemical Goggles solution->ppe_goggles Yes large_vol Large Volume (>100mL)? reaction->large_vol Yes ppe_base Base PPE: - Lab Coat - Safety Glasses - Double Nitrile Gloves reaction->ppe_base No large_vol->ppe_goggles No ppe_face_shield Add: Face Shield large_vol->ppe_face_shield Yes ppe_goggles->reaction ppe_apron Add: Chemical Apron ppe_face_shield->ppe_apron ppe_respirator->solution ppe_apron->ppe_base

Caption: PPE selection workflow based on the task being performed.

By integrating these principles and protocols into your daily laboratory work, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research. The absence of data is not a license for complacency; it is a directive for caution.

References

  • Personal Protective Equipment: Hands. San Jose State University. [Link]

  • Chemical Resistant Protective Gear. R.S. Hughes. [Link]

  • Personal Protective Equipment (PPE) - Glove Comparison Chart. University of Tennessee, Knoxville. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. Certified Safety. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Silver Fern Chemical Inc. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Benzyl-8-azabicyclo[4.3.1]decan-10-one
Reactant of Route 2
8-Benzyl-8-azabicyclo[4.3.1]decan-10-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.